Oxytetracycline calcium
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C44H46CaN4O18 |
|---|---|
Molecular Weight |
958.9 g/mol |
IUPAC Name |
calcium bis((4S,4aR,5S,5aR,6S,12aR)-2-carbamoyl-4-(dimethylamino)-5,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracen-1-olate) |
InChI |
InChI=1S/2C22H24N2O9.Ca/c2*1-21(32)7-5-4-6-8(25)9(7)15(26)10-12(21)17(28)13-14(24(2)3)16(27)11(20(23)31)19(30)22(13,33)18(10)29;/h2*4-6,12-14,17,25-26,28,30,32-33H,1-3H3,(H2,23,31);/q;;+2/p-2/t2*12-,13-,14+,17+,21-,22+;/m11./s1 |
InChI Key |
VANYVCHXDYVKSI-MXWBXKMOSA-L |
Isomeric SMILES |
C[C@@]1([C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)[O-])C(=O)N)N(C)C)O)O.C[C@@]1([C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)[O-])C(=O)N)N(C)C)O)O.[Ca+2] |
Canonical SMILES |
CC1(C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)[O-])C(=O)N)N(C)C)O)O.CC1(C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)[O-])C(=O)N)N(C)C)O)O.[Ca+2] |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Oxytetracycline Calcium in Bacteria
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Oxytetracycline, a broad-spectrum bacteriostatic antibiotic of the tetracycline class, exerts its antimicrobial effect by inhibiting protein synthesis in bacteria. This guide provides a comprehensive overview of the molecular mechanisms underpinning the action of oxytetracycline calcium, with a focus on its interaction with the bacterial ribosome. Detailed experimental protocols, quantitative data, and visual representations of key processes are presented to offer a thorough resource for researchers and professionals in the field of drug development. The critical role of divalent cations, such as calcium and magnesium, in the activity of oxytetracycline is also elucidated.
Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Oxytetracycline's primary mechanism of action is the disruption of protein synthesis at the ribosomal level.[1][2] It specifically targets the bacterial 70S ribosome, a complex ribonucleoprotein machine responsible for translating messenger RNA (mRNA) into protein. By binding to the 30S small subunit of the ribosome, oxytetracycline effectively stalls the elongation phase of protein synthesis.[3][4]
The binding of oxytetracycline to the 30S subunit physically obstructs the A-site (aminoacyl-tRNA binding site).[1] This blockage prevents the incoming aminoacyl-transfer RNA (aminoacyl-tRNA) from docking with the ribosome-mRNA complex. Consequently, the addition of new amino acids to the growing polypeptide chain is halted, leading to a bacteriostatic effect where bacterial growth and replication are arrested. The selective toxicity of oxytetracycline towards bacteria is attributed to the structural differences between bacterial 70S and mammalian 80S ribosomes, resulting in a higher binding affinity for the former.
The Role of Divalent Cations: Magnesium and Calcium Chelation
Tetracycline-class antibiotics, including oxytetracycline, are potent chelating agents for divalent metal ions. This property is crucial for their antibacterial activity. Oxytetracycline binds to ribosomes as a magnesium chelate. The formation of an oxytetracycline-Mg²⁺ complex is thought to be essential for its high-affinity binding to the ribosome.
While the "calcium" in this compound refers to the salt form of the drug, the presence of excess calcium ions can, in fact, antagonize its antibacterial activity. Studies have shown that as the concentration of Ca²⁺ (or Mg²⁺) increases, the susceptibility of bacteria to oxytetracycline decreases. This is likely due to the formation of oxytetracycline-calcium complexes in the surrounding medium, which may reduce the concentration of free, active drug available to penetrate the bacterial cell and bind to the ribosome.
Molecular Interactions with the 30S Ribosomal Subunit
The specific binding site of oxytetracycline on the 30S ribosomal subunit has been identified through various techniques, including X-ray crystallography and footprinting studies. The primary binding site, often referred to as the "Tet-1" site, is located on the 16S ribosomal RNA (rRNA), a major component of the 30S subunit.
Key nucleotides within the 16S rRNA that interact with oxytetracycline have been identified. These interactions primarily involve helices h31, h34, and the connecting loop between them. Photoaffinity labeling studies with tetracycline have revealed modifications at positions C936 and C948 of the E. coli 16S rRNA.
The binding of the oxytetracycline-Mg²⁺ complex to this site induces a conformational change in the 16S rRNA, which ultimately distorts the A-site and prevents the proper binding of aminoacyl-tRNA.
Quantitative Data
The following tables summarize key quantitative data related to the activity of oxytetracycline.
| Parameter | Organism | Value | Reference |
| Association Constant (Strong Binding Site) | E. coli ribosomes | ~10³ times greater than weak binding sites |
Table 1: Ribosome Binding Affinity of Oxytetracycline
| Bacterial Species | MIC₅₀ (µg/mL) | MIC Range (µg/mL) | Reference |
| Escherichia coli | - | - | |
| Arcanobacterium pyogenes | 16 | - | |
| Fusobacterium necrophorum | High | - | |
| Prevotella melaninogenica | High | - | |
| Pasteurella multocida | - | - |
Table 2: Minimum Inhibitory Concentrations (MIC) of Oxytetracycline Against Various Bacteria
Experimental Protocols
Determination of Ribosome Binding Affinity via Equilibrium Dialysis
This protocol is adapted from the methodology described for studying the binding of oxytetracycline to E. coli ribosomes.
Objective: To quantify the binding of oxytetracycline to bacterial ribosomes.
Materials:
-
Purified 70S ribosomes from the target bacterium (e.g., E. coli)
-
Radiolabeled oxytetracycline (e.g., [³H]oxytetracycline)
-
Dialysis tubing with an appropriate molecular weight cutoff (e.g., 10 kDa)
-
Dialysis buffer (e.g., Tris-HCl buffer at pH 7.5 containing MgCl₂, KCl, and a reducing agent like DTT)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a series of solutions containing a fixed concentration of ribosomes and varying concentrations of radiolabeled oxytetracycline in dialysis buffer.
-
Fill dialysis bags with the ribosome-oxytetracycline solutions.
-
Place each dialysis bag into a larger volume of dialysis buffer (without ribosomes or oxytetracycline) and allow the system to equilibrate with gentle stirring at a constant temperature (e.g., 4°C) for a sufficient time (e.g., 18-24 hours).
-
After equilibration, take aliquots from inside and outside the dialysis bag.
-
Measure the radioactivity of the aliquots using a scintillation counter.
-
The concentration of bound oxytetracycline is calculated by subtracting the concentration of free oxytetracycline (outside the bag) from the total concentration inside the bag.
-
Analyze the binding data using a Scatchard plot or non-linear regression to determine the association constant (Ka) and the number of binding sites.
In Vitro Protein Synthesis Inhibition Assay
This protocol provides a general framework for assessing the inhibitory effect of oxytetracycline on protein synthesis.
Objective: To measure the dose-dependent inhibition of protein synthesis by oxytetracycline.
Materials:
-
Cell-free bacterial extract (e.g., S30 extract from E. coli) containing ribosomes, tRNAs, and translation factors.
-
mRNA template (e.g., poly(U) for polyphenylalanine synthesis or a specific gene transcript).
-
Radiolabeled amino acid (e.g., [¹⁴C]phenylalanine for poly(U) template).
-
ATP, GTP, and an energy regenerating system (e.g., creatine phosphate and creatine kinase).
-
Reaction buffer (e.g., Tris-HCl buffer at pH 7.6 containing Mg(OAc)₂, KCl, and DTT).
-
This compound stock solution.
-
Trichloroacetic acid (TCA).
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Set up reaction tubes containing the cell-free extract, reaction buffer, mRNA template, and the energy mix.
-
Add varying concentrations of oxytetracycline to the reaction tubes. Include a control with no antibiotic.
-
Initiate the reaction by adding the radiolabeled amino acid.
-
Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reactions by adding cold TCA to precipitate the newly synthesized proteins.
-
Heat the samples to hydrolyze aminoacyl-tRNAs.
-
Collect the precipitated protein on glass fiber filters by vacuum filtration.
-
Wash the filters with cold TCA and ethanol.
-
Dry the filters and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of protein synthesis inhibition for each oxytetracycline concentration relative to the no-antibiotic control.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a standard method for determining the MIC of an antimicrobial agent.
Objective: To determine the lowest concentration of oxytetracycline that inhibits the visible growth of a specific bacterium.
Materials:
-
96-well microtiter plate.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial isolate to be tested.
-
This compound stock solution.
-
Spectrophotometer.
-
Incubator.
Procedure:
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) in CAMHB, which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Prepare serial two-fold dilutions of the oxytetracycline stock solution in CAMHB directly in the wells of the 96-well plate.
-
Inoculate each well containing the antibiotic dilutions with the prepared bacterial suspension.
-
Include a positive control well (bacteria in broth without antibiotic) and a negative control well (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of oxytetracycline in which there is no visible growth.
Visualizations
Caption: Mechanism of action of oxytetracycline in bacteria.
Caption: Experimental workflow for equilibrium dialysis.
Caption: Workflow for MIC determination by broth microdilution.
References
A Deep Dive into Oxytetracycline and Its Calcium Salt: A Technical Guide for Researchers
For drug development professionals and researchers in the pharmaceutical sciences, a thorough understanding of an active pharmaceutical ingredient's (API) different salt forms is paramount. The choice of a salt can significantly influence a drug's physicochemical properties, impacting its stability, solubility, and bioavailability, which in turn affect its therapeutic efficacy and formulation development. This technical guide provides an in-depth comparison of oxytetracycline and its commonly used salt, oxytetracycline calcium.
Core Chemical and Physical Distinctions
Oxytetracycline is a broad-spectrum antibiotic belonging to the tetracycline class, produced by the actinomycete Streptomyces rimosus.[1][2] It is an amphoteric compound, meaning it can act as either an acid or a base, and its solubility is pH-dependent.[1][2] this compound is the calcium salt of oxytetracycline.[3] The formation of the calcium salt alters the molecule's physical properties, which can be advantageous in specific formulations.
The chemical structures of oxytetracycline and a proposed structure for this compound are depicted below. The interaction between oxytetracycline and calcium is a chelation, where the calcium ion complexes with the oxygen atoms of the oxytetracycline molecule. The precise stoichiometry of this complex can vary, with some sources indicating a 2:1 ratio of oxytetracycline to calcium.
Table 1: Physicochemical Properties of Oxytetracycline and this compound
| Property | Oxytetracycline | This compound | References |
| Molecular Formula | C₂₂H₂₄N₂O₉ | C₂₂H₂₂CaN₂O₉ or (C₂₂H₂₃N₂O₉)₂Ca | |
| Molecular Weight | 460.43 g/mol | ~498.5 g/mol | |
| Appearance | Yellow crystalline powder | Faint yellow particulate state | |
| Solubility | pH-dependent: 0.5 mg/mL at pH 5, 31.4 mg/mL at pH 1.2, 38.0 mg/mL at pH 9.0 | Sparingly soluble in water; pH of a 25 mg/mL aqueous suspension is 6.0-8.0 | |
| Stability | Crystals are heat stable; aqueous solutions are more stable in acidic conditions | Photolysis can be accelerated in the presence of calcium ions |
Experimental Protocols
Preparation of this compound
A common method for the preparation of this compound involves the reaction of oxytetracycline with a calcium source in an aqueous medium. The following is a generalized protocol based on publicly available patent literature:
Protocol 1: Synthesis of this compound
-
Dissolution of Oxytetracycline: Prepare a 5-20% (w/v) solution of oxytetracycline in water.
-
pH Adjustment: Adjust the pH of the oxytetracycline solution to 0.5-2.0 using sulfuric acid to facilitate dissolution.
-
Reaction with Calcium Carbonate: Add calcium carbonate to the oxytetracycline solution. The mass ratio of oxytetracycline to calcium carbonate is typically between 1:0.1 and 1:0.6.
-
Reaction Incubation: Stir the mixture at 10-30°C for 0.5-10 hours.
-
pH Neutralization: Adjust the pH of the reaction mixture to 9.5 with a sodium hydroxide solution.
-
Isolation: The resulting this compound can be isolated by methods such as spray drying.
Experimental Workflow for this compound Synthesis
Quantification of Oxytetracycline in Plasma by HPLC
Pharmacokinetic studies require a reliable method for quantifying drug concentrations in biological matrices. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.
Protocol 2: HPLC Analysis of Oxytetracycline in Plasma
-
Sample Preparation:
-
Collect blood samples at predetermined time points post-drug administration.
-
Centrifuge the blood to separate the plasma.
-
Perform a protein precipitation step by adding an equal volume of a precipitating agent (e.g., acetonitrile) to the plasma sample.
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., Zorbax stable bond SB C18, 250 mm × 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of distilled water, acetonitrile, and methanol (e.g., 7:2:1 v/v/v) containing oxalic acid (e.g., 6.84 g/L).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection: UV detector set at 350 nm.
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of oxytetracycline in plasma.
-
The concentration of oxytetracycline in the unknown samples is determined by comparing their peak areas to the calibration curve.
-
Pharmacokinetic Profile Comparison
The salt form of a drug can significantly alter its absorption and overall pharmacokinetic profile. A study comparing free oxytetracycline with an oxytetracycline-loaded cockle shell calcium carbonate-based nanoparticle (OTC-CNP) formulation provides valuable insights.
Table 2: Pharmacokinetic Parameters of Free Oxytetracycline vs. Oxytetracycline-Loaded Calcium Carbonate Nanoparticle (OTC-CNP) in Mice
| Parameter | Free Oxytetracycline | OTC-CNP |
| Dose (intraperitoneal) | 10 mg/kg | 10 mg/kg |
| Cmax (µg/mL) | 23.53 | 64.99 |
| Tmax (h) | Not specified | 0.167 |
| AUC (µg·h/mL) | Not specified (implied lower) | Increased |
| **Half-life (t₁/₂) ** | Not specified (implied shorter) | Increased |
| Detection Time (h) | up to 1 | up to 24 |
These results demonstrate that formulating oxytetracycline with a calcium carbonate nanoparticle can lead to a higher maximum plasma concentration (Cmax), a longer half-life, and a greater overall drug exposure (AUC). It is important to note that these findings are specific to this nanoparticle formulation and may not be directly extrapolated to simple this compound salts. The co-administration of calcium ions with standard oxytetracycline formulations has been shown to decrease absorption and bioavailability.
Mechanism of Action: Protein Synthesis Inhibition
Both oxytetracycline and its calcium salt exert their antimicrobial effect through the same mechanism of action: inhibition of protein synthesis in bacteria. They bind to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. This effectively blocks the addition of new amino acids to the growing polypeptide chain, thereby halting protein synthesis and inhibiting bacterial growth.
Signaling Pathway of Oxytetracycline's Antimicrobial Action
Conclusion
The choice between oxytetracycline and this compound is a critical decision in the drug development process. While both share the same fundamental mechanism of action, their physicochemical properties, particularly solubility and stability, differ. These differences can have profound implications for a drug's formulation, bioavailability, and ultimately, its therapeutic efficacy. This compound may offer advantages in certain formulations, but its interaction with physiological calcium and its impact on absorption must be carefully considered. The use of advanced formulations, such as calcium carbonate-based nanoparticles, presents a promising avenue for enhancing the pharmacokinetic profile of oxytetracycline. Further research into the precise nature of the oxytetracycline-calcium complex and its behavior in various physiological environments is warranted to fully exploit its therapeutic potential.
References
An In-depth Technical Guide on the Discovery and History of Oxytetracycline Calcium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxytetracycline is a broad-spectrum antibiotic belonging to the tetracycline class, renowned for its efficacy against a wide range of Gram-positive and Gram-negative bacteria.[1] Its discovery in the mid-20th century marked a significant milestone in the fight against infectious diseases. This technical guide provides a comprehensive overview of the discovery, history, and development of oxytetracycline, with a particular focus on its calcium salt. It delves into the core scientific principles, experimental methodologies, and quantitative data that underpinned its emergence as a crucial therapeutic agent.
The Discovery of Oxytetracycline: A Landmark in Antibiotic Research
In 1950, a team of researchers at Pfizer, led by A.C. Finlay, announced the discovery of a new antibiotic, which they named Terramycin.[2] This novel compound was isolated from a soil sample that yielded the actinomycete Streptomyces rimosus.[1] The discovery was the result of an extensive soil screening program, a common and fruitful method for identifying new antibiotic-producing microorganisms at the time.
The initial announcement in Science highlighted its potent antimicrobial activity against a wide variety of bacteria.[2] This discovery was a pivotal moment for Pfizer, transforming the company from a fine chemical manufacturer into a research-based pharmaceutical powerhouse.[3]
Experimental Protocol: Isolation of Oxytetracycline (Terramycin) from Streptomyces rimosus
Objective: To isolate and purify the antibiotic substance produced by Streptomyces rimosus.
Methodology:
-
Fermentation:
-
A culture of Streptomyces rimosus (NRRL-2234) was cultivated under controlled submerged fermentation conditions.
-
The fermentation broth, containing the secreted antibiotic, was the starting material for extraction.
-
-
Mycelium Removal:
-
The pH of the fermentation broth was adjusted to below 4.0 to facilitate the separation of the mycelium.
-
The acidified broth was then filtered to remove the microbial biomass. This step was crucial as it was found that an acidic pH prevented the antibiotic from adhering to the mycelium.
-
-
Initial Purification by Adsorption:
-
The filtered broth was treated with activated carbon at a near-neutral pH. The oxytetracycline would adsorb onto the surface of the activated carbon.
-
-
Elution:
-
The antibiotic was then eluted from the activated carbon using organic solvents or water at a specific pH.
-
-
Solvent Extraction:
-
An alternative or subsequent step involved adjusting the pH of the filtered broth to 9 and extracting the oxytetracycline with butanol.
-
The butanol extracts were then concentrated under vacuum.
-
-
Crystallization:
-
The crude oxytetracycline was dissolved in dilute hydrochloric acid at a pH of 2.5.
-
The aqueous solution was filtered and treated with sodium chloride and butyl alcohol.
-
The resulting solid was filtered, redissolved in methanol, and a small amount of water was added.
-
Crystallization was induced by storing the solution in a refrigerator overnight.
-
The resulting crystals were filtered, washed, and dried.
-
Elucidation of the Chemical Structure
The determination of the complex chemical structure of oxytetracycline was a significant scientific achievement. In 1953, a group at Pfizer led by Francis A. Hochstein, in collaboration with the renowned organic chemist Robert B. Woodward of Harvard University, successfully elucidated its structure. This was a critical step that enabled the mass production of the drug and paved the way for the development of semi-synthetic derivatives.
The Advent of Oxytetracycline Calcium
Following the successful isolation and characterization of oxytetracycline, the development of stable and effective formulations became a priority. Oxytetracycline is an amphoteric compound, meaning it can act as both an acid and a base. This property influences its solubility at different pH levels. The hydrochloride salt was a common early formulation due to its good water solubility.
However, the development of other salt forms, such as the calcium salt, offered potential advantages in terms of stability, formulation, and therapeutic application.
Rationale for the Development of this compound
The formation of a calcium salt of oxytetracycline was driven by several factors:
-
Stability: Metal complexes of tetracyclines can exhibit enhanced stability. The interaction with divalent cations like calcium can protect the molecule from degradation.
-
Controlled Release and Formulation: The solubility of the calcium salt can be modulated, which is advantageous for creating specific dosage forms, including long-acting parenteral formulations and feed additives for veterinary use.
-
Purification: The formation of an insoluble complex with calcium ions can be utilized as a purification step to isolate oxytetracycline from fermentation broths.
Experimental Protocol: Preparation of Alkyl Trimethylammonium Calcium Oxytetracycline
A patented method for preparing a specific form of this compound complex highlights the chemical principles involved:
Objective: To prepare a stable, granular form of alkyl trimethylammonium calcium oxytetracycline suitable for use as a feed additive.
Methodology:
-
Oxytetracycline Solution Preparation: An aqueous solution of oxytetracycline is prepared. The pH is adjusted to 0.5-2.0 with sulfuric acid.
-
Calcium Carbonate Reaction: Calcium carbonate is added to the oxytetracycline solution and stirred for 0.5-10 hours.
-
Quaternary Ammonium Salt Addition: A quaternary ammonium salt-type cationic surfactant is added to the reaction mixture and stirred for 0.5-20 hours.
-
pH Adjustment: The pH of the solution is adjusted with a sodium hydroxide solution.
-
Spray Drying: The final reaction solution is spray-dried to obtain the alkyl trimethylammonium calcium oxytetracycline granular preparation.
Quantitative Data from Early Research
Precise quantitative data from the initial discovery and development period is not always extensively reported in readily accessible modern literature. However, key findings from early clinical trials and fermentation studies provide valuable insights.
| Parameter | Value/Observation | Source |
| Early Fermentation Yield | Not explicitly quantified in initial reports, but process improvements were a major focus for Pfizer. | |
| Early Clinical Trial Dosage (Oral) | Adults: 1-2 g daily, divided into four equal doses. | |
| Children (>8 years): 10-20 mg per pound (25-50 mg/kg) of body weight daily, divided into four equal doses. | ||
| Early Clinical Trial Dosage (Intramuscular) | Adults: 250 mg once every 24 hours, or 300 mg in divided doses every 8-12 hours. | |
| Children (>8 years): 15-25 mg/kg of body weight, up to a maximum of 250 mg per single daily injection. | ||
| Solubility of Oxytetracycline Base (at 23°C) | pH 1.2: 31.4 mg/ml | |
| pH 5.0: 0.5 mg/ml (minimum solubility) | ||
| pH 9.0: 38.0 mg/ml | ||
| Solubility of Oxytetracycline Hydrochloride | Very soluble in water (maximum solubility of 1 g/ml). |
Mechanism of Action and Biosynthesis
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Oxytetracycline exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria. It achieves this by binding to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. This blockage effectively halts the elongation of the polypeptide chain, thereby inhibiting the synthesis of essential proteins necessary for bacterial growth and replication.
Caption: Oxytetracycline inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.
Biosynthesis of Oxytetracycline
Oxytetracycline is a member of the aromatic polyketide family of antibiotics and is synthesized by type II polyketide synthases (PKSs). The biosynthesis is a complex multi-step process involving the sequential condensation of malonyl-CoA extender units to a malonamyl-CoA starter unit. This is followed by a series of cyclization, oxidation, and other tailoring reactions to form the final oxytetracycline molecule.
Caption: Simplified biosynthetic pathway of oxytetracycline from precursor molecules.
Conclusion
The discovery of oxytetracycline from Streptomyces rimosus was a seminal event in the history of antibiotics. The subsequent elucidation of its structure and the development of various formulations, including this compound, have ensured its long-standing utility in both human and veterinary medicine. This guide has provided an in-depth look at the historical context, key experimental approaches, and fundamental scientific principles underlying this important therapeutic agent, offering valuable insights for today's researchers and drug development professionals.
References
In-Depth Technical Guide: Oxytetracycline Calcium's Antibacterial Spectrum of Activity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Oxytetracycline is a broad-spectrum bacteriostatic antibiotic belonging to the tetracycline class.[1] This technical guide provides a comprehensive overview of the antibacterial spectrum of activity of oxytetracycline calcium. It includes quantitative data on its efficacy against a range of Gram-positive and Gram-negative bacteria, detailed experimental protocols for determining antimicrobial susceptibility, and visualizations of its mechanism of action and common resistance pathways. The information presented herein is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug development and antimicrobial research.
Mechanism of Action
Oxytetracycline exerts its bacteriostatic effect by inhibiting protein synthesis in bacteria. The molecule penetrates the bacterial cell, in Gram-negative bacteria, this is facilitated by porin channels.[2] Once inside, oxytetracycline reversibly binds to the 30S ribosomal subunit. This binding action blocks the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, effectively preventing the addition of amino acids to the elongating polypeptide chain.[2] This disruption of protein synthesis halts bacterial growth and replication, allowing the host's immune system to clear the infection.[2]
Antibacterial Spectrum of Activity
Oxytetracycline is effective against a wide variety of Gram-positive and Gram-negative bacteria.[1] The following table summarizes the Minimum Inhibitory Concentration (MIC) values for oxytetracycline against various bacterial species. The MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism in vitro.
| Bacterial Species | Organism Type | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Source |
| Escherichia coli | Gram-Negative | 0.5 - >64 | - | - | |
| Salmonella spp. | Gram-Negative | - | - | - | CIPARS |
| Pasteurella multocida | Gram-Negative | - | - | - | |
| Mannheimia haemolytica | Gram-Negative | - | - | - | |
| Histophilus somni | Gram-Negative | - | - | - | |
| Staphylococcus aureus | Gram-Positive | - | - | - | |
| Streptococcus agalactiae | Gram-Positive | 0.5 - 2.0 | - | - | |
| Streptococcus iniae | Gram-Positive | 0.5 - 16.0 | - | - | |
| Arcanobacterium pyogenes | Gram-Positive | - | 16 | - | |
| Fusobacterium necrophorum | Gram-Negative (Anaerobe) | - | High | - | |
| Prevotella melaninogenica | Gram-Negative (Anaerobe) | - | High | - | |
| Edwardsiella ictaluri | Gram-Negative | 0.5 - 64.0 | - | - | |
| Edwardsiella piscicida | Gram-Negative | 0.5 - >64.0 | - | - | |
| Edwardsiella tarda | Gram-Negative | 0.5 - ≥64.0 | - | - | |
| Flavobacterium columnare | Gram-Negative | <0.12 (all) | - | - | |
| Aeromonas hydrophila | Gram-Negative | 0.25 (all) | - | - |
Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of the isolates are inhibited, respectively. Data from surveillance programs like the Canadian Integrated Program for Antimicrobial Resistance Surveillance (CIPARS) can provide more detailed and current MIC distributions.
Mechanisms of Resistance
Bacterial resistance to oxytetracycline can develop through several mechanisms, primarily:
-
Efflux Pumps: These are membrane proteins that actively transport oxytetracycline out of the bacterial cell, preventing it from reaching its ribosomal target. The tet(A) and tet(B) genes are common examples of genes encoding for such pumps.
-
Ribosomal Protection: This mechanism involves the production of proteins that associate with the ribosome and dislodge oxytetracycline from its binding site, allowing protein synthesis to continue. The tet(M) and tet(O) genes are well-characterized examples of ribosomal protection genes.
-
Enzymatic Inactivation: This is a less common mechanism where an enzyme modifies the oxytetracycline molecule, rendering it inactive.
Experimental Protocols for MIC Determination
The determination of Minimum Inhibitory Concentrations (MICs) is standardized by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The two primary methods are broth microdilution and agar dilution.
Broth Microdilution Method (CLSI/EUCAST)
This method involves preparing two-fold serial dilutions of oxytetracycline in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism.
Materials:
-
This compound powder
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate broth medium
-
Sterile 96-well microtiter plates
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of Oxytetracycline Stock Solution: Aseptically prepare a stock solution of oxytetracycline in a suitable solvent at a concentration that is a multiple of the highest concentration to be tested.
-
Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the oxytetracycline stock solution with the appropriate broth to achieve the desired final concentrations. Typically, 50 µL of broth is added to wells 2 through 12. Then, 100 µL of the drug solution is added to well 1, and 50 µL is serially transferred from well 1 to well 11, with mixing at each step. The final 50 µL from well 11 is discarded. Well 12 serves as the growth control (no antibiotic).
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well after adding 50 µL of the diluted inoculum to each well.
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Interpretation of Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of oxytetracycline at which there is no visible growth (the well is clear). The growth control well should show distinct turbidity.
Agar Dilution Method (CLSI)
This method involves incorporating varying concentrations of oxytetracycline into an agar medium, which is then inoculated with the test organism.
Materials:
-
This compound powder
-
Mueller-Hinton Agar (MHA) or other appropriate agar medium
-
Sterile petri dishes
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
Inoculum replicating device (optional)
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Antibiotic-Containing Agar Plates: Prepare a series of agar plates each containing a specific concentration of oxytetracycline. This is done by adding a defined volume of a stock oxytetracycline solution to molten agar before it solidifies. A control plate with no antibiotic is also prepared.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. This can be further diluted to achieve a final inoculum of approximately 10^4 CFU per spot.
-
Inoculation: Apply a standardized volume of the bacterial suspension onto the surface of each agar plate. An inoculum replicating device can be used to deliver multiple inocula simultaneously.
-
Incubation: Allow the inoculum spots to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
Interpretation of Results: The MIC is the lowest concentration of oxytetracycline that completely inhibits the growth of the organism. The growth control plate should show confluent growth.
Conclusion
This compound remains a significant antibiotic with a broad spectrum of activity against numerous bacterial pathogens. A thorough understanding of its mechanism of action, spectrum of activity, and the methodologies for its evaluation is crucial for its effective use in clinical and research settings. This guide provides foundational knowledge and detailed protocols to support ongoing efforts in antimicrobial drug development and resistance monitoring. Continuous surveillance of oxytetracycline MICs through standardized methods is essential to track resistance trends and inform therapeutic guidelines.
References
In vitro activity of oxytetracycline calcium against gram-positive bacteria
An In-Depth Technical Guide to the In Vitro Activity of Oxytetracycline Calcium Against Gram-Positive Bacteria
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Oxytetracycline, a broad-spectrum antibiotic of the tetracycline class, functions by inhibiting bacterial protein synthesis. Its calcium salt, this compound, is utilized in various formulations. This guide provides a comprehensive overview of the in vitro activity of oxytetracycline against key Gram-positive bacteria, including Staphylococcus aureus, Streptococcus spp., Enterococcus faecalis, and Bacillus spp. We present quantitative susceptibility data, detail standardized experimental protocols for antimicrobial susceptibility testing (AST), and illustrate the molecular mechanism of action. A critical examination of the antagonistic effect of calcium ions on oxytetracycline's antibacterial efficacy is also included, a crucial consideration for in vitro assay design and interpretation.
Introduction to Oxytetracycline
Oxytetracycline is a bacteriostatic antibiotic isolated from the actinomycete Streptomyces rimosus. As a member of the tetracycline family, it is effective against a wide array of Gram-positive and Gram-negative bacteria.[1] Its primary mechanism involves the disruption of essential protein production, thereby halting bacterial growth and replication.[2] While effective, the prevalence of tetracycline resistance has increased significantly among many clinical isolates, impacting its therapeutic utility. This document focuses on the in vitro performance of its calcium salt form against selected Gram-positive pathogens.
Mechanism of Action
Oxytetracycline exerts its bacteriostatic effect by targeting the bacterial ribosome. Specifically, it binds to the 30S ribosomal subunit, a critical component in the translation process. This binding action physically obstructs the docking of aminoacyl-tRNA molecules to the acceptor (A) site of the mRNA-ribosome complex. By preventing this crucial step, oxytetracycline effectively halts the elongation of the polypeptide chain, leading to a cessation of protein synthesis and inhibiting bacterial growth.
References
The Impact of Oxytetracycline Calcium on Eukaryotic Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxytetracycline, a broad-spectrum antibiotic of the tetracycline class, has long been utilized for its bacteriostatic properties. Beyond its antimicrobial activity, which stems from the inhibition of protein synthesis in the 30S ribosomal subunit of bacteria, oxytetracycline exerts a range of effects on eukaryotic cells.[1][2] These effects are multifaceted, encompassing mitochondrial dysfunction, the induction of apoptosis, and modulation of inflammatory pathways. This technical guide provides an in-depth analysis of the core effects of oxytetracycline calcium on eukaryotic cells, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved. Understanding these off-target effects is crucial for researchers utilizing tetracycline-inducible systems and for drug development professionals exploring the therapeutic potential of tetracyclines beyond their antibiotic applications.
Core Mechanisms of Action in Eukaryotic Cells
The primary interaction of oxytetracycline in eukaryotic cells is with the mitochondria. Due to the evolutionary relationship between mitochondria and bacteria, oxytetracycline can inhibit mitochondrial protein synthesis by targeting mitochondrial ribosomes.[3] This interference with mitochondrial function is a central tenet of its effects on eukaryotic cells and leads to several downstream consequences.
Mitochondrial Dysfunction
The inhibition of mitochondrial translation by oxytetracycline leads to a state of "mitonuclear protein imbalance," where the synthesis of mitochondrial DNA-encoded proteins does not match that of nuclear DNA-encoded mitochondrial proteins.[3] This imbalance disrupts the formation and function of the electron transport chain, resulting in:
-
Impaired Mitochondrial Respiration: A dose-dependent decrease in the oxygen consumption rate (OCR) is a hallmark of tetracycline treatment in eukaryotic cells.[3]
-
Generation of Reactive Oxygen Species (ROS): Dysfunctional mitochondria are a primary source of ROS, such as superoxide anions (O₂⁻). The accumulation of ROS can lead to oxidative stress, damaging cellular components like lipids, proteins, and DNA.
-
Altered Mitochondrial Membrane Potential (ΔΨm): The disruption of the electron transport chain can lead to a collapse of the mitochondrial membrane potential, a critical event in the initiation of apoptosis.
Induction of Apoptosis
The accumulation of ROS and subsequent mitochondrial damage can trigger the intrinsic apoptotic pathway. Key events in this process include:
-
Activation of Stress-Activated Protein Kinases (SAPKs): ROS can activate signaling cascades involving kinases such as c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK).
-
Release of Cytochrome c: A decrease in mitochondrial membrane potential can lead to the release of cytochrome c from the mitochondria into the cytosol.
-
Caspase Activation: Cytosolic cytochrome c contributes to the formation of the apoptosome and the subsequent activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3 and -7), leading to programmed cell death.
Anti-inflammatory Effects
Oxytetracycline and other tetracyclines possess anti-inflammatory properties that are independent of their antimicrobial activity. A key mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. Oxytetracycline has been shown to inhibit the activation of NF-κB by preventing the phosphorylation and degradation of its inhibitor, IκBα. This leads to a reduction in the production of inflammatory mediators such as interleukins (IL-4, IL-5, IL-13) and chemokines (CCL5, CCL11).
Quantitative Data
The following tables summarize quantitative data on the effects of oxytetracycline on various parameters in eukaryotic systems. It is important to note that specific IC50 values for cytotoxicity can vary significantly depending on the cell line and experimental conditions.
Table 1: Effects of Oxytetracycline on Cellular Processes
| Cell Type/System | Observed Effect | Effective Concentration (approx.) | Reference |
| Zebrafish Embryos | Delayed Hatching (72h-EC50) | 127.6 mg/L | |
| Bovine Lymphocytes | Inhibition of cytochrome c oxidase activity | 1 µg/mL | |
| Human and Dog Hematopoietic Cells | Induction of apoptosis | Not specified | |
| SHK-1 (Salmo salar cell line) | Upregulation of TLR-1 gene expression | 1.0-1.5 µg/mL | |
| SHK-1 (Salmo salar cell line) | Upregulation of MyD88 gene expression | 0.25-1.5 µg/mL | |
| SHK-1 (Salmo salar cell line) | Upregulation of INFγ gene expression | 0.25 µg/mL | |
| SHK-1 (Salmo salar cell line) | Upregulation of NFκB gene expression | 1.5 µg/mL | |
| SHK-1 (Salmo salar cell line) | Upregulation of CAT gene expression | 1.5 µg/mL | |
| SHK-1 (Salmo salar cell line) | Upregulation of GPx gene expression | 0.25-0.5 µg/mL |
Table 2: Effects of Tetracyclines on Inflammatory Mediator Production
| Cell Type | Treatment | Mediator | Inhibition | Reference |
| THP-1 cells | Lipopolysaccharide (LPS) + Minocycline (50 µg/ml) | TNF-α | 84% | |
| THP-1 cells | Lipopolysaccharide (LPS) + Tigecycline (50 µg/ml) | TNF-α | 86% | |
| THP-1 cells | Lipopolysaccharide (LPS) + Doxycycline (50 µg/ml) | TNF-α | 92.4% | |
| THP-1 cells | Lipopolysaccharide (LPS) + Minocycline (50 µg/ml) | IL-8 | 56.4% | |
| THP-1 cells | Lipopolysaccharide (LPS) + Tigecycline (50 µg/ml) | IL-8 | 67.8% | |
| THP-1 cells | Lipopolysaccharide (LPS) + Doxycycline (50 µg/ml) | IL-8 | 74.1% |
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by oxytetracycline in eukaryotic cells.
Figure 1: Proposed signaling pathway for oxytetracycline-induced apoptosis.
Figure 2: Mechanism of the anti-inflammatory effect of oxytetracycline via the NF-κB pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the effects of this compound on eukaryotic cells.
Measurement of Reactive Oxygen Species (ROS)
Principle: The cell-permeable fluorogenic probe 2',7'-dichlorodihydrofluorescein diacetate (DCF-DA) is used to measure intracellular ROS. Inside the cell, esterases deacetylate DCF-DA to a non-fluorescent compound, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Protocol:
-
Cell Preparation: Seed cells in a 96-well plate (preferably a black plate with a clear bottom) at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound for the desired duration. Include a positive control (e.g., 5-50 µM Tert-Butyl hydroperoxide) and an untreated negative control.
-
Washing: Remove the culture medium and gently wash the cells twice with 100 µL of Phosphate-Buffered Saline (PBS).
-
Staining: Add 100 µL of diluted DCF-DA solution to each well and incubate for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Measure the fluorescence using a fluorescence microplate reader with excitation at approximately 485 nm and emission at approximately 535 nm.
-
Data Analysis: Subtract the background fluorescence of the untreated cells from all other values. The fluorescence intensity is proportional to the level of intracellular ROS.
Assessment of Mitochondrial Membrane Potential (ΔΨm)
Principle: The cell-permeable, cationic, red-orange fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE) accumulates in active mitochondria due to their negative charge. A decrease in mitochondrial membrane potential results in reduced TMRE accumulation and fluorescence.
Protocol:
-
Cell Preparation and Treatment: Seed and treat cells with this compound as described for the ROS assay. Include a positive control for depolarization (e.g., 20 µM FCCP) for 10-20 minutes.
-
Staining: Add TMRE working solution (typically 200-1000 nM final concentration) to the cell culture medium and incubate at 37°C for 15-30 minutes.
-
Washing:
-
Adherent cells: Carefully discard the medium and wash the cells 3-4 times with 100 µL of assay buffer.
-
Suspension cells: Centrifuge the plate at 1,000 x g for 5 minutes, carefully discard the medium, and wash the cells.
-
-
Fluorescence Measurement: After washing, add 100 µL of assay buffer and read the fluorescence at an excitation of ~549 nm and an emission of ~575 nm.
-
Data Analysis: A decrease in fluorescence intensity in treated cells compared to the untreated control indicates a loss of mitochondrial membrane potential.
Caspase-3/7 Activation Assay
Principle: This assay utilizes a proluminescent caspase-3/7 substrate containing the tetrapeptide sequence DEVD. In apoptotic cells, activated caspase-3 and -7 cleave the substrate, leading to the generation of a luminescent signal that is proportional to the amount of caspase activity.
Protocol:
-
Cell Lysis:
-
Induce apoptosis in cells by treating with this compound.
-
Lyse the cells using a buffer such as RIPA buffer on ice for 10-15 minutes.
-
Centrifuge the lysate at high speed (e.g., 15,000 rpm) for 10 minutes at 4°C and collect the supernatant.
-
-
Assay Reaction:
-
In a 96-well white or black plate, add the cell lysate to a reaction mixture containing the caspase-3/7 substrate and a reaction buffer.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: An increase in luminescence in the treated samples compared to the untreated control indicates the activation of caspase-3 and -7.
Western Blot Analysis of the NF-κB Pathway
Principle: Western blotting is used to detect and quantify the levels of specific proteins in the NF-κB pathway, such as phosphorylated IκBα (p-IκBα), total IκBα, and the p65 subunit of NF-κB.
Protocol:
-
Cell Treatment and Lysis: Treat cells with an inflammatory stimulus (e.g., LPS) with or without pre-treatment with this compound. Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against the target proteins (e.g., anti-p-IκBα, anti-IκBα, anti-p65) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Immunofluorescence Staining of NF-κB p65 Nuclear Translocation
Principle: Immunofluorescence microscopy is used to visualize the subcellular localization of the NF-κB p65 subunit. In unstimulated cells, p65 is predominantly in the cytoplasm. Upon activation, it translocates to the nucleus.
Protocol:
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat them with an inflammatory stimulus with or without pre-treatment with this compound.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.2% Triton X-100 for 10 minutes.
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 10% normal goat serum) for 1 hour.
-
Antibody Staining: Incubate the cells with a primary antibody against NF-κB p65 overnight at 4°C. After washing, incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with a DNA dye (e.g., DAPI or Hoechst 33342). Mount the coverslips on microscope slides.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. The translocation of p65 to the nucleus will be evident by the co-localization of the p65 signal with the nuclear stain.
Conclusion
This compound exerts significant and complex effects on eukaryotic cells, primarily through the disruption of mitochondrial function. This leads to a cascade of events including increased oxidative stress, the induction of apoptosis, and alterations in gene expression. Furthermore, oxytetracycline exhibits anti-inflammatory properties by inhibiting the NF-κB signaling pathway. For researchers using tetracycline-based inducible gene expression systems, it is imperative to be aware of these potential confounding effects. For drug development professionals, the non-antibiotic properties of oxytetracycline, particularly its anti-inflammatory and pro-apoptotic activities, may present opportunities for therapeutic applications in various diseases. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for further investigation into the multifaceted interactions of this compound with eukaryotic cells. Further research is warranted to establish comprehensive dose-response relationships and to fully elucidate the intricate molecular mechanisms underlying its diverse cellular effects.
References
- 1. What is the mechanism of Oxytetracycline? [synapse.patsnap.com]
- 2. Oxytetracycline: Applications, Mechanism of Action - Amerigo Scientific [amerigoscientific.com]
- 3. Tetracyclines disturb mitochondrial function across eukaryotic models: a call for caution in biomedical research - PMC [pmc.ncbi.nlm.nih.gov]
Oxytetracycline calcium research applications in molecular biology
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted research applications of oxytetracycline calcium in molecular biology. Beyond its well-established role as a broad-spectrum antibiotic, oxytetracycline offers a versatile toolkit for manipulating and studying cellular processes at the molecular level. This document provides a comprehensive overview of its core applications, detailed experimental protocols, and quantitative data to empower researchers in their experimental design and execution.
Core Molecular Mechanisms and Applications
Oxytetracycline's utility in molecular biology stems from several key mechanisms of action that extend beyond its antimicrobial properties. These include the precise control of gene expression, modulation of enzymatic activity, and influencing critical cellular signaling pathways.
Inhibition of Protein Synthesis: The Foundational Mechanism
The primary and most well-understood mechanism of oxytetracycline is the inhibition of protein synthesis in bacteria.[1][2] It achieves this by binding to the 30S ribosomal subunit, which is a crucial component of the bacterial protein synthesis machinery.[1] This binding physically obstructs the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thereby preventing the addition of new amino acids to the growing polypeptide chain.[3] This bacteriostatic action has been fundamental to its use as a selection agent in molecular cloning.
Inducible Gene Expression: The Tet-On/Tet-Off Systems
A cornerstone of oxytetracycline's application in molecular biology is its use in inducible gene expression systems, most notably the Tet-On and Tet-Off systems. These systems allow for the precise temporal and quantitative control of gene expression in eukaryotic cells. The systems rely on the interaction between a tetracycline-controlled transactivator (tTA) or reverse tTA (rtTA) protein and a tetracycline-responsive promoter element (TRE) that drives the expression of a gene of interest. Doxycycline, a derivative of oxytetracycline, is more commonly used in these systems due to its favorable pharmacokinetic properties, but the principle applies to tetracyclines in general.
-
Tet-Off System: In this system, the tTA protein binds to the TRE in the absence of an inducer (like doxycycline or oxytetracycline) and activates gene expression. When the inducer is added, it binds to tTA, causing a conformational change that prevents it from binding to the TRE, thus turning gene expression off.
-
Tet-On System: Conversely, the rtTA protein can only bind to the TRE and activate transcription in the presence of the inducer. This allows for gene expression to be switched on at a desired time.
Inhibition of Mitochondrial Protein Synthesis
Due to the evolutionary similarities between bacterial and mitochondrial ribosomes, oxytetracycline can also inhibit protein synthesis within the mitochondria of eukaryotic cells.[4] This off-target effect is concentration-dependent and can lead to a reduction in the synthesis of mitochondria-encoded proteins, which are essential components of the electron transport chain. This property can be exploited experimentally to study the consequences of mitochondrial dysfunction.
Regulation of Matrix Metalloproteinases (MMPs)
Oxytetracycline has been shown to inhibit the activity and expression of matrix metalloproteinases (MMPs), a family of enzymes responsible for the degradation of extracellular matrix components. This inhibition is, at least in part, due to the downregulation of MMP gene expression. For instance, oxytetracycline has been demonstrated to cause a dose-dependent decrease in MMP-1 mRNA expression. This regulatory function is independent of its antimicrobial activity.
Anti-Inflammatory Effects via NF-κB Pathway Modulation
Tetracyclines, including oxytetracycline, possess anti-inflammatory properties that are mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. Tetracyclines can inhibit various steps in the NF-κB activation cascade, leading to a reduction in the inflammatory response.
Induction of Apoptosis
Several studies have demonstrated that tetracyclines can induce apoptosis (programmed cell death) in various cell types. This pro-apoptotic effect is often mediated through the activation of caspases, a family of proteases that are central to the apoptotic cascade. Both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis can be triggered, involving the activation of initiator caspases like caspase-8 and caspase-9, and executioner caspases like caspase-3.
Quantitative Data Summary
The following tables summarize quantitative data regarding the molecular effects of oxytetracycline and related tetracyclines.
Table 1: Inhibition of Matrix Metalloproteinase (MMP) Expression and Activity
| Compound | Target | Cell Type | Effect | Concentration/IC50 | Reference |
| Oxytetracycline | MMP-1 mRNA | Equine Myofibroblasts | Dose-dependent decrease | 12.5, 25, 75 µg/mL | |
| Doxycycline | MMP-9 Activity | U-937 cells | Inhibition | IC50: 608.0 µM | |
| Tetracycline | MMP-9 Activity | U-937 cells | Inhibition | IC50: 40.0 µM | |
| Minocycline | MMP-9 Activity | U-937 cells | Inhibition | IC50: 10.7 µM | |
| Oxytetracycline | Gelatinase Activity | Periodontal Epithelial Cells | Dose-dependent inhibition | 1 to 50 µg/mL |
Table 2: Induction of Gene Expression
| Compound | System | Organism/Cell Type | Inducer Concentration | Effect | Reference |
| Oxytetracycline | Potr* inducible system | Streptomyces species | 0.01 - 4 µM | Wide-range GFP expression | |
| Doxycycline | Tet-On system | Transgenic Mice | Dose-dependent in drinking water | >105-fold activation of luciferase |
Table 3: Inhibition of Mitochondrial Protein Synthesis
| Compound | Cell Type | Effect | Concentration | Reference |
| Oxytetracycline | Bovine Lymphocytes | Inhibition of cytochrome c oxidase activity | As low as 1 µg/mL | |
| Oxytetracycline | Bovine Lymphocytes | Complete inhibition of cytochrome c oxidase activity increase | 3 and 10 µg/mL |
Experimental Protocols
The following sections provide detailed, representative protocols for key molecular biology applications of oxytetracycline. Note: These are generalized protocols and may require optimization for specific cell lines and experimental conditions.
Protocol for Inducible Gene Expression using a Tet-On System
This protocol outlines the general steps for inducing the expression of a gene of interest (GOI) in mammalian cells using a Tet-On inducible expression system with an oxytetracycline analog like doxycycline.
References
- 1. Effects of oxytetracycline and amoxicillin on development and biomarkers activities of zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. takarabio.com [takarabio.com]
- 3. Metal ion-tetracycline interactions in biological fluids. Part 3. Formation of mixed-metal ternary complexes of tetracycline, oxytetracycline, doxycycline and minocycline with calcium and magnesium, and their involvement in the bioavailability of these antibiotics in blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bioscience.co.uk [bioscience.co.uk]
An In-depth Technical Guide on Oxytetracycline Calcium as a Selective Agent for Resistant Strains
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxytetracycline, a broad-spectrum antibiotic of the tetracycline class, functions by inhibiting protein synthesis in bacteria.[1] It achieves this by reversibly binding to the 30S ribosomal subunit, which in turn blocks the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. This action effectively halts the elongation of peptide chains, thereby inhibiting bacterial growth. Due to this mechanism, oxytetracycline has been widely utilized in both clinical and veterinary medicine. However, its extensive use has also driven the selection and proliferation of resistant bacterial strains. This guide provides a comprehensive overview of oxytetracycline calcium's role as a selective agent, detailing the molecular mechanisms of resistance, experimental protocols for the identification and characterization of resistant strains, and its application in the selection of genetically modified cells.
Mechanisms of Oxytetracycline Resistance
Bacteria have evolved several mechanisms to counteract the effects of oxytetracycline. Understanding these is crucial for the development of new therapeutic strategies and for the effective use of oxytetracycline as a selective agent in research. The primary resistance mechanisms are:
-
Efflux Pumps: This is one of the most common resistance strategies. Bacteria acquire genes, often on mobile genetic elements, that encode for membrane proteins capable of actively pumping oxytetracycline out of the cell.[1] This prevents the antibiotic from reaching a high enough intracellular concentration to inhibit protein synthesis. The most prevalent efflux pump genes are tet(A) and tet(B).
-
Ribosomal Protection: Another major mechanism involves the production of ribosomal protection proteins (RPPs), such as Tet(M) and Tet(O). These proteins bind to the ribosome and cause a conformational change that dislodges oxytetracycline from its binding site, allowing protein synthesis to resume.[2][3]
-
Enzymatic Inactivation: Some bacteria can produce enzymes that chemically modify and inactivate oxytetracycline, rendering it incapable of binding to the ribosome.
-
Target Site Mutation: Mutations in the 16S rRNA component of the 30S ribosomal subunit can alter the binding site for oxytetracycline, reducing its affinity and thereby conferring resistance.
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of Oxytetracycline against Various Bacterial Species
| Bacterial Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Notes | Reference |
| Escherichia coli | 16 - ≥128 | - | >128 | Isolates from diseased ducks. | [4] |
| Escherichia coli | - | - | - | 79.9% of clinical isolates had MIC ≥ 128 µg/mL. | |
| Escherichia coli (susceptible) | - | - | - | MIC of 1 mg/L reported for a susceptible strain. | |
| Escherichia coli (resistant) | - | - | - | MIC of 16 mg/L reported for a resistant strain. | |
| Salmonella spp. | - | - | - | High resistance rates reported. | |
| Staphylococcus aureus | ≤4 - ≥16 | - | - | 116/829 isolates were resistant (MIC ≥ 16 µg/mL). | |
| Pseudomonas aeruginosa | - | - | - | Resistance rates vary by location and study. | |
| Edwardsiella ictaluri | 0.5 - 64.0 | - | - | Isolates from warmwater fishes. | |
| Edwardsiella piscicida | 0.5 - >64.0 | - | - | Isolates from warmwater fishes. | |
| Edwardsiella tarda | 0.5 - ≥64.0 | - | - | Isolates from warmwater fishes. | |
| Flavobacterium columnare | <0.12 | - | - | All tested isolates had MIC < 0.12 µg/mL. | |
| Aeromonas hydrophila | 0.25 | - | - | All tested isolates had an MIC of 0.25 µg/mL. | |
| Streptococcus iniae | 0.5 - 16.0 | - | - | Isolates from warmwater fishes. | |
| Streptococcus agalactiae | 0.5 - 2.0 | - | - | Isolates from warmwater fishes. | |
| Arcanobacterium pyogenes | - | 16 | - | Isolates from bovine uterine infections. |
MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
Table 2: Frequency of Oxytetracycline Resistance in Various Bacterial Species
| Bacterial Species | Resistance Frequency (%) | Sample Source | Geographic Location | Reference |
| Escherichia coli | 77.8 | Clinical isolates | Osun State, Nigeria | |
| Escherichia coli | 100 | Diseased ducks | China | |
| Salmonella spp. | 33.3 | Animals and Food | Italy | |
| Salmonella spp. | 58.3 | Porcine and Human | North Carolina, USA | |
| Staphylococcus aureus | 14.5 (Intermediate or Resistant) | Clinical isolates | Doxy-PEP-eligible population | |
| Oral Bacteria | 11 (of total cultivable microflora) | Saliva and dental plaque | Healthy adults |
Table 3: Prevalence of Common Tetracycline Resistance Genes
| Gene | Prevalence (%) | Bacterial Species | Sample Source | Reference |
| tet(A) | 43.8 | Escherichia coli | Clinical isolates (Nigeria) | |
| tet(B) | 32.0 | Escherichia coli | Clinical isolates (Nigeria) | |
| tet(A) and tet(B) | 4.4 | Escherichia coli | Clinical isolates (Nigeria) | |
| tet(M) | 79.0 | Oral Bacteria | Healthy adults | |
| tet(W) | 21.0 | Oral Bacteria | Healthy adults | |
| tet(O) | 10.5 | Oral Bacteria | Healthy adults | |
| tet(Q) | 9.5 | Oral Bacteria | Healthy adults | |
| tet(A) | 56.0 (of strains with at least one tet gene) | Salmonella spp. | Animals and Food (Italy) |
Table 4: Exemplary Concentrations for Oxytetracycline-Based Selection in Mammalian Cells (from Kill Curve Experiments)
| Cell Line | Suggested Starting Concentration Range (µg/mL) | Selection Timeframe (Days) | Notes | Reference |
| General Mammalian Cells | 0.1 - 50 | 7 - 14 | Optimal concentration is cell-line dependent and must be determined empirically. | |
| CHO | Not specified, G418 is more common (200-800 µg/mL) | - | Kill curve is necessary to determine the optimal concentration. | |
| HEK293 | Not specified, other antibiotics like Puromycin (1–3 µg/mL) or G418 (400–800 µg/mL) are more common. | 3 - 7 | A kill curve is the standard method to determine the appropriate concentration. |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a standard method for determining the MIC of oxytetracycline against a bacterial isolate.
Materials:
-
This compound powder
-
Sterile Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial isolate to be tested
-
0.5 McFarland turbidity standard
-
Sterile saline
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Prepare Oxytetracycline Stock Solution: Aseptically prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water with minimal HCl for dissolution) to a concentration of 1024 µg/mL.
-
Prepare Bacterial Inoculum: From a fresh culture plate, select several colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute Inoculum: Dilute the standardized bacterial suspension 1:150 in MHB to achieve a final concentration of approximately 1 x 10^6 CFU/mL.
-
Serial Dilution in Microtiter Plate: a. Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate. b. Add 200 µL of the oxytetracycline stock solution to well 1. c. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10. d. Well 11 should contain only MHB and the bacterial inoculum (positive control), and well 12 should contain only MHB (negative control).
-
Inoculation: Add 10 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in each well will be approximately 110 µL, and the final bacterial concentration will be approximately 5 x 10^5 CFU/mL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Interpretation: The MIC is the lowest concentration of oxytetracycline that completely inhibits visible growth of the bacteria.
Protocol 2: Kirby-Bauer Disk Diffusion Susceptibility Testing
This method provides a qualitative assessment of a bacterium's susceptibility to oxytetracycline.
Materials:
-
Mueller-Hinton agar (MHA) plates
-
Oxytetracycline antibiotic disks (30 µg)
-
Bacterial isolate to be tested
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator (37°C)
-
Ruler or calipers
Procedure:
-
Prepare Inoculum: Prepare a bacterial suspension in sterile saline with a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculate MHA Plate: Dip a sterile cotton swab into the bacterial suspension and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of an MHA plate in three directions to ensure even coverage.
-
Apply Antibiotic Disk: Aseptically place an oxytetracycline disk (30 µg) onto the center of the inoculated MHA plate.
-
Incubation: Invert the plate and incubate at 37°C for 18-24 hours.
-
Interpretation: Measure the diameter of the zone of inhibition (the area with no bacterial growth) around the disk. Compare the measurement to standardized charts (e.g., from the Clinical and Laboratory Standards Institute - CLSI) to determine if the bacterium is susceptible, intermediate, or resistant to oxytetracycline.
Protocol 3: PCR Detection of Tetracycline Resistance Genes
This protocol allows for the genotypic identification of common tetracycline resistance genes.
Materials:
-
DNA extraction kit
-
Resistant bacterial isolate
-
Primers for specific tet genes (e.g., tet(A), tet(M))
-
PCR master mix
-
Thermal cycler
-
Gel electrophoresis equipment
Procedure:
-
DNA Extraction: Extract genomic DNA from the resistant bacterial isolate using a commercial kit or a standard in-house protocol.
-
PCR Amplification: a. Prepare a PCR reaction mixture containing the extracted DNA, specific forward and reverse primers for the target tet gene, PCR master mix, and nuclease-free water. b. Perform PCR using a thermal cycler with an optimized program that includes an initial denaturation step, followed by multiple cycles of denaturation, annealing, and extension, and a final extension step. The annealing temperature will be primer-specific.
-
Gel Electrophoresis: Run the PCR products on an agarose gel to visualize the amplified DNA fragments.
-
Interpretation: The presence of a band of the expected size indicates the presence of the specific tet gene in the bacterial isolate.
Protocol 4: Kill Curve for Determining Optimal Oxytetracycline Concentration for Mammalian Cell Selection
This protocol is essential for determining the lowest concentration of oxytetracycline that is effective for selecting transfected mammalian cells.
Materials:
-
Parental (non-transfected) mammalian cell line
-
Complete cell culture medium
-
This compound
-
24-well or 96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Method for assessing cell viability (e.g., Trypan blue exclusion, MTT assay)
Procedure:
-
Cell Seeding: Seed the parental mammalian cells into the wells of a culture plate at a density that will not lead to over-confluence during the experiment.
-
Prepare Oxytetracycline Dilutions: Prepare a series of dilutions of oxytetracycline in complete culture medium. A suggested starting range is 0.1 to 50 µg/mL. Include a no-antibiotic control.
-
Antibiotic Treatment: After the cells have adhered (typically 24 hours after seeding), replace the medium with the medium containing the different concentrations of oxytetracycline.
-
Incubation and Monitoring: Incubate the plate and monitor the cells daily for signs of cytotoxicity. Replace the medium with fresh antibiotic-containing medium every 2-3 days.
-
Assess Viability: After 7-14 days, assess the cell viability in each well.
-
Determine Optimal Concentration: The optimal concentration for selection is the lowest concentration of oxytetracycline that results in 100% cell death within the desired timeframe.
Mandatory Visualizations
Caption: Mechanism of action of Oxytetracycline and key bacterial resistance pathways.
Caption: Experimental workflow for determining Oxytetracycline resistance.
Caption: Logical flow for the selection of resistant strains using Oxytetracycline.
Conclusion
This compound is a valuable tool for the selection of resistant bacterial strains and genetically modified cells. A thorough understanding of the mechanisms of resistance and the application of standardized experimental protocols are essential for its effective use in a research and drug development setting. The data and methodologies presented in this guide provide a solid foundation for researchers to design and execute experiments involving oxytetracycline-based selection, ultimately contributing to the broader understanding of antibiotic resistance and the development of novel therapeutic interventions.
References
- 1. Determination of Acquired Resistance Profiles of Pseudomonas aeruginosa Isolates and Characterization of an Effective Bacteriocin-Like Inhibitory Substance (BLIS) Against These Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. iwra.org [iwra.org]
- 4. microbiologyresearch.org [microbiologyresearch.org]
Oxytetracycline calcium CAS number and molecular weight
This technical guide provides a comprehensive overview of oxytetracycline calcium, including its chemical properties, mechanisms of action, and relevant experimental protocols. This document is intended for researchers, scientists, and professionals in the field of drug development.
Core Chemical Data
This compound exists in various forms, each with a specific Chemical Abstracts Service (CAS) number and molecular weight. The following table summarizes the key quantitative data for these forms.
| Form | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound (1:1) | 7179-50-2 | C22H22CaN2O9 | 498.5 |
| Oxytetracycline Hemicalcium Salt | 13303-91-8 | C44H46CaN4O18 | 958.94 |
| This compound (unspecified stoichiometry) | 15251-48-6 | Not specified | Not specified |
| Oxytetracycline (Free Acid Parent) | 79-57-2 | C22H24N2O9 | 460.434 |
Mechanisms of Action
Oxytetracycline exhibits both antibacterial and anti-inflammatory properties through distinct molecular pathways.
Antibacterial Mechanism of Action
Oxytetracycline is a broad-spectrum bacteriostatic antibiotic.[1][2] Its primary mechanism of action involves the inhibition of protein synthesis in bacteria.[3][4][5] It specifically binds to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. This action effectively halts the elongation of the polypeptide chain, thereby inhibiting bacterial growth and replication. Oxytetracycline can readily pass through the bacterial cell membrane due to its lipophilic nature.
Antibacterial Mechanism of Oxytetracycline.
Anti-inflammatory Mechanism of Action
Beyond its antibiotic effects, oxytetracycline possesses anti-inflammatory properties. Studies have shown that it can suppress the expression of pro-inflammatory cytokines. One of the key pathways implicated in this effect is the NF-κB signaling pathway. Oxytetracycline has been observed to inhibit the activation of NF-κB, which in turn downregulates the expression of inflammatory mediators.
Anti-inflammatory Signaling of Oxytetracycline.
Experimental Protocols
The following sections detail methodologies for the analysis of oxytetracycline.
High-Performance Liquid Chromatography (HPLC) for Pharmaceutical Analysis
This method is designed for the quantification of oxytetracycline in commercial pharmaceutical preparations.
Instrumentation:
-
High-Performance Liquid Chromatograph
-
UV Detector
-
Silasorb C8 analytical column (250 x 4 mm, 10 µm)
Reagents:
-
Methanol
-
Oxalic acid (0.01 M, pH 3.0)
-
Codeine (internal standard)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of methanol and 0.01 M oxalic acid (pH 3.0) in a 30:70 (v/v) ratio.
-
Standard Solution Preparation: Prepare standard solutions of oxytetracycline and codeine of known concentrations.
-
Sample Preparation: Dissolve the pharmaceutical preparation (powder, capsule contents, etc.) in the mobile phase to achieve a suitable concentration.
-
Chromatographic Conditions:
-
Flow rate: 0.95 ml/min
-
Detection wavelength: 250 nm
-
Isocratic elution
-
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Determine the concentration of oxytetracycline in the sample by comparing its peak area or height to that of the standard, using codeine as an internal standard for improved accuracy. The total analysis time is approximately 7 minutes.
HPLC Analysis in Biological and Agricultural Samples
This protocol outlines a method for extracting and quantifying oxytetracycline from various matrices such as animal tissues and agricultural products.
Instrumentation:
-
High-Performance Liquid Chromatograph with a Fluorometric Detector (HPLC-FL)
-
Liquid Chromatograph-Mass Spectrometer (LC-MS) for confirmation
Reagents:
-
Citrate buffer containing ethylenediaminetetraacetic acid (EDTA)
-
Styrene-divinylbenzene copolymer cartridge for solid-phase extraction (SPE)
-
Weakly acidic cation-exchange resin bonding carboxymethyl group cartridge
-
Methanol
Procedure:
-
Extraction:
-
Homogenize the sample (e.g., grains, fruits, animal tissue) with a citrate buffer containing EDTA.
-
Centrifuge the homogenate and collect the aqueous layer.
-
-
Clean-up:
-
Pass the aqueous extract through a pre-conditioned styrene-divinylbenzene copolymer SPE cartridge.
-
Further clean the eluate using a weakly acidic cation-exchange resin cartridge.
-
-
Quantification:
-
Analyze the cleaned-up sample using HPLC with fluorescence detection.
-
-
Confirmation:
-
Confirm the identity of oxytetracycline using LC-MS.
-
References
- 1. [Oxytetracycline--mechanism of action and application in skin diseases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Oxytetracycline: Applications, Mechanism of Action - Amerigo Scientific [amerigoscientific.com]
- 5. What is the mechanism of Oxytetracycline? [synapse.patsnap.com]
Oxytetracycline Calcium: A Technical Guide to its Anti-inflammatory Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxytetracycline, a broad-spectrum antibiotic from the tetracycline class, has long been recognized for its antimicrobial properties. Beyond this primary function, a growing body of evidence highlights the non-antibiotic, anti-inflammatory capabilities of tetracyclines. This technical guide consolidates the current understanding of oxytetracycline calcium's potential as an anti-inflammatory agent. It delves into its mechanisms of action, including the inhibition of matrix metalloproteinases (MMPs) and the modulation of key inflammatory signaling pathways such as NF-κB. This document provides a summary of available quantitative data, detailed experimental protocols derived from existing literature, and visual representations of cellular pathways and workflows to support further research and development in this promising area.
Introduction
Tetracycline antibiotics, including oxytetracycline, have demonstrated a range of biological activities independent of their antimicrobial effects[1][2][3]. These "non-antibiotic" properties encompass anti-inflammatory, immunomodulatory, and anti-apoptotic functions[4][5]. Such attributes have led to the exploration of tetracyclines in the management of a variety of inflammatory conditions, including dermatological diseases, rheumatoid arthritis, and periodontitis. This compound, a salt of oxytetracycline, is being investigated for these anti-inflammatory properties. This guide provides a technical overview of the scientific basis for the anti-inflammatory potential of this compound, with a focus on its molecular mechanisms, experimental validation, and future research directions.
Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of oxytetracycline are multifaceted, primarily involving the inhibition of key enzymes and the modulation of inflammatory signaling pathways.
Inhibition of Matrix Metalloproteinases (MMPs)
MMPs are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix components. During inflammation, their expression and activity are often upregulated, contributing to tissue damage. Tetracyclines, including oxytetracycline, are known to inhibit MMP activity, an effect independent of their antimicrobial properties. This inhibition is thought to occur through the chelation of Zn²⁺ ions within the catalytic domain of the MMPs. Oxytetracycline has been shown to exert a direct, dose-dependent inhibitory effect on gelatinases (MMP-2 and MMP-9).
Modulation of Inflammatory Cytokine Production
Oxytetracycline can modulate the production of pro-inflammatory cytokines. Studies have shown that it can suppress the expression of tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-8 (IL-8). This regulation of cytokine expression is a key aspect of its anti-inflammatory action.
Inhibition of the NF-κB Signaling Pathway
The transcription factor Nuclear Factor-kappa B (NF-κB) is a central regulator of the inflammatory response. It controls the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. The anti-inflammatory effects of some tetracyclines are mediated in part by the suppression of NF-κB activation. By inhibiting this pathway, oxytetracycline can effectively downregulate a wide array of inflammatory mediators.
Effects on Prostaglandin Synthesis
The role of tetracyclines in prostaglandin synthesis is complex. While some tetracyclines can inhibit phospholipase A2, a key enzyme in the production of inflammatory mediators like prostaglandins, other studies have shown that they can augment the expression of cyclooxygenase-2 (COX-2) and the production of prostaglandin E2 (PGE2) under certain conditions. This suggests a nuanced interaction with the arachidonic acid cascade that requires further investigation for this compound specifically.
Quantitative Data
The following tables summarize the available quantitative data on the anti-inflammatory effects of oxytetracycline and related tetracyclines.
Table 1: Inhibition of Matrix Metalloproteinase (MMP) Activity
| Compound | MMP Target | Cell/System | IC50 Value | Reference |
| Minocycline | MMP-9 | U-937 cell culture | 10.7 µM | |
| Tetracycline | MMP-9 | U-937 cell culture | 40.0 µM | |
| Doxycycline | MMP-9 | U-937 cell culture | 608.0 µM |
Table 2: Effects on Cytokine Production
| Compound | Cell Line | Stimulant | Cytokine | Concentration | Effect | Reference |
| Minocycline | THP-1 | LPS | TNF-α | 50 µg/ml | Inhibition to 10.7% at 120 min | |
| Doxycycline | THP-1 | LPS | TNF-α | 50 µg/ml | Significant suppression | |
| Tigecycline | THP-1 | LPS | TNF-α | 50 µg/ml | Significant suppression |
Note: This table highlights the effects of other tetracyclines on cytokine production as specific quantitative data for this compound is limited in the provided search results.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the anti-inflammatory potential of this compound. These protocols are based on established methods for tetracyclines.
Cell Culture and LPS Stimulation for Cytokine Analysis
-
Cell Line: Human monocytic cell line (e.g., THP-1) or murine macrophage cell line (e.g., RAW 264.7).
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Protocol:
-
Seed cells in 24-well plates at a density of 5 x 10⁵ cells/mL and allow them to adhere overnight.
-
The following day, replace the medium with fresh medium containing various concentrations of this compound. Pre-incubate for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) from E. coli at a final concentration of 1 µg/mL.
-
Incubate for a specified period (e.g., 6, 12, or 24 hours).
-
Collect the cell culture supernatants for cytokine analysis by ELISA or a multiplex bead-based assay.
-
Collect cell lysates to analyze protein expression or RNA for gene expression studies.
-
Matrix Metalloproteinase (MMP) Inhibition Assay (Gelatin Zymography)
-
Principle: This technique detects the activity of gelatinases (MMP-2 and MMP-9).
-
Protocol:
-
Prepare a polyacrylamide gel containing gelatin (e.g., 1 mg/mL).
-
Collect conditioned media from cell cultures treated with or without this compound.
-
Mix the samples with a non-reducing sample buffer and load them onto the gel without boiling.
-
Perform electrophoresis at 4°C.
-
After electrophoresis, wash the gel with a Triton X-100 solution to remove SDS and allow the MMPs to renature.
-
Incubate the gel in a developing buffer containing CaCl₂ and ZnCl₂ at 37°C for 12-24 hours.
-
Stain the gel with Coomassie Brilliant Blue and then destain.
-
Zones of gelatin degradation will appear as clear bands against a blue background, indicating MMP activity. The intensity of the bands can be quantified using densitometry.
-
NF-κB Reporter Assay
-
Principle: This assay uses a cell line stably transfected with a reporter gene (e.g., luciferase) under the control of an NF-κB response element.
-
Protocol:
-
Use a commercially available NF-κB reporter cell line (e.g., HEK293 or THP-1).
-
Seed the cells in a 96-well plate.
-
Pre-treat the cells with different concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL) or LPS (1 µg/mL).
-
Incubate for 6-24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions. A decrease in luciferase activity in the presence of this compound indicates inhibition of the NF-κB pathway.
-
Visualizations
Signaling Pathways
Caption: Simplified NF-κB signaling pathway and proposed inhibition by oxytetracycline.
Experimental Workflow
Caption: Experimental workflow for assessing the effect of this compound on LPS-induced cytokine production.
Conclusion and Future Directions
The available evidence strongly suggests that this compound possesses anti-inflammatory properties that are distinct from its antimicrobial activity. The primary mechanisms appear to be the inhibition of MMPs and the downregulation of pro-inflammatory signaling pathways such as NF-κB, leading to reduced cytokine production.
However, to fully realize the therapeutic potential of this compound as an anti-inflammatory agent, further research is imperative. Specifically, future studies should focus on:
-
Determining the precise IC50 values of this compound for various MMPs.
-
Elucidating the detailed molecular interactions with components of the NF-κB and other inflammatory signaling pathways.
-
Conducting comprehensive dose-response studies to establish the optimal concentration range for anti-inflammatory effects without significant antimicrobial activity.
-
Performing in vivo studies in relevant animal models of inflammatory diseases to validate the in vitro findings.
-
Investigating the role of the calcium salt in the stability, bioavailability, and anti-inflammatory efficacy of the compound.
By addressing these key areas, the scientific community can build a more complete picture of this compound's anti-inflammatory potential and pave the way for its potential application in novel therapeutic strategies for a range of inflammatory disorders.
References
- 1. Tetracycline up-regulates COX-2 expression and prostaglandin E2 production independent of its effect on nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Doxycycline as an anti-inflammatory agent: updates in dermatology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Screening for Novel Endogenous Inflammatory Stimuli Using the Secreted Embryonic Alkaline Phosphatase NF-κB Reporter Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory Actions of Adjunctive Tetracyclines and Other Agents in Periodontitis and Associated Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Oxytetracycline Calcium for Veterinary Pathogen Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxytetracycline is a broad-spectrum antibiotic belonging to the tetracycline class, first isolated from the actinomycete Streptomyces rimosus in the 1950s.[1][2] It is widely used in veterinary medicine to treat and control a variety of systemic and local infections in livestock, poultry, and companion animals due to its efficacy against a wide range of Gram-positive and Gram-negative bacteria, as well as other microorganisms like Mycoplasma, Rickettsia, and Chlamydia.[1][3][4] The calcium salt of oxytetracycline is often used in feed premixes. This guide provides a comprehensive technical overview of oxytetracycline calcium, focusing on its mechanism of action, antimicrobial spectrum, resistance mechanisms, and key experimental protocols relevant to veterinary pathogen research.
Chemical and Physical Properties:
-
Molecular Formula: C₂₂H₂₄N₂O₉
-
Molar Mass: 460.439 g·mol−1
-
Structure: Oxytetracycline features a four-ring naphthacene backbone, which is characteristic of the tetracycline family.
-
Solubility and Stability: The solubility of the base salt is pH-dependent. Aqueous solutions of the hydrochloride salt are stable for at least 30 days at 25°C between pH 1.0 and 2.5. While stable in air, exposure to strong sunlight can cause it to darken.
Core Mechanism of Action: Inhibition of Protein Synthesis
Oxytetracycline exerts a bacteriostatic effect by inhibiting protein synthesis within bacterial cells. The process begins with the drug's entry into the bacterial cell, which occurs through passive diffusion via porin channels in Gram-negative bacteria and an energy-dependent transport system in susceptible organisms. Once inside the cytoplasm, oxytetracycline reversibly binds to the 16S rRNA component of the 30S ribosomal subunit. This binding action physically obstructs the aminoacyl-tRNA from accessing the acceptor (A) site on the mRNA-ribosome complex. By preventing the attachment of new amino acids, oxytetracycline effectively halts the elongation of the polypeptide chain, arresting bacterial growth and replication. While primarily bacteriostatic, it can become bactericidal at high concentrations, such as those achieved in urine, by disrupting the integrity of the cytoplasmic membrane.
Antimicrobial Spectrum and Veterinary Applications
Oxytetracycline is a broad-spectrum antibiotic effective against a wide variety of Gram-positive and Gram-negative bacteria, as well as intracellular organisms.
Common Veterinary Uses:
-
Cattle and Small Ruminants: Treatment of respiratory diseases (associated with Pasteurella spp., Mannheimia spp.), infectious bovine keratoconjunctivitis (pinkeye), foot rot, enteritis (scours), and leptospirosis.
-
Swine: Management of respiratory diseases and enteritis.
-
Poultry: Control of respiratory and gastrointestinal infections.
-
Companion Animals (Dogs and Cats): Used for various bacterial infections, including tick-borne diseases like ehrlichiosis, though doxycycline is often the first choice.
-
Aquaculture: Employed to control diseases in fish and prawns, such as gill-rot and red skin disease.
It is generally not effective against Proteus spp. or Pseudomonas spp., and its efficacy against clostridial organisms can be variable.
Quantitative Data for Veterinary Research
In Vitro Efficacy: Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism. It is a key parameter for evaluating antibiotic potency and monitoring resistance.
| Pathogen | Animal | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Notes |
| Escherichia coli | Cattle | >64 | >64 | From uterine infections. High resistance observed. |
| Arcanobacterium pyogenes | Cattle | 16 | >64 | From uterine infections. |
| Fusobacterium necrophorum | Cattle | 4 | 8 | Anaerobe from uterine infections. |
| Prevotella melaninogenicus | Cattle | 2 | 4 | Anaerobe from uterine infections. |
| Pasteurella multocida | Bovine | 0.34 | - | Broth microdilution method. |
| Mannheimia haemolytica | Bovine | 0.35 | - | Broth microdilution method. |
| Mannheimia haemolytica | Bovine | ≥64 | - | Agar dilution method; 76% of strains showed this MIC. |
MIC₅₀: Concentration inhibiting 50% of isolates. MIC₉₀: Concentration inhibiting 90% of isolates.
Pharmacokinetic Parameters
Pharmacokinetics describes the absorption, distribution, metabolism, and excretion of a drug. These parameters are vital for determining appropriate dosing regimens.
| Species | Formulation/Route | Dose | Cₘₐₓ (µg/mL) | t½ (hours) | AUC (µg·hr/mL) | Vd (L/kg) |
| Goats | Oxytetracycline / IV | 10 mg/kg | 34.50 ± 1.65 | 2.77 ± 0.03 (β-phase) | 37.67 ± 0.83 | 1.07 ± 0.03 |
| Goats | Oxytetracycline + Calcium Gluconate / IV | 10 mg/kg | 20.81 ± 2.18 | - | - | - |
| BALB/c Mice | Free Oxytetracycline / IP | 10 mg/kg | 23.53 | - | - | - |
| BALB/c Mice | OTC-Loaded Nanoparticle / IP | 10 mg/kg | 64.99 | - | - | - |
Cₘₐₓ: Maximum plasma concentration. t½: Elimination half-life. AUC: Area under the curve. Vd: Volume of distribution. IV: Intravenous. IP: Intraperitoneal. Data from references.
The co-administration of calcium gluconate with intravenous oxytetracycline in goats resulted in a lower peak plasma concentration (Cₘₐₓ). Studies in mice have shown that nanoparticle formulations can significantly increase the Cₘₐₓ and extend the detection time of the drug in plasma compared to free oxytetracycline. Intravenous injection of oxytetracycline in cattle has been observed to cause a significant decrease in serum levels of total calcium, phosphorus, and magnesium.
Mechanisms of Bacterial Resistance
The widespread use of tetracyclines has led to the emergence of bacterial resistance, which is a significant concern in both veterinary and human medicine. The primary mechanisms of resistance are active efflux and ribosomal protection.
-
Active Efflux: This is the most common resistance mechanism. Bacteria acquire genes (e.g., tet genes) that code for membrane-associated proteins. These proteins function as efflux pumps, actively transporting tetracycline molecules out of the cell before they can reach the ribosome, thus preventing the drug from accumulating at its target site.
-
Ribosomal Protection: Bacteria can produce cytoplasmic proteins that associate with the ribosome. These "ribosomal protection proteins" can dislodge oxytetracycline from its binding site on the 30S subunit, allowing protein synthesis to resume.
-
Enzymatic Inactivation: A less common mechanism involves the enzymatic modification and inactivation of the tetracycline molecule.
These resistance genes are often located on mobile genetic elements like plasmids and transposons, facilitating their horizontal transfer between bacteria.
Experimental Protocols: Antimicrobial Susceptibility Testing
Determining the MIC of oxytetracycline against veterinary pathogens is crucial for research and clinical diagnostics. The following are standardized protocols adapted from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Method
This method determines the MIC in a liquid medium using 96-well microtiter plates.
Materials:
-
This compound powder
-
Appropriate solvent (e.g., sterile deionized water)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial isolates and Quality Control (QC) strains (e.g., Staphylococcus aureus ATCC® 29213™)
-
0.5 McFarland turbidity standard
-
Incubator (35°C ± 2°C)
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of oxytetracycline (e.g., 1000 mg/L) by dissolving the powder in a suitable solvent. Sterilize using a 0.22 µm filter.
-
Serial Dilution: Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate. Add 200 µL of the stock solution to well 1. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 11. Discard the final 100 µL from well 11. Well 12 serves as the antibiotic-free growth control.
-
Inoculum Preparation: From a fresh culture plate, select 4-5 colonies and suspend them in broth. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Interpretation: The MIC is the lowest concentration of oxytetracycline in which no visible turbidity is observed. The growth control well must show clear turbidity.
Agar Dilution Method
This method is useful for testing multiple bacterial isolates simultaneously.
Materials:
-
Same as broth method, but with Mueller-Hinton Agar (MHA) instead of broth.
-
Petri dishes
-
Inoculum replicating device (optional)
Procedure:
-
Stock Solution Preparation: Prepare a sterile stock solution as described for the broth method.
-
Plate Preparation: Prepare molten MHA and cool it to 45-50°C in a water bath. Add the appropriate volume of the oxytetracycline stock solution to the molten agar to achieve the desired final concentrations (e.g., to make a 2 mg/L plate, add 1 mL of a 200 mg/L stock to 99 mL of agar). Pour the agar into sterile Petri dishes and allow them to solidify. A control plate with no antibiotic should also be prepared.
-
Inoculum Preparation: Prepare a standardized inoculum for each isolate as described previously.
-
Inoculation: Spot-inoculate the agar plates with each bacterial suspension. A standard volume (e.g., 1-2 µL) can be delivered using a replicating device. Allow spots to dry before inverting the plates.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
Interpretation: The MIC is the lowest concentration of oxytetracycline that completely inhibits bacterial growth on the agar surface. The growth control plate should show confluent growth.
References
Methodological & Application
Application Notes and Protocols for Oxytetracycline Calcium in Plant Tissue Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxytetracycline, a broad-spectrum antibiotic from the tetracycline class, is a valuable tool in plant tissue culture for managing and eliminating bacterial contamination.[1][2] Endophytic and epiphytic bacteria can severely hinder or destroy plant cell, tissue, and organ cultures by competing for nutrients and releasing phytotoxic substances. Oxytetracycline acts as a bacteriostatic agent, inhibiting bacterial protein synthesis by binding to the 30S ribosomal subunit and preventing the attachment of aminoacyl-tRNA to the ribosome complex. This mechanism effectively halts bacterial growth and replication, allowing for the recovery and proliferation of clean plant material.
This document provides detailed protocols for the preparation and application of oxytetracycline calcium in plant tissue culture media, along with a summary of reported effective concentrations and potential phytotoxicity.
Data Presentation
Table 1: Recommended Concentrations of Oxytetracycline and Related Compounds for Contamination Control in Plant Tissue Culture
| Plant Species | Target Microorganism | Antibiotic | Effective Concentration | Observations |
| Cherry Rootstock ('Gisela 6') | Endophytic Bacteria | Tetracycline | ≥ 1.0 µg/mL (1.0 mg/L) | Concentrations ≤ 0.5 µg/mL were ineffective.[1] |
| Periwinkle (Catharanthus roseus) | Phytoplasma | Oxytetracycline | 75 mg/L | Optimal for eliminating phytoplasma from infected tissues.[3] |
| Yam (Dioscorea rotundata) | Endophytic Bacteria | Tetracycline (in combination with Rifampicin) | 125 µg/mL (125 mg/L) | Part of a combination therapy to eliminate bacteria.[4] |
| Oil Palm (Elaeis guineensis) | Bacterial Contaminants | Tetracycline | Not specified, but showed 60% inhibition | Less effective than Gentamycin and Ampicillin in this study. |
Table 2: Observed Phytotoxicity of Oxytetracycline and Related Compounds in Plant Systems
| Plant Species | Antibiotic | Concentration | Phytotoxic Effects |
| Cherry Rootstock ('Gisela 6') | Tetracycline | ≥ 16 µg/mL (16 mg/L) | Yellowing of leaves on explants with prolonged exposure (≥ 5 days). |
| Cherry Rootstock ('Gisela 6') | Tetracycline | 256 µg/mL (256 mg/L) | Negative impact on explant propagation after 25 days. |
| Pea (Pisum sativum) Seedlings | Tetracycline | ≥ 50 mg/L | Inhibition of root length. |
| Wheat (Triticum aestivum) | Tetracycline | ≥ 50 mg/L | Inhibition of root length and mitotic index. |
| Wheat (Triticum aestivum) | Tetracycline | ≥ 100 mg/L | Inhibition of seed germination and shoot height. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol outlines the preparation of a 10 mg/mL stock solution of this compound.
Materials:
-
This compound powder
-
Sterile distilled water or a suitable solvent (e.g., 70% ethanol)
-
Sterile filter (0.22 µm) and syringe
-
Sterile, light-protected storage vials (e.g., amber microcentrifuge tubes)
-
Analytical balance
-
Sterile graduated cylinder or volumetric flask
-
Laminar flow hood or sterile work area
Procedure:
-
Weighing: In a laminar flow hood, accurately weigh 100 mg of this compound powder.
-
Dissolving: Transfer the powder to a sterile container. Add a small amount of sterile distilled water or 70% ethanol to dissolve the powder. Oxytetracycline hydrochloride is soluble in water, while other forms may require a small amount of solvent.
-
Dilution: Once dissolved, bring the total volume to 10 mL with sterile distilled water to achieve a final concentration of 10 mg/mL.
-
Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a sterile, light-protected vial.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile, light-protected tubes. Store at -20°C for long-term stability.
Protocol 2: Incorporation of this compound into Plant Tissue Culture Medium
This protocol describes the addition of the this compound stock solution to a sterile plant tissue culture medium, such as Murashige and Skoog (MS) medium.
Materials:
-
Autoclaved plant tissue culture medium (cooled to approximately 45-50°C)
-
Prepared sterile stock solution of this compound (from Protocol 1)
-
Sterile pipettes
-
Laminar flow hood
Procedure:
-
Medium Preparation: Prepare and autoclave the desired plant tissue culture medium (e.g., MS medium). Allow the medium to cool to a temperature that is still liquid but will not degrade the antibiotic (approximately 45-50°C).
-
Antibiotic Addition: In a laminar flow hood, add the required volume of the sterile this compound stock solution to the cooled medium to achieve the desired final concentration (refer to Table 1 for guidance). For example, to achieve a final concentration of 75 mg/L in 1 L of medium, add 7.5 mL of a 10 mg/mL stock solution.
-
Mixing: Gently swirl the medium to ensure even distribution of the antibiotic.
-
Dispensing: Dispense the medium containing this compound into sterile culture vessels.
-
Storage: Store the prepared medium in a cool, dark place until use.
Protocol 3: Experimental Workflow for Eliminating Bacterial Contamination from Explants
This protocol provides a general workflow for using this compound to eliminate bacterial contamination from plant explants.
Procedure:
-
Explant Collection and Surface Sterilization: Collect explants from the mother plant and perform standard surface sterilization procedures to remove epiphytic microorganisms.
-
Initial Culture: Culture the surface-sterilized explants on a standard, antibiotic-free plant tissue culture medium to identify any remaining endophytic contamination.
-
Isolation of Contaminated Cultures: Isolate explants that show signs of bacterial contamination.
-
Treatment with Oxytetracycline: Transfer the contaminated explants to a fresh medium containing the determined effective concentration of this compound (refer to Table 1).
-
Subculture: Subculture the explants on the antibiotic-containing medium for a specified period (e.g., 2-4 weeks). Monitor for signs of phytotoxicity.
-
Transfer to Antibiotic-Free Medium: After the treatment period, transfer the visually clean explants to a fresh, antibiotic-free medium.
-
Observation: Observe the explants for any re-emergence of bacterial contamination.
-
Recovery of Clean Cultures: Successfully decontaminated explants can then be used for micropropagation on standard, antibiotic-free media.
Visualizations
Caption: Workflow for eliminating bacterial contamination using oxytetracycline.
Caption: Mechanism of action of oxytetracycline in bacteria.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Oxytetracycline Calcium
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oxytetracycline is a broad-spectrum antibiotic belonging to the tetracycline class, widely used in both human and veterinary medicine. Accurate and reliable quantification of oxytetracycline calcium in bulk drug substances and pharmaceutical formulations is crucial for ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that offers high specificity, sensitivity, and accuracy for the determination of oxytetracycline. This application note provides a detailed protocol for the quantification of this compound using a reversed-phase HPLC method.
Principle
The method described herein utilizes reversed-phase chromatography to separate oxytetracycline from potential impurities and degradation products. A C18 column is used as the stationary phase, and the mobile phase consists of a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is typically performed using a UV-Vis detector at a wavelength where oxytetracycline exhibits maximum absorbance.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A variety of HPLC systems can be employed for the analysis of oxytetracycline. The following table summarizes typical chromatographic conditions reported in the literature.
Table 1: HPLC Chromatographic Conditions for Oxytetracycline Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| HPLC System | Agilent 1260 Infinity II or equivalent | Shimadzu LC-20AD or equivalent | Waters Alliance e2695 or equivalent |
| Column | Kromosil C18 (250 mm x 4.6 mm, 5 µm)[1] | Nucleosil C18 (250 mm x 4.6 mm, 5 µm)[2] | Inertsil WP300 C4 (run-time <4.5min/sample)[3] |
| Mobile Phase | Acetonitrile: Water (85:15 v/v)[1] | Acetonitrile: Methanol: 0.4% Orthophosphoric acid (pH 2.7 with triethanolamine) (20:10:70 v/v/v)[2] | Isocratic 7.5 mmol/L TBP mobile phase |
| Flow Rate | 1.5 mL/min | 1.0 mL/min | 1.0 mL/min |
| Injection Volume | 20 µL | 10 µL | 10 - 20 µL |
| Column Temperature | 25 ± 1°C | 20°C | 55℃ |
| Detection Wavelength | 360 nm | 254 nm | 360 nm and 364 nm |
| Run Time | Approximately 10 min | Approximately 12 min | < 4.5 min |
Reagents and Materials
-
This compound Reference Standard (USP or equivalent)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Orthophosphoric acid (AR grade)
-
Triethanolamine (AR grade)
-
Hydrochloric acid (0.1 N)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Syringe filters (0.45 µm)
Preparation of Standard Solutions
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 25 mg of this compound Reference Standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with 0.1 N hydrochloric acid.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from approximately 1 µg/mL to 100 µg/mL.
Preparation of Sample Solutions
-
Sample Stock Solution (e.g., 1000 µg/mL): Accurately weigh a quantity of the this compound sample equivalent to about 25 mg of oxytetracycline into a 25 mL volumetric flask.
-
Sample Working Solution: Dilute the sample stock solution with the mobile phase to a concentration within the calibration range of the standard solutions.
-
Filter the final sample solution through a 0.45 µm syringe filter before injection.
System Suitability
Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject the working standard solution (e.g., 20 µg/mL) five times and evaluate the following parameters.
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
Data Analysis and Quantification
-
Inject the standard solutions to construct a calibration curve by plotting the peak area against the concentration.
-
Perform a linear regression analysis of the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.
-
Inject the sample solution and determine the peak area.
-
Calculate the concentration of oxytetracycline in the sample using the regression equation from the calibration curve.
The following table summarizes key validation parameters from various methods.
Table 3: Summary of Method Validation Data
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range (µg/mL) | 1 - 6 | 10 - 100 | 0.05 - 2.0 |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | > 0.99 |
| Limit of Detection (LOD) (µg/mL) | 0.05 | 0.07 | 0.007 |
| Limit of Quantification (LOQ) (µg/mL) | 0.10 | 0.26 | Not specified |
| Accuracy (% Recovery) | Not specified | 98 - 102% | Not specified |
| Precision (%RSD) | Not specified | < 2% | Not specified |
Visualizations
Experimental Workflow
Caption: Workflow for HPLC quantification of this compound.
Logical Relationship of Method Validation Parameters
Caption: Key parameters for HPLC method validation.
References
Application Notes and Protocols for Oxytetracycline Calcium in Inducible Gene Expression Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetracycline-inducible gene expression systems are powerful tools for regulating gene expression in a controlled and reversible manner. These systems, including the well-established Tet-On and Tet-Off systems, rely on the specific binding of a tetracycline-class antibiotic to a transactivator protein to control the expression of a gene of interest. Oxytetracycline calcium, a member of the tetracycline family, can be utilized as an effector molecule in these systems. This document provides detailed application notes and protocols for the use of this compound in inducible gene expression, with a focus on its mechanism, stability, and potential cytotoxicity.
While oxytetracycline can be used, it is important to note that doxycycline is now more commonly recommended for modern Tet-inducible systems due to its higher sensitivity and longer half-life in cell culture.[1] However, for legacy systems or specific experimental needs, oxytetracycline remains a viable option.
Mechanism of Action in Tet-Inducible Systems
The core of the tetracycline-inducible system is the tetracycline repressor protein (TetR) from E. coli.[2] This system has been engineered into two primary configurations: Tet-Off and Tet-On.
Tet-Off System: In the Tet-Off system, a tetracycline-controlled transactivator (tTA) protein, a fusion of TetR and the VP16 activation domain, binds to the tetracycline response element (TRE) in the promoter of the target gene, thereby activating transcription. When oxytetracycline is added to the culture medium, it binds to tTA, causing a conformational change that prevents tTA from binding to the TRE, thus turning off gene expression.[2][3]
Tet-On System: The Tet-On system utilizes a reverse tetracycline-controlled transactivator (rtTA) protein. In its native state, rtTA cannot bind to the TRE. The addition of oxytetracycline induces a conformational change in rtTA, allowing it to bind to the TRE and activate transcription of the target gene.[3] Modern Tet-On systems are generally optimized for doxycycline.
Data Presentation
Oxytetracycline Stability
The stability of oxytetracycline is a critical factor for consistent results in long-term experiments. It is susceptible to degradation influenced by temperature, pH, and light.
| Parameter | Condition | Stability/Half-life | Reference |
| Temperature | 4°C in aqueous solution | Stable (no significant decline over 77 days) | |
| 25°C in aqueous solution | Half-life of approximately 14 days | ||
| 37°C in ultrapure water | Half-life of approximately 34 hours | ||
| 37°C in Tryptone Soy Broth | 46.6% remaining after 2 days, 10.6% after 5 days | ||
| Light Exposure | Stored in the dark | More stable | |
| Exposed to light | Accelerated degradation | ||
| pH | Acidic (pH 1.0-2.5) | Stable for at least 30 days at 30°C |
Cytotoxicity of Oxytetracycline
Oxytetracycline can exhibit cytotoxicity at higher concentrations, primarily through the generation of reactive oxygen species (ROS) and mitochondrial dysfunction. It is crucial to determine the optimal, non-toxic concentration for each cell line.
| Cell Type/System | Observed Effect | Effective Concentration (approx.) | Reference |
| Human Red Blood Cells (hRBCs) | Inhibition of ATPases | >18.4 µg/mL (~4 x 10⁻⁵ M) | |
| Human Red Blood Cells (hRBCs) | Induction of hemolysis | >37 µg/mL (~8 x 10⁻⁵ M) | |
| Chinese Hamster Ovary (CHO) | Cytotoxicity in genotoxicity assay (- S9 activation) | >400 µg/mL | |
| Chinese Hamster Ovary (CHO) | Cytotoxicity in genotoxicity assay (+ S9 activation) | >200 µg/mL |
Experimental Protocols
Protocol 1: Determination of Optimal Oxytetracycline Concentration (Kill Curve)
To determine the optimal concentration for selecting stable cell lines, a kill curve is essential. This protocol identifies the lowest concentration of oxytetracycline that effectively kills all non-resistant parental cells within a specific timeframe.
Materials:
-
Parental cell line
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, XTT)
Procedure:
-
Cell Seeding: Seed the parental cells in a 96-well plate at a density that allows for logarithmic growth for the duration of the experiment. Incubate overnight.
-
Oxytetracycline Dilutions: Prepare a series of dilutions of oxytetracycline in complete culture medium. A suggested starting range for mammalian cells is 0.1 µg/mL to 50 µg/mL. Include a "no antibiotic" control.
-
Treatment: Replace the medium in the wells with the prepared oxytetracycline dilutions.
-
Incubation and Observation: Incubate the plate for 7-14 days. Observe the cells daily for signs of cytotoxicity. Due to the limited stability of oxytetracycline, it is recommended to replace the medium with fresh antibiotic-containing medium every 24-48 hours.
-
Data Collection: At the end of the incubation period, assess cell viability using a preferred method (e.g., MTT assay).
-
Determination of Optimal Concentration: The optimal concentration for selection is the lowest concentration that results in 100% cell death.
Protocol 2: Induction of Gene Expression in a Tet-On System
This protocol outlines the steps for inducing gene expression using oxytetracycline in a stable cell line expressing the rtTA transactivator and a TRE-driven gene of interest.
Materials:
-
Stable Tet-On cell line
-
Complete cell culture medium
-
This compound stock solution (e.g., 1 mg/mL in sterile water, filter-sterilized)
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Seed the Tet-On stable cell line at a desired density in multi-well plates. Allow cells to attach and grow to the desired confluency (typically 50-70%).
-
Preparation of Induction Medium: Prepare complete culture medium containing the desired final concentration of oxytetracycline. The optimal concentration should be determined empirically for each cell line and promoter, but a starting range of 0.1-1 µg/mL is common for tetracycline analogs.
-
Induction: Aspirate the existing medium from the cells and replace it with the induction medium. Include a negative control (cells with medium lacking oxytetracycline).
-
Incubation: Incubate the cells for the desired induction period (e.g., 24, 48, or 72 hours). For longer induction times, replace the induction medium every 24-48 hours to maintain a stable concentration of oxytetracycline.
-
Analysis of Gene Expression: Harvest the cells and analyze the expression of the gene of interest by appropriate methods, such as qRT-PCR for mRNA levels or Western blotting for protein levels.
Protocol 3: Repression of Gene Expression in a Tet-Off System
This protocol describes the use of oxytetracycline to repress gene expression in a stable cell line expressing the tTA transactivator and a TRE-driven gene of interest.
Materials:
-
Stable Tet-Off cell line
-
Complete cell culture medium
-
This compound stock solution (e.g., 1 mg/mL in sterile water, filter-sterilized)
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding and Baseline Expression: Seed the Tet-Off stable cell line in multi-well plates. In the absence of oxytetracycline, the gene of interest will be constitutively expressed.
-
Preparation of Repression Medium: Prepare complete culture medium containing the desired final concentration of oxytetracycline. A typical starting concentration is 0.1-1 µg/mL.
-
Repression: Aspirate the existing medium and replace it with the repression medium.
-
Incubation: Incubate the cells for the desired repression period (e.g., 24, 48, or 72 hours). For long-term repression, the medium should be replaced every 24-48 hours.
-
Analysis of Gene Expression: Harvest the cells and analyze the expression of the gene of interest to confirm repression.
Visualizations
Caption: Mechanism of the Tet-Off inducible gene expression system.
Caption: Mechanism of the Tet-On inducible gene expression system.
Caption: General experimental workflow for inducible gene expression.
References
Application Notes and Protocols: Preparation of Oxytetracycline Calcium Stock Solution
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of a stock solution of Oxytetracycline Calcium, an antibiotic widely used in research and drug development. These guidelines ensure the accurate and reproducible preparation of this solution for various experimental applications.
Introduction
Oxytetracycline is a broad-spectrum antibiotic from the tetracycline class that inhibits protein synthesis in both Gram-positive and Gram-negative bacteria.[1][2][3] The calcium salt of oxytetracycline is often used in various formulations. Proper preparation of a stock solution is critical for ensuring the accuracy and reliability of experimental results. This protocol outlines the necessary steps, materials, and calculations for preparing a stable and usable stock solution.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. There are discrepancies in the reported molecular weight in the literature. The most frequently cited molecular formula for the calcium salt is (C₂₂H₂₃N₂O₉)₂Ca, which corresponds to a molecular weight of approximately 958.94 g/mol .[4][5] However, other sources report values around 498.5 g/mol , which may refer to a different salt form or complex. For the purpose of this protocol, the molecular weight of the common dimeric calcium salt (958.94 g/mol ) will be used for calculations. Researchers should always refer to the certificate of analysis provided by the supplier for the specific molecular weight of their compound.
| Property | Value | Reference |
| Molecular Formula | C₄₄H₄₆CaN₄O₁₈ | |
| Molecular Weight | 958.94 g/mol | |
| Appearance | Pale yellow to greenish fawn, crystalline powder | |
| Solubility | Practically insoluble in water; soluble in dilute acids. |
Experimental Protocol: Preparation of a 10 mg/mL Stock Solution in 0.1 N HCl
This protocol describes the preparation of a 10 mg/mL stock solution of this compound in 0.1 N hydrochloric acid. This solvent is recommended for achieving complete dissolution.
Materials:
-
This compound powder
-
0.1 N Hydrochloric Acid (HCl)
-
Sterile, conical centrifuge tubes (e.g., 15 mL or 50 mL)
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sterile filtration unit (0.22 µm pore size)
-
Cryogenic vials for storage
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 10 mL of a 10 mg/mL stock solution, you will need: 10 mL * 10 mg/mL = 100 mg of this compound.
-
-
Weigh the this compound:
-
Tare a sterile conical tube on the analytical balance.
-
Carefully weigh 100 mg of this compound powder into the tube.
-
-
Dissolve the powder:
-
Add a small volume of 0.1 N HCl to the tube (e.g., 5 mL).
-
Vortex the tube until the powder is completely dissolved. The solution should be clear.
-
Add 0.1 N HCl to reach the final desired volume of 10 mL.
-
Vortex again to ensure homogeneity.
-
-
Sterile Filtration:
-
To ensure sterility, filter the stock solution through a 0.22 µm sterile filter into a new sterile tube.
-
-
Aliquoting and Storage:
-
Aliquot the sterile stock solution into smaller, single-use volumes in cryogenic vials. This prevents repeated freeze-thaw cycles which can degrade the antibiotic.
-
Store the aliquots at -20°C for long-term storage. Aqueous solutions should not be stored for more than one day at room temperature. For maximum stability, protect the solution from light.
-
Alternative Solvents
For applications where an acidic solution is not suitable, Dimethyl Sulfoxide (DMSO) can be used as a solvent. Oxytetracycline (the base form) is soluble in DMSO at approximately 3 mg/mL. For aqueous buffers, it is recommended to first dissolve the compound in a minimal amount of DMSO and then dilute it with the desired buffer. However, the solubility of the calcium salt in DMSO is not as well-documented and should be determined empirically.
Workflow Diagram
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses.
-
Handle this compound powder in a well-ventilated area or a chemical fume hood to avoid inhalation.
-
Refer to the Safety Data Sheet (SDS) for detailed safety and handling information.
By following this detailed protocol, researchers can confidently prepare a standardized stock solution of this compound for their experimental needs, ensuring the integrity and reproducibility of their results.
References
Application Notes and Protocols for In Vivo Studies of Oxytetracycline Calcium in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oxytetracycline is a broad-spectrum antibiotic belonging to the tetracycline class, widely used in veterinary medicine. Its calcium salt form is often utilized to improve stability. Recent advancements have explored the use of nanoparticle delivery systems, such as calcium carbonate nanoparticles, to enhance the efficacy and pharmacokinetic profile of oxytetracycline. This document provides detailed application notes and protocols for conducting in vivo studies of oxytetracycline calcium in mouse models, with a focus on efficacy, pharmacokinetics, and safety evaluation. The protocols are based on published research and are intended to serve as a comprehensive guide for researchers in this field.
Data Presentation
Table 1: Pharmacokinetic Parameters of Oxytetracycline Formulations in BALB/c Mice
| Parameter | Free Oxytetracycline (10 mg/kg, IP) | Oxytetracycline-Loaded Calcium Carbonate Nanoparticles (OTC-CNP) (10 mg/kg, IP) | Reference |
| Cmax (µg/mL) | 23.53 | 64.99 | [1][2][3] |
| Tmax (h) | Not specified | 0.167 | [4] |
| AUC (µg·h/mL) | Not specified (implied lower) | Not specified (implied higher) | [1] |
| Half-life (t½) | Not specified (implied shorter) | Not specified (implied longer) | |
| Detection Time (h) | Up to 1 | Up to 24 |
Table 2: Efficacy of Oxytetracycline-Loaded Calcium Carbonate Nanoparticles (OTC-CS-CaCO3NP) in C. pseudotuberculosis Infected BALB/c Mice
| Treatment Group | Dosage | Administration Route | Key Findings | Reference |
| Infected, Untreated | - | - | Significant weight loss, higher incidence of hurdling, depression, and dullness. | |
| Infected + Free OTC | 10 mg/kg | Intraperitoneal (IP) | Reduction in clinical signs compared to untreated, but less effective than OTC-CS-CaCO3NP. | |
| Infected + OTC-CS-CaCO3NP | 10 mg/kg | Intraperitoneal (IP) | Significant reduction in clinical signs, depression, and dullness. Less weight loss compared to infected untreated and free OTC groups. | |
| Uninfected + CS-CaCO3NP only | 20 mg/kg | Intraperitoneal (IP) | No adverse effects observed, significant increase in body weight by the third week. |
Table 3: Safety and Toxicity of Oxytetracycline in Mice
| Study Type | Mouse Strain | Formulation | Dosage and Route | Key Findings | Reference |
| Acute Toxicity | Not specified | Plain Oxytetracycline HCl | 250 mg/kg, Intravenous (IV), single dose | No mortality, no weight loss, no behavioral disorders observed over 14 days. LD50 > 250 mg/kg. | |
| Long-term Toxicity | Adult mice | Oxytetracycline (Renamycin) | 15, 22.5, and 30 mg/kg, Intramuscular (IM), daily for 42 days | Dose-dependent mild to severe toxic signs (dullness, anorexia, weakness, dermatitis). Significant decrease in serum calcium levels. |
Experimental Protocols
Protocol 1: Preparation of Oxytetracycline-Loaded Calcium Carbonate Nanoparticles (OTC-CS-CaCO3NP)
This protocol is adapted from a method utilizing cockle shells as a source of calcium carbonate.
Materials:
-
Cockle shells
-
Deionized water
-
Oxytetracycline hydrochloride
-
Magnetic stirrer
-
High-power milling machine
-
Sieve (75 µm)
-
Flat bottom flask
Procedure:
-
Preparation of Calcium Carbonate Nanoparticles:
-
Wash and mechanically mill cockle shells to a micron-sized powder.
-
Sieve the powder to obtain particles of approximately 75 µm.
-
Weigh 2 g of the cockle shell powder and place it in a flat bottom flask with a magnetic stirring bar.
-
Add 50 mL of deionized water to the flask.
-
Stir the solution at 1,000 rpm for 2 hours at room temperature (27°C). This process results in the formation of calcium carbonate nanoparticles (CS-CaCO3NP).
-
-
Loading of Oxytetracycline:
-
Prepare different ratios of oxytetracycline to CS-CaCO3NP to determine the optimal loading efficiency. For example, prepare formulations with OTC:CS-CaCO3NP ratios of 1:1, 1:2, 1:3, and 1:4.
-
For a 1:4 ratio, dissolve a specific amount of oxytetracycline hydrochloride in deionized water.
-
Add the corresponding amount of the prepared CS-CaCO3NP suspension to the oxytetracycline solution.
-
Stir the mixture for a specified period to allow for the loading of oxytetracycline onto the nanoparticles.
-
The resulting OTC-CS-CaCO3NP suspension can then be characterized for size, zeta potential, and drug loading efficiency. A 1:4 ratio of OTC to CS-CaCO3NP has been shown to have a drug encapsulating efficiency of 71%.
-
Protocol 2: In Vivo Efficacy Study in a Corynebacterium pseudotuberculosis Mouse Model
This protocol is based on an efficacy study in BALB/c mice.
Materials:
-
BALB/c mice
-
Corynebacterium pseudotuberculosis culture
-
Free oxytetracycline solution (10 mg/kg)
-
OTC-CS-CaCO3NP suspension (10 mg/kg)
-
Sterile phosphate-buffered saline (PBS)
-
Ketamine and xylazine for anesthesia
-
Syringes and needles for injection and blood collection
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize BALB/c mice for at least one week before the experiment.
-
Divide the mice into experimental groups (e.g., uninfected control, infected untreated, infected + free OTC, infected + OTC-CS-CaCO3NP, and a control group receiving only the nanoparticles).
-
-
Infection:
-
Culture C. pseudotuberculosis to the desired concentration.
-
Infect the mice (except for the uninfected control group) via the intraperitoneal (IP) route with a sublethal dose of the bacterial suspension.
-
-
Treatment:
-
Thirty minutes post-infection, administer the respective treatments via the IP route:
-
Infected + free OTC group: 10 mg/kg of free oxytetracycline.
-
Infected + OTC-CS-CaCO3NP group: 10 mg/kg of OTC-CS-CaCO3NP.
-
Infected untreated group: an equivalent volume of sterile PBS.
-
Nanoparticle control group: 20 mg/kg of CS-CaCO3NP.
-
-
-
Monitoring and Data Collection:
-
Monitor the mice daily for clinical signs such as hurdling, depression, and dullness.
-
Record the body weight of each mouse weekly for the duration of the study (e.g., 21 days).
-
At the end of the experiment, anesthetize the mice with a ketamine/xylazine cocktail.
-
-
Sample Collection and Analysis:
-
Collect blood samples via cardiac puncture into EDTA-containing tubes for hematological analysis and into plain tubes for serum biochemistry.
-
Perform necropsies and collect organs of interest (e.g., liver, lungs, lymph nodes) for histopathological examination.
-
Protocol 3: Pharmacokinetic Study of Oxytetracycline Formulations
This protocol is for determining the pharmacokinetic profile of oxytetracycline in mice.
Materials:
-
BALB/c mice
-
Free oxytetracycline solution (10 mg/kg)
-
OTC-CNP suspension (10 mg/kg)
-
Ketamine and xylazine for anesthesia
-
Heparinized tubes for blood collection
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with UV detection
Procedure:
-
Animal Dosing:
-
Divide female BALB/c mice into two groups (n=50 per group).
-
Administer a single 10 mg/kg dose of either free oxytetracycline or OTC-CNP via the intraperitoneal route.
-
-
Blood Sample Collection:
-
At specified time points (e.g., 0, 5, 10, 15, and 30 minutes, and 1, 2, 6, 24, and 48 hours), sacrifice five mice from each group under anesthesia.
-
Collect blood via cardiac puncture into heparinized tubes.
-
Centrifuge the blood samples at 10,000 x g for 10 minutes to separate the plasma.
-
Store the plasma samples at -20°C until analysis.
-
-
Plasma Sample Preparation for HPLC Analysis:
-
To 100 µL of plasma, add 100 µL of a releasing solution (e.g., 78% distilled water, 2% phosphoric acid, and 20% acetonitrile).
-
Vortex the mixture for 2 minutes.
-
Filter the sample using an ultra-centrifugal filter unit.
-
Centrifuge the filtrate at 10,000 rpm for 30 minutes.
-
Collect the clear supernatant for HPLC injection.
-
-
HPLC Analysis:
-
Quantify the concentration of oxytetracycline in the plasma samples using a validated HPLC-UV method.
-
Use the plasma concentration data to calculate pharmacokinetic parameters using a non-compartmental model.
-
Mandatory Visualizations
Caption: Experimental workflow for the in vivo efficacy study of oxytetracycline formulations.
Caption: Workflow for the pharmacokinetic study of oxytetracycline in mice.
Signaling Pathways and Molecular Mechanisms
While the primary mechanism of action of oxytetracycline is the inhibition of bacterial protein synthesis, some studies suggest potential off-target effects on host cells. In vitro studies using human peripheral blood mononuclear cells (PBMCs) have shown that oxytetracycline can induce DNA damage, leading to the activation of the ATM-p53 signaling pathway and phosphorylation of H2AX. This is associated with an inflammatory response characterized by increased expression of Interferon-gamma (IFN-γ) and superoxide dismutase 1 (SOD1). It is important to note that these findings are from in vitro studies with human cells, and their direct relevance to in vivo mouse models in the context of the described efficacy and pharmacokinetic studies has not been definitively established. Further research is needed to elucidate the specific signaling pathways modulated by this compound formulations in mice.
Caption: Putative molecular effects of oxytetracycline on host cells based on in vitro data.
References
- 1. japsonline.com [japsonline.com]
- 2. CORYNEBACTERIAL PSEUDOTUBERCULOSIS IN MICE. II. ACTIVATION OF NATURAL AND EXPERIMENTAL LATENT INFECTIONS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CORYNEBACTERIAL PSEUDOTUBERCULOSIS IN MICE. I. COMPARATIVE SUSCEPTIBILITY OF MOUSE STRAINS TO EXPERIMENTAL INFECTION WITH CORYNEBACTERIUM KUTSCHERI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
Determining the Minimum Inhibitory Concentration (MIC) of Oxytetracycline Calcium: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxytetracycline is a broad-spectrum antibiotic belonging to the tetracycline class, effective against a wide range of Gram-positive and Gram-negative bacteria. It functions by inhibiting protein synthesis, thereby arresting bacterial growth. The calcium salt of oxytetracycline is a commonly used form of this antibiotic. Determining the Minimum Inhibitory Concentration (MIC) is a fundamental in vitro antimicrobial susceptibility test. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This quantitative measure is crucial for understanding the potency of new antimicrobial agents, monitoring the development of resistance, and establishing effective therapeutic dosages.
These application notes provide detailed protocols for determining the MIC of oxytetracycline calcium using the broth microdilution and agar dilution methods, adhering to the standards set by the Clinical and Laboratory Standards Institute (CLSI).
Principle of the Methods
The determination of MIC for this compound relies on challenging a standardized bacterial inoculum with a range of antibiotic concentrations. The two primary methods recommended by CLSI are:
-
Broth Microdilution: This method involves preparing serial twofold dilutions of this compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. Following incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of the antibiotic at which no visible growth is observed.
-
Agar Dilution: In this method, varying concentrations of this compound are incorporated into molten agar, which is then poured into petri dishes. The surface of each plate is inoculated with a standardized suspension of the test bacterium. After incubation, the plates are examined for bacterial growth, and the MIC is the lowest concentration of the antibiotic that inhibits visible colony formation.
Data Presentation
The following table summarizes typical MIC ranges for oxytetracycline against common quality control (QC) strains and representative clinical isolates. It is imperative for each laboratory to establish its own QC data based on the latest CLSI M100 supplement.
| Microorganism | ATCC Strain | Oxytetracycline MIC Range (µg/mL) |
| Escherichia coli | 25922 | 1.0 - 4.0 |
| Staphylococcus aureus | 29213 | 0.25 - 2.0 |
| Enterococcus faecalis | 29212 | 8.0 - 32.0 |
| Pseudomonas aeruginosa | 27853 | 16.0 - 128.0 |
Note: These values are illustrative and may vary. Laboratories should refer to the most current CLSI M100 document for the most up-to-date and comprehensive QC ranges.
Experimental Protocols
Preparation of this compound Stock Solution
A critical step in performing accurate MIC testing is the correct preparation of the antibiotic stock solution, especially for compounds with limited solubility like this compound.
Materials:
-
This compound powder
-
0.1 N Hydrochloric acid (HCl), sterile
-
Sterile distilled water
-
Sterile conical tubes or vials
-
Analytical balance
-
Vortex mixer
Procedure:
-
Accurately weigh the required amount of this compound powder based on its potency. The potency is typically provided by the manufacturer and is expressed as µg of active oxytetracycline per mg of powder.
-
Calculate the volume of 0.1 N HCl required to dissolve the powder to achieve a high-concentration stock solution (e.g., 10,000 µg/mL). This compound is practically insoluble in water but will dissolve in dilute acid.
-
Carefully add the 0.1 N HCl to the weighed powder in a sterile tube.
-
Vortex the mixture until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 35°C) may aid dissolution.
-
Once dissolved, bring the solution to the final desired volume with sterile distilled water to create the stock solution.
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile container.
-
Store the stock solution in small aliquots at -20°C or below, protected from light. Avoid repeated freeze-thaw cycles.
Broth Microdilution Method
This method is widely used due to its efficiency and requirement for smaller volumes of reagents.
Materials:
-
Sterile 96-well U-bottom microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB), sterile
-
This compound stock solution
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
Multichannel pipette
-
Sterile pipette tips
-
Incubator (35°C ± 2°C)
Protocol:
-
Plate Preparation: Add 50 µL of sterile CAMHB to all wells of a 96-well microtiter plate.
-
Serial Dilution:
-
Add 50 µL of the prepared this compound working solution (a dilution of the stock solution) to the first well of each row to be tested. This will result in the highest concentration to be tested.
-
Using a multichannel pipette, perform a serial twofold dilution by transferring 50 µL from the first column of wells to the second, mixing thoroughly by pipetting up and down.
-
Continue this process across the plate to the desired final concentration, typically column 10.
-
Discard 50 µL from column 10 to ensure all wells have a final volume of 50 µL.
-
Column 11 will serve as the growth control (no antibiotic).
-
Column 12 will serve as the sterility control (no bacteria).
-
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard from a fresh (18-24 hour) culture. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well from column 1 to 11. Do not inoculate the sterility control wells (column 12). The final volume in each well will be 100 µL.
-
Incubation: Cover the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth. A reading mirror or a microplate reader can be used to facilitate the observation. The growth control well should show distinct turbidity, and the sterility control well should remain clear.
Quality Control
Perform quality control testing with each batch of MICs. Test standard QC strains (e.g., E. coli ATCC 25922 and S. aureus ATCC 29213) in parallel with the clinical isolates. The resulting MICs for the QC strains must fall within the acceptable ranges specified in the latest CLSI M100 document.
Visualizations
Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing the this compound stock solution.
Broth Microdilution Experimental Workflow
Caption: The experimental workflow for the broth microdilution method.
Logical Relationship for MIC Interpretation
Caption: Decision logic for interpreting MIC results based on CLSI breakpoints.
Application Notes and Protocols for Oxytetracycline Calcium Cytotoxicity Assay
Introduction
Oxytetracycline (OTC), a broad-spectrum antibiotic of the tetracycline class, is widely utilized in veterinary medicine and as a selection agent in cell culture.[1][2] Beyond its antimicrobial activity, which targets the 30S ribosomal subunit in bacteria, OTC can exert cytotoxic effects on mammalian cells.[3][4] This cytotoxicity is primarily mediated through mechanisms including the generation of Reactive Oxygen Species (ROS), mitochondrial dysfunction, and the induction of apoptosis.[1] The role of calcium ions in modulating these cytotoxic effects is of significant interest, given their central role in apoptotic signaling pathways.
These application notes provide a detailed framework for assessing the cytotoxicity of oxytetracycline, with a particular focus on methodologies that can be adapted to investigate the influence of calcium. The provided protocols for common cytotoxicity assays, such as MTT and LDH, serve as a foundation for these investigations.
Mechanisms of Oxytetracycline Cytotoxicity
In mammalian cells, oxytetracycline's toxicity is not due to the inhibition of the primary bacterial target but rather through off-target effects. The primary mechanisms include:
-
Generation of Reactive Oxygen Species (ROS): OTC can induce oxidative stress by increasing the production of ROS, leading to cellular damage.
-
Mitochondrial Dysfunction: As a consequence of ROS generation, mitochondria can be damaged, resulting in a compromised mitochondrial membrane potential and a shift in cellular metabolism.
-
Induction of Apoptosis: The accumulation of ROS and subsequent mitochondrial damage can activate the intrinsic apoptotic pathway, leading to programmed cell death. At higher concentrations, oxytetracycline and its analogs can induce apoptosis in cancer cells through caspase-dependent pathways.
Data Presentation
The cytotoxic effects of oxytetracycline are highly dependent on the cell line and experimental conditions. The following tables provide examples of reported cytotoxic concentrations and a conceptual layout for presenting experimental data.
Table 1: Reported Cytotoxic and Biological Effect Concentrations of Tetracyclines
| Compound | Cell Line | Concentration | Incubation Time | Observed Effect | Reference |
| Oxytetracycline | A549 (Lung) | 0.1 g/L | 48 h | Inhibition of proliferation | |
| Oxytetracycline | HeLa (Cervical) | 0.2 g/L | 48 h | No significant apoptosis | |
| Oxytetracycline | Human Red Blood Cells | > 8x10⁻⁵ M (~164 µg/mL) | Not Specified | Hemolysis | |
| Doxycycline | PC3 (Prostate) | 5 µg/mL | 24 h | Down-regulation of MMP-9, MMP-8, NF-kB/p65 | |
| Doxycycline | HT29 (Colon) | 20 µg/mL | 24 h | Induction of apoptosis |
Note: These values are context-specific and should be used as a guideline. It is essential to perform a dose-response experiment for each specific cell line.
Table 2: Example Data Presentation for an Oxytetracycline Cytotoxicity Assay
| Oxytetracycline (µg/mL) | % Cell Viability (MTT Assay) | % Cytotoxicity (LDH Assay) |
| 0 (Control) | 100 ± 5.2 | 0 ± 2.1 |
| 10 | 95 ± 4.8 | 5 ± 1.9 |
| 25 | 88 ± 6.1 | 12 ± 2.5 |
| 50 | 75 ± 5.5 | 25 ± 3.1 |
| 100 | 52 ± 4.9 | 48 ± 4.2 |
| 200 | 28 ± 3.7 | 72 ± 5.5 |
| 400 | 15 ± 2.9 | 85 ± 6.3 |
| 800 | 5 ± 1.8 | 95 ± 4.7 |
This is example data. Actual results will vary based on the cell line and experimental conditions.
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
This protocol determines the effect of oxytetracycline on cell viability by measuring the metabolic activity of cells.
Materials:
-
Target cell line
-
Complete cell culture medium
-
Oxytetracycline hydrochloride (cell culture grade)
-
Phosphate Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Culture cells to approximately 80% confluency. b. Harvest cells using Trypsin-EDTA and perform a cell count. c. Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. d. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Drug Preparation and Treatment: a. Prepare a stock solution of oxytetracycline hydrochloride in sterile water or DMSO. b. Prepare serial dilutions of oxytetracycline in complete culture medium. A suggested starting range is 0, 10, 25, 50, 100, 200, 400, and 800 µg/mL. c. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of oxytetracycline. Include a blank (medium only) and a negative control (cells in medium without the drug). d. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Assay: a. After incubation, add 10 µL of MTT solution to each well. b. Incubate the plate for 3-4 hours at 37°C. c. Carefully remove the medium from each well. d. Add 100 µL of DMSO to each well to dissolve the formazan crystals. e. Shake the plate for 10 minutes to ensure complete dissolution. f. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the untreated control. b. Plot a dose-response curve and determine the IC50 value (the concentration of oxytetracycline that inhibits 50% of cell growth).
Protocol 2: Assessment of Cytotoxicity using LDH Release Assay
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, an indicator of cytotoxicity.
Materials:
-
Target cell line
-
Complete cell culture medium
-
Oxytetracycline hydrochloride
-
96-well cell culture plates
-
LDH cytotoxicity assay kit (commercially available)
-
Lysis solution (often included in the kit, e.g., Triton X-100)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: a. Follow steps 1a-d and 2a-d from Protocol 1. b. Include additional control wells: no cells (medium only for background), and a maximum LDH release control (cells treated with lysis solution).
-
LDH Assay: a. After the desired incubation period, remove the plates from the incubator and allow them to equilibrate to room temperature. b. Add the lysis solution to the maximum LDH release control wells according to the kit manufacturer's instructions (e.g., 10 µL of 10X Lysis Buffer). c. Incubate for the time specified in the kit protocol. d. Transfer the supernatant from each well to a new 96-well plate. e. Prepare the LDH reaction mixture according to the kit's instructions. f. Add the reaction mixture to each well of the new plate. g. Incubate at room temperature for the recommended time (e.g., 30 minutes), protected from light. h. Add the stop solution provided in the kit. i. Measure the absorbance at the wavelength specified by the manufacturer (e.g., 490 nm).
-
Data Analysis: a. Subtract the background absorbance (medium only) from all other readings. b. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Value - Untreated Control) / (Maximum LDH Release - Untreated Control)] x 100
Visualizations
References
Application Notes and Protocols for Oxytetracycline Calcium in Fire Blight Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Fire blight, caused by the bacterium Erwinia amylovora, is a destructive disease affecting apple, pear, and other pome fruit trees. Oxytetracycline, a broad-spectrum antibiotic, is a critical tool in managing this disease, particularly the blossom blight phase. These notes provide an overview of its use in agricultural research.
1.1 Mechanism of Action: Oxytetracycline is a bacteriostatic agent, meaning it inhibits the growth and reproduction of bacteria without killing them.[1][2] It functions by binding to the 30S ribosomal subunit of the bacteria, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. This action effectively halts protein synthesis, thereby suppressing the proliferation of E. amylovora populations on flower stigmas.[1] Because it does not kill existing bacteria, its application timing is crucial for efficacy.[1][2]
1.2 Formulations: Two primary formulations of oxytetracycline are used for fire blight control:
-
Oxytetracycline Calcium Complex (e.g., Mycoshield): A common formulation for agricultural use.
-
Oxytetracycline Hydrochloride (e.g., FireLine): This formulation is noted to be more soluble and has demonstrated slightly better performance in controlling blossom blight in some studies.
1.3 Efficacy and Limitations: Oxytetracycline is considered effective for managing fire blight under low to moderate disease pressure. However, under high-pressure conditions with rapid pathogen growth, its efficacy can be limited. It is generally less effective than streptomycin in areas where streptomycin resistance is not present.
1.4 Key Factors Influencing Efficacy:
-
Application Timing: As a bacteriostatic agent, oxytetracycline must be applied preventatively, ideally within 24 hours before a wetting event (rain or heavy dew) that could wash bacteria into the nectaries where infection occurs.
-
UV Sensitivity: Oxytetracycline is highly sensitive to degradation by sunlight, with much of its activity lost within one to two days post-application.
-
Spray Solution pH: The stability and efficacy of oxytetracycline are significantly enhanced in acidic conditions. Lowering the pH of the spray tank solution to a range of 4.0 to 5.5 can prolong its residual activity and improve disease suppression.
-
Surfactants: The use of a non-ionic surfactant is recommended to improve the deposition and coverage of the antibiotic on flower surfaces.
1.5 Resistance: While the risk of E. amylovora developing resistance to oxytetracycline has been considered low, high-level resistance has been identified in some commercial pear orchards. This resistance was linked to the acquisition of the tetB gene on a conjugative plasmid, highlighting the need for resistance management strategies.
Quantitative Data Summary
The following tables summarize key quantitative data from various research trials on oxytetracycline for fire blight control.
Table 1: Comparative Efficacy of Antibiotics for Fire Blight Control
| Antibiotic | Average Disease Incidence Reduction (%) | Conditions/Notes |
| Oxytetracycline | 42% | Average over eight orchard trials with two bloom sprays. |
| Streptomycin | 76% | Same trials as above, on streptomycin-sensitive strains. |
| Kasugamycin | 77-93% | Reduction in relative blossom blight incidence in pear and apple. |
| Integrated (Biocontrol + Oxytetracycline) | 57% | One application of a biological control agent followed by one application of oxytetracycline. |
Table 2: Effect of Spray Solution Acidification on Oxytetracycline Efficacy
| Treatment | Average Infection Suppression (%) | pH of Spray Solution | Notes |
| Oxytetracycline (Standard) | 72.2% | ~6.0 | Data from multiple orchard trials (2017-2020). |
| Oxytetracycline (Acidified) | 85.9% | ~4.0 | Same trials; acidified with citric acid-based materials. |
Table 3: Standard Application Rates and Intervals
| Parameter | Recommendation | Source(s) |
| Concentration | 200 ppm | |
| Application Rate | 1.0 - 1.5 lbs per acre | |
| Spray Volume | 100 - 150 gallons per acre | |
| Pre-Harvest Interval (PHI) | 60 days | |
| Re-entry Interval (REI) | 12 hours |
Experimental Protocols
3.1 Protocol: Field Efficacy Trial for Fire Blight Control
This protocol describes a typical field experiment to evaluate the efficacy of this compound.
-
Objective: To determine the effectiveness of oxytetracycline spray programs in reducing the incidence of fire blight blossom blight on apple or pear trees.
-
Experimental Design:
-
Use a randomized complete block design with single-tree plots, replicated at least four times per treatment.
-
Count and record the number of flower clusters on each tree before bloom to use as a covariate in the statistical analysis.
-
Assign treatments randomly to trees within each block. Treatments should include:
-
Water-treated control
-
Oxytetracycline (e.g., 200 ppm)
-
Acidified Oxytetracycline (e.g., 200 ppm, pH adjusted to 4.5)
-
Positive control (e.g., Streptomycin, where relevant)
-
-
-
Inoculation:
-
Prepare an aqueous suspension of a known virulent strain of E. amylovora (e.g., strain Ea153N) to a concentration of 1 x 10⁶ CFU/mL.
-
At 75-80% bloom, apply the bacterial suspension as a fine mist to the trees until runoff, typically 12 to 36 hours before the first treatment application.
-
-
Treatment Application:
-
Prepare spray solutions as described in Protocol 3.2.
-
Apply the first treatment spray at full bloom (e.g., 1-2 days post-inoculation).
-
Apply a second treatment spray prior to petal fall.
-
-
Data Collection:
-
Assess disease incidence 14-21 days after inoculation by counting the number of blighted flower clusters on each tree.
-
Calculate the percentage of infected clusters per tree based on the pre-bloom counts.
-
-
Statistical Analysis:
-
Analyze the data using Analysis of Variance (ANOVA) appropriate for a randomized complete block design.
-
Use mean separation tests (e.g., Tukey's HSD) to compare treatment efficacies.
-
3.2 Protocol: Preparation of Oxytetracycline Spray Solutions
-
Objective: To prepare standard and pH-adjusted oxytetracycline solutions for field or lab use.
-
Materials:
-
Oxytetracycline formulation (e.g., Mycoshield, 17% active ingredient)
-
Non-ionic surfactant
-
Citric acid or a commercial buffering agent (e.g., Buffer Protect)
-
Calibrated pH meter
-
Water source (record initial pH)
-
-
Procedure for 100-gallon spray tank (200 ppm):
-
Fill the spray tank to half volume with water and begin agitation.
-
For Acidified Solution: While agitating, slowly add the acidifier (e.g., citric acid) until the water pH reaches the target range (e.g., 4.0-5.0). Monitor with a calibrated pH meter.
-
Weigh 1 lb of the oxytetracycline formulation and add it to the tank.
-
Add a non-ionic surfactant according to the manufacturer's label (e.g., 1 pint per 100 gallons).
-
Add the remaining water to reach the final volume of 100 gallons.
-
Verify the final pH of the solution before application.
-
3.3 Protocol: Quantification of Epiphytic E. amylovora Populations
-
Objective: To measure the effect of treatments on the bacterial population on flower surfaces.
-
Procedure:
-
At a set time point after treatment (e.g., 24 hours), randomly collect five flower clusters (~25 flowers) from each replicate tree.
-
Place the bulked sample for each tree into a sterile plastic bag.
-
In the lab, add 25 mL of sterile, de-ionized water containing a drop of Tween-20 to each bag.
-
Massage the clusters in the water for 30 seconds, followed by sonication in a bath sonicator for 2 minutes to dislodge bacteria.
-
Perform serial dilutions of the resulting wash solution.
-
Plate the dilutions onto an appropriate culture medium (e.g., Crosse and Goodman medium).
-
Incubate plates and count characteristic E. amylovora colonies to determine the CFU per flower.
-
Visualizations
Caption: Bacteriostatic mechanism of Oxytetracycline on E. amylovora.
References
Application Notes and Protocols for Oxytetracycline Calcium in Citrus Greening (Huanglongbing) Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of oxytetracycline calcium in the study and management of citrus greening disease, also known as Huanglongbing (HLB). The protocols detailed below are synthesized from peer-reviewed research to guide experimental design and application.
Introduction to Oxytetracycline and Citrus Greening
Citrus greening, or Huanglongbing (HLB), is a devastating disease primarily caused by the phloem-limited bacterium Candidatus Liberibacter asiaticus (CLas).[1][2] The disease leads to a significant decline in citrus production by causing fibrous root loss, canopy degradation, and reduced fruit yield and quality.[1] Oxytetracycline, a broad-spectrum antibiotic belonging to the tetracycline class, has been investigated and approved for managing HLB.[3][4] It functions by inhibiting protein synthesis in bacteria, thereby suppressing the CLas pathogen. While various application methods have been explored, trunk injection has emerged as the most effective for delivering oxytetracycline directly into the tree's vascular system.
Mechanism of Action
Oxytetracycline is a bacteriostatic agent that inhibits bacterial growth by interfering with protein synthesis. It specifically binds to the 30S ribosomal subunit of the bacteria. This binding action blocks the attachment of aminoacyl-tRNA to the mRNA-ribosome complex, which effectively halts the elongation of the protein chain. As proteins are essential for bacterial replication and survival, this disruption suppresses the proliferation of Candidatus Liberibacter asiaticus within the citrus tree's phloem.
References
- 1. Delaying Candidatus Liberibacter asiaticus infection of citrus trees through use of individual protective covers and systemic delivery of oxytetracycline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The in Planta Effective Concentration of Oxytetracycline Against ' Candidatus Liberibacter asiaticus' for Suppression of Citrus Huanglongbing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Oxytetracycline? [synapse.patsnap.com]
- 4. Oxytetracycline: Mechanism, Activity, Resistance, and Pharmacokinetics - ScienceInsights [scienceinsights.org]
Application Notes and Protocols: Oxytetracycline Calcium as a Tool for Studying Antibiotic Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxytetracycline, a broad-spectrum bacteriostatic antibiotic from the tetracycline class, serves as a critical tool in the study of antibiotic resistance.[1][2] Its mechanism of action involves the inhibition of protein synthesis in bacteria by binding to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[3][4][5] This targeted action makes oxytetracycline and its calcium salt an invaluable reagent for investigating the biochemical and genetic basis of bacterial resistance. Understanding these resistance mechanisms is paramount for the development of new antimicrobial strategies and for monitoring the spread of antibiotic-resistant pathogens.
Key Applications
-
Screening for and Identification of Resistant Strains: Oxytetracycline calcium is widely used in selective media to isolate and identify bacteria that have acquired resistance mechanisms.
-
Characterization of Resistance Mechanisms: It is a key substrate in assays designed to elucidate the specific mechanisms of resistance, such as efflux pumps, ribosomal protection, and enzymatic inactivation.
-
Evaluation of Novel Antibiotics and Efflux Pump Inhibitors: The activity of new drug candidates can be assessed against well-characterized oxytetracycline-resistant bacterial strains.
-
Gene Expression Studies: Oxytetracycline can be used to induce the expression of resistance-related genes, allowing for the study of regulatory networks and signaling pathways involved in the bacterial stress response.
Data Presentation
Table 1: Minimum Inhibitory Concentrations (MIC) of Oxytetracycline Against Susceptible and Resistant Bacteria
| Bacterial Species | Resistance Status | Oxytetracycline MIC (µg/mL) | Primary Resistance Mechanism |
| Escherichia coli | Susceptible | 0.5 - 2 | - |
| Escherichia coli | Resistant | >16 | Efflux pump (e.g., TetA, TetB) |
| Staphylococcus aureus | Susceptible | 0.25 - 1 | - |
| Staphylococcus aureus | Resistant | >16 | Ribosomal protection (e.g., TetM) |
| Pseudomonas aeruginosa | Generally Resistant | >64 | Intrinsic and acquired efflux pumps |
| Campylobacter jejuni | Resistant | >32 | Ribosomal protection (e.g., TetO) |
Note: MIC values can vary between specific strains and testing conditions.
Table 2: Prevalence of Common Tetracycline Resistance Genes
| Resistance Gene | Mechanism of Action | Common Bacterial Hosts | Prevalence in Resistant Isolates |
| tet(A) | Efflux Pump | Enterobacteriaceae | High |
| tet(B) | Efflux Pump | Enterobacteriaceae | High |
| tet(K) | Efflux Pump | Staphylococcus spp. | Moderate |
| tet(L) | Efflux Pump | Gram-positive and Gram-negative bacteria | Moderate |
| tet(M) | Ribosomal Protection | Gram-positive and Gram-negative bacteria | Very High |
| tet(O) | Ribosomal Protection | Campylobacter spp., Gram-positive bacteria | High |
| tet(W) | Ribosomal Protection | Diverse anaerobic and aerobic bacteria | High |
| tet(X) | Enzymatic Inactivation | Bacteroides spp. | Low |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound using Broth Microdilution
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a bacterium.
Materials:
-
This compound
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35-37°C)
Procedure:
-
Prepare Oxytetracycline Stock Solution: Dissolve this compound in an appropriate solvent (e.g., sterile deionized water) to a concentration of 1280 µg/mL. Filter-sterilize the solution.
-
Prepare Bacterial Inoculum: From a fresh culture plate, select several colonies and suspend them in sterile saline or PBS. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute Bacterial Inoculum: Dilute the standardized bacterial suspension 1:100 in CAMHB to achieve a concentration of approximately 1-2 x 10⁶ CFU/mL. The final inoculum concentration in the wells will be 5 x 10⁵ CFU/mL.
-
Serial Dilutions in Microtiter Plate:
-
Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the oxytetracycline stock solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. This will create a range of concentrations (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25, 0.125 µg/mL).
-
Well 11 will serve as a growth control (no antibiotic).
-
Well 12 will serve as a sterility control (no bacteria).
-
-
Inoculation: Add 10 µL of the diluted bacterial inoculum to wells 1 through 11. Do not inoculate well 12.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of this compound in which there is no visible growth (turbidity) compared to the growth control well.
Protocol 2: PCR-Based Detection of Tetracycline Resistance Genes (e.g., tet(A), tet(M))
This protocol describes the detection of specific tetracycline resistance genes from bacterial genomic DNA.
Materials:
-
Bacterial culture
-
DNA extraction kit
-
PCR primers for target genes (see Table 3)
-
Taq DNA polymerase and reaction buffer
-
dNTPs
-
Thermocycler
-
Agarose gel electrophoresis equipment
-
DNA ladder
Table 3: Example PCR Primers for Tetracycline Resistance Genes
| Gene | Primer Sequence (5' - 3') | Amplicon Size (bp) |
| tet(A)-F | GCT GTT ATT GGC TTA TCG TGT C | ~560 |
| tet(A)-R | GGC TGA TAG AGG CGA TTA TCG | |
| tet(M)-F | GAG TTA CAA GGA GTT GGC GAA | ~640 |
| tet(M)-R | TCC GTT TGT CTT GGT TGA TTA |
Procedure:
-
Genomic DNA Extraction: Extract genomic DNA from the bacterial isolate using a commercial kit according to the manufacturer's instructions.
-
PCR Reaction Setup: Prepare the PCR master mix on ice. For a 25 µL reaction, combine:
-
5 µL of 5x PCR buffer
-
0.5 µL of 10 mM dNTPs
-
1 µL of 10 µM forward primer
-
1 µL of 10 µM reverse primer
-
0.25 µL of Taq DNA polymerase
-
1 µL of genomic DNA template (~50-100 ng)
-
16.25 µL of nuclease-free water
-
-
Thermocycling Conditions:
-
Initial Denaturation: 95°C for 5 minutes
-
30 Cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55°C for 30 seconds (adjust based on primer Tₘ)
-
Extension: 72°C for 1 minute
-
-
Final Extension: 72°C for 7 minutes
-
-
Agarose Gel Electrophoresis:
-
Prepare a 1.5% agarose gel with an appropriate DNA stain.
-
Load the PCR products and a DNA ladder into the wells.
-
Run the gel at 100V for 45-60 minutes.
-
Visualize the DNA bands under UV light and compare the band sizes to the DNA ladder to confirm the presence of the target amplicon.
-
Visualizations
Caption: Mechanisms of oxytetracycline action and bacterial resistance.
Caption: Workflow for characterizing oxytetracycline resistance.
Caption: Oxytetracycline-induced bacterial stress response pathways.
References
- 1. [PDF] Ribosomal Protection Proteins and Their Mechanism of Tetracycline Resistance | Semantic Scholar [semanticscholar.org]
- 2. Prevalence of Tetracycline Resistance Genes in Oral Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 4. Multiplex PCR for Tetracycline Resistance Genes SOP [protocols.io]
- 5. Mechanism of Tetracycline Resistance by Ribosomal Protection Protein Tet(O) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Detection of Oxytetracycline Calcium Residues in Soil
Introduction
Oxytetracycline (OTC) is a broad-spectrum antibiotic from the tetracycline class, extensively used in veterinary medicine and agriculture.[1] The application of animal manure as fertilizer can lead to the introduction of OTC into the soil environment.[1][2] Due to its tendency to chelate with cations like calcium and bind to soil components, OTC can persist in the soil, raising concerns about the development of antibiotic resistance and potential ecological impacts.[3] This application note provides detailed protocols for the extraction and quantification of oxytetracycline calcium residues in soil, primarily using High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry detectors.
Methods Overview
The detection of oxytetracycline residues in soil typically involves two main stages: extraction of the analyte from the soil matrix and subsequent instrumental analysis. The choice of method can depend on the required sensitivity and the available instrumentation. Common analytical techniques include High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4] LC-MS/MS is generally preferred for its higher sensitivity and specificity. Enzyme-Linked Immunosorbent Assay (ELISA) can also be used as a screening method, though it may exhibit cross-reactivity with OTC degradation products.
Experimental Protocols
Protocol 1: Sample Extraction using a Chelating Agent and Solvent Mixture
This protocol is a robust method for extracting OTC from various soil types by using a combination of a buffer, a chelating agent to release OTC complexed with metal ions like calcium, and an organic solvent.
Materials and Reagents:
-
Soil sample, sieved (<2 mm)
-
Oxytetracycline hydrochloride (analytical standard)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Citric acid
-
Disodium hydrogen phosphate (Na₂HPO₄)
-
Ethylenediaminetetraacetic acid (EDTA)
-
Deionized water
-
50 mL centrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
Extraction Buffer Preparation (McIlvaine Buffer with EDTA):
Prepare a 0.1 M McIlvaine buffer by mixing solutions of 0.1 M citric acid and 0.2 M disodium hydrogen phosphate to the desired pH (typically around 4.0). To this buffer, add 0.1 M EDTA. A common extraction solution is a mixture of McIlvaine buffer, EDTA, and methanol (e.g., 25:25:50 v/v/v).
Extraction Procedure:
-
Weigh 1 to 10 grams of the sieved soil sample into a 50 mL centrifuge tube.
-
Add 15-20 mL of the extraction buffer to the tube. For soils with high cation content, amending the extraction solution with citric acid and oxalic acid can improve recovery.
-
Vortex the mixture for 30 seconds to 1 minute to ensure thorough mixing.
-
Place the tube in an ultrasonic bath for 10-15 minutes to enhance extraction efficiency.
-
Centrifuge the sample at approximately 1200-4000 rpm for 10-15 minutes.
-
Carefully decant the supernatant into a clean collection tube.
-
Repeat the extraction process (steps 2-6) two more times with fresh extraction buffer, combining the supernatants.
-
The combined supernatant can then be further cleaned up using Solid-Phase Extraction (SPE).
Solid-Phase Extraction (SPE) Clean-up:
-
Condition an Oasis HLB SPE cartridge by passing methanol followed by deionized water.
-
Load the combined supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with deionized water to remove interferences.
-
Elute the retained oxytetracycline with a small volume of methanol.
-
The eluate is then typically evaporated to dryness and reconstituted in the mobile phase for HPLC or LC-MS/MS analysis.
Protocol 2: HPLC-UV Analysis
This protocol outlines the conditions for the quantification of OTC using an HPLC system with a UV detector.
Instrumentation and Conditions:
-
HPLC System: An HPLC system with a UV or Diode Array Detector (DAD).
-
Column: A C18 column is commonly used.
-
Mobile Phase: A gradient elution is typically employed using a mixture of 0.1% formic acid in acetonitrile (Solvent A) and 0.1% formic acid in water (Solvent B).
-
Gradient Program:
-
Start with 5% Solvent A.
-
Increase to 30% Solvent A over 7 minutes.
-
Hold at 30% Solvent A for 1.5 minutes.
-
Return to 5% Solvent A and equilibrate for the next injection.
-
-
Flow Rate: 0.70 mL/min.
-
Detection Wavelength: 360 nm.
-
Injection Volume: 10-20 µL.
Calibration:
Prepare a series of OTC standard solutions in the mobile phase (e.g., 0.1, 0.5, 1, 5, 10 µg/mL). Inject each standard into the HPLC system and create a calibration curve by plotting the peak area against the concentration.
Protocol 3: LC-MS/MS Analysis
For higher sensitivity and confirmation, LC-MS/MS is the preferred method.
Instrumentation and Conditions:
-
LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 column (e.g., Xterra MS C18).
-
Mobile Phase: A mixture of methanol and water containing a low concentration of formic acid (e.g., 8 mM) is often used.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MS/MS Transitions: Specific precursor-to-product ion transitions for OTC and its epimers should be monitored for quantification and confirmation.
Data Presentation
The performance of different methods for the detection of oxytetracycline in soil is summarized in the table below.
| Method | Soil/Matrix Type | Recovery Rate (%) | LOD (mg/kg) | LOQ (mg/kg) | Reference |
| HPLC-UV | Agricultural Soil | 51.07 ± 27.66 | 0.012 | Not Specified | |
| HPLC | Steer Manure and Soil | 84.1 ± 2.4 to 102.0 ± 3.1 | Not Specified | Not Specified | |
| LC-MS/MS | Calf Tissues | 47 - 56 | 0.0008 - 0.0482 | Half of MRL* | |
| LC-MS/MS | Fruit | Not Specified | 0.0009 | 0.010 | |
| SPE-HPLC | Soil and Manure | 52 - 95 | Not Specified | Not Specified |
*MRL (Maximum Residue Limit) for calf tissues: 100 ng/g for muscle, 300 ng/g for liver, and 600 ng/g for kidney.
Visualizations
Caption: Experimental workflow for the detection of oxytetracycline in soil.
Caption: Logical relationship of factors influencing method selection.
References
- 1. benchchem.com [benchchem.com]
- 2. matec-conferences.org [matec-conferences.org]
- 3. Development of an efficient extraction method for oxytetracycline in animal manure for high performance liquid chromatography analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of the persistence of tetracycline antibiotics and their degradates in manure-amended soil using enzyme-linked immunosorbent assay and liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oxytetracycline Calcium Administration in Animal Feed for Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration of oxytetracycline in animal feed for research purposes. The following sections detail experimental protocols, present quantitative data from various studies, and illustrate key biological pathways and experimental workflows. While the specific request mentions "oxytetracycline calcium," it is crucial to note that in research settings, oxytetracycline is most commonly administered as the hydrochloride salt (OTC-HCl). The presence of calcium, typically from calcium carbonate in the feed, influences the bioavailability of oxytetracycline by forming less soluble chelates. This interaction is a critical experimental variable to consider and control.
Introduction
Oxytetracycline is a broad-spectrum antibiotic belonging to the tetracycline class, produced by Streptomyces rimosus.[1] It is widely used in veterinary medicine to treat and prevent bacterial infections.[2] In research, it serves as a tool to study gut microbiome alterations, mitochondrial function, and antimicrobial resistance.[3][4] Its mechanism of action involves the inhibition of protein synthesis in bacteria by binding to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA.[5] This action also affects mitochondrial ribosomes, a key consideration in experimental design.
The oral bioavailability of oxytetracycline is generally low, ranging from 4-9% in mice and swine, and is significantly reduced by the presence of divalent cations such as calcium (Ca²⁺), which are common components of animal feed. Therefore, when preparing medicated feed, the calcium content of the diet is a critical parameter to monitor and report.
Data Presentation: Quantitative Summary of In Vivo Studies
The following tables summarize dosages and effects of oxytetracycline administered in feed across various animal models as reported in research literature.
Table 1: Oxytetracycline Administration in Rodent Feed for Research
| Animal Model | Oxytetracycline Form | Concentration in Feed (ppm) | Daily Intake (mg/kg BW) | Duration | Key Findings | Reference |
| B6C3F1 Mice | OTC-HCl | 3,100 - 50,000 | 392 - 8,300 (males), 459 - 7,990 (females) | 13 weeks | Decreased body weight at ≥25,000 ppm. Measurable OTC in bone. | |
| F344/N Rats | OTC-HCl | 3,100 - 50,000 | 198 - 3,352 (males), 210 - 3,494 (females) | 13 weeks | Minimal periacinar fatty metamorphosis in the liver of males at all doses. Measurable OTC in bone. | |
| F344/N Rats | OTC-HCl | Up to 2,000 mg/kg BW/day | Not specified in ppm | 103 weeks | No significant increase in tumor incidence. | |
| Albino Rats | OTC | 10 mg/kg diet | Not specified | 6 weeks | No significant changes reported in this specific study excerpt. |
Table 2: Oxytetracycline Administration in Other Animal Models for Research
| Animal Model | Oxytetracycline Form | Dosage | Duration | Key Findings | Reference |
| Piglets | Oxytetracycline | 40 mg/kg BW (oral dose) in feed with 0.7% or 1.4% calcium | Single Dose | Bioavailability was very low (4.9%) and not significantly affected by calcium content, but was increased by the addition of 1.5% citric acid. | |
| Rainbow Trout | Oxytetracycline | 35 mg/kg BW/day | 7 days | Significant changes in the gut microbiome, with a decline in Mycoplasma and Bacillus and an increase in Aeromonas, Deefgea, and Pseudomonas. | |
| Nile Tilapia | Oxytetracycline | 100 mg/kg BW/day | 8 days | Enrichment of Plesiomonas and a decline in other taxa. Increased proportion of the tetA resistance gene. | |
| Zebrafish | Oxytetracycline | Low concentration exposure | Not specified | Increased abundance of pathogenic bacteria and a decrease in key metabolic pathways in the gut microbiome. |
Experimental Protocols
Protocol 1: Preparation of Oxytetracycline Medicated Feed for Rodents
This protocol is adapted from methodologies used in toxicology and microbiome studies.
Objective: To prepare a homogenous medicated rodent chow with a specified concentration of oxytetracycline hydrochloride (OTC-HCl).
Materials:
-
Standard ground rodent chow
-
Oxytetracycline hydrochloride (USP grade)
-
Precision balance
-
Blender or feed mixer
-
Personal Protective Equipment (PPE): gloves, lab coat, safety glasses, dust mask
Procedure:
-
Calculate the required amount of OTC-HCl:
-
Determine the target concentration of OTC-HCl in the feed (e.g., in ppm or mg/kg of feed).
-
Example Calculation for a 1 kg batch of feed at 500 ppm:
-
500 ppm = 500 mg of OTC-HCl per kg of feed.
-
Weigh out 500 mg of OTC-HCl.
-
-
-
Premixing:
-
Weigh out the calculated amount of OTC-HCl.
-
Take a small portion of the ground chow (e.g., 10% of the total batch weight, 100 g in this example) and mix it thoroughly with the OTC-HCl powder. This ensures a more even distribution in the final mixture.
-
-
Final Mixing:
-
Add the premix to the remaining ground chow in a suitable blender or feed mixer.
-
Mix for a sufficient duration (e.g., 15-20 minutes) to ensure homogeneity. The mixing time may need to be validated for your specific equipment.
-
-
Pelleting (Optional):
-
If pelleted feed is required, the mixed powder can be re-pelleted using a laboratory-scale pellet mill. This may require the addition of a small amount of a binding agent (e.g., water), which should be done cautiously to avoid degradation of the antibiotic.
-
-
Storage and Stability:
-
Store the medicated feed in airtight, light-protected containers at 4°C.
-
Oxytetracycline in feed premixes is generally stable, with over 90% potency retained after 24 months under ambient conditions. However, for research purposes, it is advisable to prepare fresh batches regularly (e.g., monthly) and verify the concentration if the study duration is long.
-
Considerations for "this compound":
As noted, oxytetracycline readily chelates with calcium. To create a feed with a defined "this compound" interaction, one would typically use standard rodent chow with a known calcium concentration (usually from calcium carbonate). The interaction will occur in situ in the feed matrix and during digestion. It is critical to analyze and report the calcium content of the basal diet as it will directly impact the bioavailability of the administered oxytetracycline. A patent for an "alkyl trimethylammonium calcium oxytetracycline" preparation for animal feed exists, which involves reacting oxytetracycline with calcium carbonate and a quaternary ammonium salt, but this is a complex industrial process not typically replicated in a research lab. For most research applications, administering OTC-HCl in a diet with a defined calcium level is the standard approach.
Protocol 2: Experimental Workflow for a Gut Microbiome Study
This protocol outlines the key steps for investigating the effects of in-feed oxytetracycline on the gut microbiome of mice.
Objective: To assess the impact of dietary oxytetracycline on the composition and function of the murine gut microbiota.
Experimental Design:
-
Animals: Age- and sex-matched mice (e.g., C57BL/6), housed in a controlled environment.
-
Groups:
-
Control Group: Fed standard chow.
-
Treatment Group: Fed chow medicated with a specific concentration of OTC-HCl.
-
-
Acclimation: Allow mice to acclimate for at least one week before the start of the experiment.
-
Duration: The treatment duration can vary from days to weeks, depending on the research question.
-
Sample Collection: Collect fecal samples at baseline (before treatment) and at specified time points during and after the treatment period. At the end of the study, intestinal contents (e.g., from the cecum and colon) can also be collected.
Procedure:
-
Medicated Feed Preparation: Prepare the control and medicated feed as described in Protocol 1.
-
Animal Treatment: House the mice in their respective groups and provide them with the appropriate feed and water ad libitum. Monitor food consumption and body weight regularly.
-
Fecal Sample Collection: Collect fresh fecal pellets from each mouse at designated time points. Immediately freeze the samples at -80°C to preserve the microbial DNA.
-
DNA Extraction: Extract total microbial DNA from the fecal or intestinal samples using a commercially available kit optimized for stool samples.
-
16S rRNA Gene Sequencing: Amplify the V3-V4 or another variable region of the 16S rRNA gene using PCR with barcoded primers. Sequence the amplicons on a high-throughput sequencing platform (e.g., Illumina MiSeq).
-
Bioinformatics Analysis:
-
Process the raw sequencing data to remove low-quality reads and chimeras.
-
Cluster the sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).
-
Perform taxonomic classification of the OTUs/ASVs.
-
Analyze alpha diversity (within-sample diversity) and beta diversity (between-sample diversity) to assess changes in the microbial community structure.
-
Identify specific taxa that are differentially abundant between the control and treatment groups.
-
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Oxytetracycline inhibits bacterial and mitochondrial protein synthesis.
Experimental Workflow Diagram
Caption: Experimental workflow for a gut microbiome study.
References
- 1. fao.org [fao.org]
- 2. Tetracyclines in Food and Feedingstuffs: From Regulation to Analytical Methods, Bacterial Resistance, and Environmental and Health Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigating the Effect of an Oxytetracycline Treatment on the Gut Microbiome and Antimicrobial Resistance Gene Dynamics in Nile Tilapia (Oreochromis niloticus) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetracyclines disturb mitochondrial function across eukaryotic models: a call for caution in biomedical research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Note: HPLC Method for Quantification of Oxytetracycline Calcium
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and reproducible isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of oxytetracycline calcium. The protocol outlines the preparation of standard solutions, specifies the necessary HPLC conditions, and provides a clear workflow for generating a standard curve. This method is suitable for routine quality control analysis and research applications requiring accurate determination of oxytetracycline concentration. The linearity of the method is established across a defined concentration range, ensuring reliable quantification.
Materials and Reagents
-
Chemicals:
-
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV/Vis or Photodiode Array (PDA) detector.
-
Analytical column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Analytical balance (4-decimal place)
-
Volumetric flasks (Class A: 10 mL, 50 mL, 100 mL)
-
Pipettes (Class A)
-
Syringe filters (0.45 µm)
-
Ultrasonic bath for degassing mobile phase
-
pH meter
-
Experimental Protocols
A mobile phase consisting of acetonitrile and water (pH adjusted with orthophosphoric acid) is effective for the separation of oxytetracycline.
-
Aqueous Component: Prepare an aqueous solution containing 0.5% (v/v) orthophosphoric acid in HPLC-grade water.
-
pH Adjustment: Adjust the pH of the aqueous solution to 3.5 using a sodium hydroxide solution if necessary.
-
Final Composition: Mix acetonitrile and the pH 3.5 aqueous solution in a ratio of 20:80 (v/v) .
-
Degassing: Degas the final mobile phase mixture for at least 15 minutes in an ultrasonic bath before use to prevent air bubbles in the HPLC system.
-
Primary Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 10 mg of the oxytetracycline reference standard.
-
Transfer the standard into a 10 mL volumetric flask.
-
Dissolve and bring to volume with methanol. This solution should be stored in an amber flask at 4°C when not in use.
-
-
Intermediate Stock Solution (100 µg/mL):
-
Pipette 5.0 mL of the 1000 µg/mL primary stock solution into a 50 mL volumetric flask.
-
Dilute to volume with the prepared mobile phase.
-
-
Working Standard Solutions for Calibration Curve:
-
Prepare a series of working standard solutions by performing serial dilutions of the 100 µg/mL intermediate stock solution with the mobile phase. A suggested concentration range is 5-25 µg/mL. Other ranges such as 1-6 µg/mL or 10-80 µg/mL can also be utilized depending on the expected sample concentrations.
-
HPLC Analysis and Standard Curve Generation
The process begins with the preparation of standard solutions, followed by HPLC analysis and data processing to generate the standard curve.
Caption: Workflow for creating an oxytetracycline HPLC standard curve.
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Injection Sequence: Inject a blank (mobile phase) first, followed by the working standard solutions in order of increasing concentration. It is recommended to inject each standard solution in triplicate.
-
Data Acquisition: Record the chromatograms and integrate the peak corresponding to oxytetracycline to determine the peak area.
-
Standard Curve Construction: Create a scatter plot of the average peak area (y-axis) against the corresponding concentration (x-axis).
-
Linear Regression Analysis: Perform a linear regression analysis on the plotted data to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is typically considered acceptable, indicating good linearity.
Data Presentation
| Parameter | Condition |
| HPLC System | Isocratic |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.5% H₃PO₄ in Water (pH 3.5) (20:80, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 360 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (25°C) |
| Run Time | Approximately 10 minutes |
| Standard Concentration (µg/mL) | Replicate 1 Peak Area | Replicate 2 Peak Area | Replicate 3 Peak Area | Average Peak Area |
| 5.0 | 151,234 | 153,456 | 152,890 | 152,527 |
| 10.0 | 305,678 | 303,123 | 304,555 | 304,452 |
| 15.0 | 455,987 | 458,210 | 456,777 | 456,991 |
| 20.0 | 610,112 | 608,543 | 611,321 | 609,992 |
| 25.0 | 755,432 | 759,876 | 757,654 | 757,654 |
Note: Peak area values are illustrative and will vary by instrument.
System suitability tests are performed to ensure the HPLC system is operating correctly. This is typically done by performing multiple (e.g., six) injections of a single standard concentration.
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (T) | T ≤ 2 | 1.1 |
| Theoretical Plates (N) | N > 2000 | >5000 |
| % RSD of Peak Area | ≤ 2.0% | <1.5% |
| % RSD of Retention Time | ≤ 1.0% | <0.5% |
Conclusion
The described HPLC method provides a simple, accurate, and reliable protocol for the quantitative determination of this compound. The detailed steps for the preparation of standards and the generation of a calibration curve are suitable for implementation in a quality control or research laboratory setting. Adherence to this protocol, including system suitability checks, will ensure high-quality, reproducible results.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing Oxytetracycline Calcium Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the aqueous solubility of oxytetracycline calcium.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution cloudy or forming a precipitate?
A1: The low aqueous solubility of oxytetracycline, particularly around its isoelectric point (pH 5), is a primary reason for cloudiness or precipitation. This compound itself is classified as practically insoluble or very slightly soluble in water. Several factors can contribute to this issue:
-
pH of the Solution: Oxytetracycline's solubility is highly pH-dependent. It is least soluble at a pH of approximately 5.[1]
-
Interaction with Divalent Cations: While forming a calcium salt can sometimes improve stability, the presence of excess divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺) in your medium can lead to the formation of insoluble chelate complexes.
-
"Solvent Shock": When a concentrated stock solution of oxytetracycline in an organic solvent (like DMSO) is added too quickly to an aqueous medium, the drug can rapidly precipitate out of solution.
-
Temperature: Temperature fluctuations can affect solubility. While gentle warming can sometimes aid dissolution, prolonged heating can lead to degradation of the antibiotic.
Q2: How does pH impact the solubility of this compound?
A2: The solubility of oxytetracycline is significantly influenced by pH due to its amphoteric nature, meaning it has both acidic and basic functional groups.
-
Acidic Conditions (below pH 2): In highly acidic solutions, the dimethylamino group is protonated, forming a cationic species that is much more soluble in water.[2]
-
Isoelectric Point (around pH 5): At this pH, the molecule exists as a zwitterion with a net neutral charge, leading to minimal solubility (approximately 0.5 mg/mL).[1]
-
Alkaline Conditions (above pH 7): In alkaline solutions, the phenolic diketone moiety deprotonates, forming an anionic species which increases solubility.[1]
Therefore, adjusting the pH of your aqueous solution away from the isoelectric point is a key strategy to enhance and maintain the solubility of this compound.
Q3: My oxytetracycline solution has changed color. What does this indicate?
A3: A color change, often to a brownish hue, typically indicates chemical degradation of the oxytetracycline molecule. This degradation can be accelerated by factors such as exposure to light, high temperatures, and pH values outside the stable range (pH 1.0 to 2.5 for aqueous solutions of the hydrochloride salt). It is crucial to store stock solutions protected from light and at recommended temperatures (e.g., -20°C) to maintain their potency.
Q4: Can I use co-solvents to improve the solubility of this compound?
A4: Yes, using co-solvents is a highly effective method. Water-miscible organic solvents can increase solubility by reducing the polarity of the aqueous environment. Studies have shown that co-solvents such as 2-pyrrolidone, polyethylene glycol (PEG 400), propylene glycol, and glycerin can significantly enhance the solubility of oxytetracycline.[2] Formulations combining oxytetracycline with magnesium and calcium ions in a 2-pyrrolidone aqueous solution have been developed to create stable, high-potency solutions.
Troubleshooting Guide
Problem: Precipitate forms when adding this compound stock solution to cell culture media.
| Possible Cause | Solution |
| "Solvent Shock" | Add the stock solution dropwise into the pre-warmed (37°C) medium while gently swirling. This allows for gradual dispersion and reduces localized high concentrations that lead to precipitation. |
| High Drug Concentration | Ensure the final concentration of this compound in the medium does not exceed its solubility limit under your specific culture conditions (pH, temperature, media components). |
| Interaction with Media Components | Divalent cations (Ca²⁺, Mg²⁺) in the media can chelate with oxytetracycline, causing precipitation. If this is a persistent issue, consider using a medium with lower concentrations of these ions, if experimentally feasible. |
| pH of Media | The bicarbonate buffering system in many cell culture media can result in a pH (typically 7.2-7.4) that may not be optimal for oxytetracycline solubility. Preparing a more concentrated stock in a slightly acidic buffer and diluting it immediately before use can sometimes mitigate this. |
Quantitative Solubility Data
The following tables summarize the solubility of oxytetracycline and its salts under various conditions.
Table 1: Solubility of Oxytetracycline Base in Aqueous Solutions at Different pH Values.
| pH | Solubility (mg/mL) | Temperature (°C) |
| 1.2 | 31.4 | 23 |
| 5.0 | 0.5 | 23 |
| 9.0 | 38.0 | 23 |
| Data sourced from FAO Corporate Document Repository. |
Table 2: Solubility of Oxytetracycline and its Salts in Various Solvents.
| Compound Form | Solvent | Solubility |
| Oxytetracycline Base | Water (25°C) | ~0.313 mg/mL |
| Oxytetracycline Base | DMSO | ~3 mg/mL |
| Oxytetracycline Base | 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL |
| Oxytetracycline Base | Dimethylformamide | ~0.3 mg/mL |
| Oxytetracycline Hydrochloride | Water | Very soluble (>1000 mg/mL) |
| This compound | Water | ~0.17 mg/mL (Predicted) |
Experimental Protocols
Protocol 1: Standardized Shake-Flask Method for Equilibrium Solubility Determination
This protocol is adapted from the WHO guidelines for determining the equilibrium solubility of active pharmaceutical ingredients.
Objective: To determine the thermodynamic equilibrium solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound powder
-
Aqueous buffer of desired pH (e.g., pH 1.2, 4.5, 6.8)
-
Glass flasks or vials with stoppers
-
Shaking incubator or orbital shaker with temperature control
-
Centrifuge or filtration apparatus (e.g., 0.45 µm syringe filters)
-
Validated analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Preparation: Add an excess amount of this compound powder to a flask containing a known volume (e.g., 10 mL) of the desired buffer. An excess is necessary to ensure a saturated solution is formed with undissolved solid remaining.
-
Equilibration: Seal the flask and place it in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).
-
Agitation: Agitate the flask at a constant speed (e.g., 100 rpm) for a sufficient period to reach equilibrium. This is typically 24 to 72 hours. It is recommended to take samples at various time points (e.g., 24, 48, 72 hours) to confirm that equilibrium has been reached (i.e., the concentration is no longer increasing).
-
Phase Separation: Once equilibrium is reached, allow the suspension to settle. Carefully withdraw a sample of the supernatant. Separate the undissolved solid from the solution by either centrifuging the sample at high speed or filtering it through a 0.45 µm filter. This step is critical to ensure only the dissolved drug is measured.
-
Quantification: Dilute the clear filtrate or supernatant with a suitable solvent to a concentration within the calibrated range of your analytical method. Quantify the concentration of dissolved this compound using a validated HPLC-UV or other suitable method.
-
Replicates: Perform the entire experiment in triplicate to ensure the reproducibility and accuracy of the results.
Protocol 2: Solubility Enhancement using a Co-solvent System
This protocol is based on formulations described in the patent literature for creating high-concentration oxytetracycline solutions.
Objective: To prepare a concentrated solution of oxytetracycline using a 2-pyrrolidone and water co-solvent system.
Materials:
-
Oxytetracycline base or dihydrate
-
Magnesium oxide (MgO)
-
2-pyrrolidone
-
Purified water
-
2-Aminoethanol (for pH adjustment)
-
Heating magnetic stirrer
Procedure:
-
Solvent Preparation: In a glass beaker, mix the required volumes of 2-pyrrolidone and water. For example, to prepare a 50% (w/v) 2-pyrrolidone solution, mix 50 g of 2-pyrrolidone with water and make up the volume to 100 mL.
-
Heating: Gently heat the solvent mixture to approximately 75°C with stirring.
-
Addition of Magnesium Oxide: Slowly add the magnesium oxide to the heated solvent and stir until it is fully dispersed, forming a slurry. A typical molar ratio is approximately 0.8 to 1.3 moles of magnesium per mole of oxytetracycline.
-
Dissolution of Oxytetracycline: Slowly add the oxytetracycline powder to the slurry with continuous stirring. Continue stirring until a clear solution is obtained.
-
pH Adjustment: Allow the solution to cool to room temperature. Adjust the pH of the solution to the range of 8.5 - 9.0 using 2-aminoethanol.
-
Final Volume: Adjust the final volume with purified water if necessary. The resulting solution should be clear and stable.
Protocol 3: Preparation of an Oxytetracycline-Cyclodextrin Inclusion Complex
This protocol uses the freeze-drying method to form a solid inclusion complex, which can then be reconstituted in water to achieve higher solubility.
Objective: To enhance the aqueous solubility of oxytetracycline by forming an inclusion complex with Hydroxypropyl-β-Cyclodextrin (HP-β-CD).
Materials:
-
Oxytetracycline hydrochloride (or other salt)
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Purified water
-
Magnetic stirrer
-
Freeze-dryer
Procedure:
-
Molar Ratio Selection: Determine the desired molar ratio of Oxytetracycline to HP-β-CD. A 1:5 ratio has been shown to be effective for similar tetracyclines.
-
Dissolution: Dissolve the calculated amount of HP-β-CD in a specific volume of purified water with stirring.
-
Complexation: Once the HP-β-CD is fully dissolved, slowly add the oxytetracycline powder to the solution while stirring continuously.
-
Stirring: Continue to stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
Freeze-Drying: Freeze the resulting aqueous solution (e.g., at -80°C) and then lyophilize it using a freeze-dryer until a dry powder is obtained.
-
Reconstitution: The resulting powder is the oxytetracycline-HP-β-CD inclusion complex. Its solubility can be tested by dissolving a known amount in water and quantifying the concentration as described in Protocol 1. The solubility is expected to be significantly higher than that of the drug alone.
Visualizations
Caption: A logical workflow for troubleshooting common solubility issues encountered with this compound.
Caption: The relationship between pH and the ionization state and resulting solubility of oxytetracycline.
References
Oxytetracycline calcium stability in different media and temperatures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of oxytetracycline in the presence of calcium and under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of oxytetracycline in solution?
The stability of oxytetracycline (OTC) in solution is significantly influenced by several factors, including temperature, pH, light, and the composition of the medium.[1][2][3] High temperatures and alkaline conditions generally accelerate its degradation.[2][4] Exposure to light can also lead to photodecomposition. The presence of metal ions, including calcium, can affect stability through complex formation.
Q2: How does temperature impact the stability of oxytetracycline?
Temperature has a profound effect on oxytetracycline stability. Increased temperatures significantly accelerate the degradation of OTC. For instance, the half-life of OTC in manure was found to be 8.1 days at 25°C, while thermal degradation becomes more noticeable at temperatures of 35°C and above. In aqueous solutions, increasing the temperature from 4°C to 43°C can result in a very short half-life of less than a day. Conversely, low temperatures, such as refrigeration at 5°C or freezing at -18°C, are favorable for maintaining the stability of OTC solutions.
Q3: What is the effect of pH on oxytetracycline stability?
The pH of the solution is a critical determinant of oxytetracycline stability. Acidic conditions (pH 1.0 to 2.5) are known to favor the stability of aqueous solutions of oxytetracycline hydrochloride, which can remain stable for at least 30 days at 30°C. As the pH becomes neutral and then alkaline, the degradation rate increases.
Q4: How does the presence of calcium ions affect oxytetracycline stability?
The presence of calcium ions (Ca²⁺) can decrease the degradation rate of oxytetracycline in aqueous solutions by forming a more stable complex (Ca-OTC). This complex formation can slow down the hydrolysis of the antibiotic. However, it is important to note that while Ca²⁺ can have a stabilizing effect against hydrolysis, it has been observed to accelerate photolysis.
Q5: In which reconstitution solutions is oxytetracycline most stable?
Studies have shown that oxytetracycline is more stable when diluted with 5% dextrose solution compared to 0.9% sodium chloride, Ringer's solution, or a mixed solution of dextrose and sodium chloride. The highest percentage of degradation was observed in the mixed solution and Ringer's solution. Therefore, for intravenous administration or experimental preparations requiring storage, 5% dextrose is the recommended diluent.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid degradation of oxytetracycline in an aqueous solution. | High storage temperature. | Store the solution at a low temperature, preferably at 5°C or frozen at -18°C, and protect it from light. |
| Neutral or alkaline pH of the medium. | Adjust the pH of the solution to an acidic range (ideally pH 3.0-5.0) to improve stability. | |
| Exposure to light. | Prepare and store the solution in amber-colored glassware or protect it from light by wrapping the container in aluminum foil. | |
| Precipitate formation in an oxytetracycline solution containing Ringer's or a mixed dextrose-saline solution. | Complexation and precipitation with cations in the solution. | This is a known issue, particularly with Ringer's solution which contains calcium ions. It is recommended to use a 5% dextrose solution for reconstitution to minimize precipitation and degradation. |
| Inconsistent results in stability studies. | Variability in experimental conditions. | Ensure that temperature, pH, and light exposure are strictly controlled throughout the experiment. |
| Inadequate analytical methodology. | Utilize a validated stability-indicating HPLC method to accurately quantify the remaining oxytetracycline and its degradation products. | |
| Accelerated degradation in the presence of certain metal ions. | Catalytic effect of the metal ion. | While calcium ions tend to stabilize oxytetracycline against hydrolysis, other metal ions like copper (Cu²⁺) can act as catalysts and accelerate its degradation. Be mindful of the composition of your media and potential metal contaminants. |
Data Summary Tables
Table 1: Effect of Temperature on Oxytetracycline Half-Life in Different Media
| Medium | Temperature (°C) | Half-Life | Reference |
| Deionized Water | 4 | High stability | |
| Deionized Water | 43 | 0.26 ± 0.11 days | |
| Manure (80% moisture) | 25 | 8.1 days | |
| Manure-amended soil (5%) | 25 | 33 days | |
| Non-amended soil (20% moisture) | 25 | 56 days |
Table 2: Degradation of Oxytetracycline in Different Reconstitution Solutions after 24 hours
| Reconstitution Solution | Temperature (°C) | Condition | Decrease in Concentration (%) | Reference |
| 5% Dextrose | 40 | With Light | 5.7 | |
| 0.9% Sodium Chloride | 40 | With Light | 17.3 | |
| Ringer's Solution | 40 | With Light | 20.7 | |
| Mixed (Dextrose + 0.9% NaCl) | 40 | With Light | 24.9 | |
| 5% Dextrose | 5 | With Light | 1.9 | |
| 0.9% Sodium Chloride | 5 | With Light | 2.4 | |
| Ringer's Solution | 5 | With Light | 9.6 | |
| Mixed (Dextrose + 0.9% NaCl) | 5 | With Light | 13.6 |
Table 3: Effect of pH on Oxytetracycline Half-Life in Deionized Water
| pH | Half-Life (days) | Reference |
| 3.0 | 46.36 ± 4.92 | |
| 10.0 | 9.08 ± 4.22 |
Experimental Protocols
Protocol 1: General Stability Testing of Oxytetracycline in Aqueous Media
This protocol outlines a general procedure for assessing the stability of oxytetracycline in a specific aqueous medium under controlled temperature and light conditions.
1. Materials:
-
Oxytetracycline hydrochloride standard
-
High-purity water (e.g., Milli-Q) or desired buffer solution
-
pH meter
-
Temperature-controlled incubator or water bath
-
Volumetric flasks and pipettes
-
Amber glass vials or clear vials with aluminum foil
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or fluorescence)
2. Procedure:
-
Preparation of Stock Solution: Accurately weigh a known amount of oxytetracycline hydrochloride and dissolve it in the chosen medium to prepare a stock solution of a specific concentration (e.g., 100 µg/mL).
-
pH Adjustment: If necessary, adjust the pH of the solution to the desired value using appropriate acids or bases.
-
Sample Preparation: Aliquot the stock solution into several amber glass vials. For studying the effect of light, also aliquot into clear glass vials.
-
Incubation: Place the vials in a temperature-controlled environment (e.g., 25°C, 40°C). For light effect studies, expose the clear vials to a controlled light source while keeping the amber vials protected from light.
-
Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw a sample from each set of vials.
-
Sample Analysis: Immediately analyze the samples by a validated HPLC method to determine the concentration of oxytetracycline.
-
Data Analysis: Calculate the percentage of oxytetracycline remaining at each time point relative to the initial concentration. Determine the degradation kinetics and half-life.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Oxytetracycline Quantification
This protocol provides a starting point for the HPLC analysis of oxytetracycline. Method optimization may be required based on the specific instrumentation and sample matrix.
1. HPLC System:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.01 M oxalic acid or imidazole buffer) and an organic solvent (e.g., methanol or acetonitrile). The exact ratio should be optimized for good peak shape and resolution.
-
Flow Rate: Typically 0.6-1.0 mL/min.
-
Detector: UV detector set at a wavelength of 354 nm or a fluorescence detector with excitation at ~380-390 nm and emission at ~520 nm.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 40°C).
2. Standard Preparation:
-
Prepare a series of standard solutions of oxytetracycline in the mobile phase or a suitable diluent at known concentrations to generate a calibration curve.
3. Sample Preparation:
-
Dilute the samples from the stability study with the mobile phase to fall within the concentration range of the calibration curve.
-
Filter the samples through a 0.45 µm syringe filter before injection.
4. Analysis:
-
Inject the standards and samples onto the HPLC system.
-
Integrate the peak area of oxytetracycline.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of oxytetracycline in the samples from the calibration curve.
Visualizations
Caption: Workflow for Oxytetracycline Stability Testing.
Caption: Key Factors Influencing Oxytetracycline Stability.
References
Technical Support Center: Oxytetracycline Calcium Degradation in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with oxytetracycline calcium in solution.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My oxytetracycline (OTC) solution is degrading much faster than expected. What are the potential causes?
A1: Several factors can accelerate the degradation of oxytetracycline in solution. Consider the following:
-
pH of the Solution: Oxytetracycline is most stable in acidic conditions (pH 1.0-2.5).[1] Its degradation rate increases significantly in neutral and alkaline solutions, with the fastest degradation observed around neutral pH.[2][3][4] If your solution's pH is not controlled or has shifted to a higher pH, this could be the primary reason for accelerated degradation.
-
Temperature: Higher temperatures significantly increase the rate of hydrolysis. The half-life of oxytetracycline can decrease from approximately 120 days at 4°C to just 0.15 days at 60°C.[2] Ensure your solutions are stored at recommended low temperatures (e.g., 4°C) if not being used immediately.
-
Exposure to Light: Oxytetracycline is sensitive to light, particularly UV irradiation, which leads to rapid photodegradation. The photolysis rate can be comparable to hydrolysis at high temperatures. Always protect your solutions from light by using amber vials or covering them with aluminum foil.
-
Presence of Certain Metal Ions: While calcium ions can slow down hydrolytic degradation, other metal ions like copper (Cu²⁺) can act as catalysts and accelerate OTC degradation. Be mindful of any potential metal ion contamination in your reagents or glassware.
-
Initial Concentration: While hydrolysis generally follows first-order kinetics, very high initial concentrations can sometimes lead to different degradation kinetics.
Q2: I'm observing unexpected peaks in my HPLC chromatogram when analyzing my OTC solution. What could they be?
A2: The appearance of new peaks is likely due to the formation of degradation products. The most common degradation products of oxytetracycline are:
-
4-epi-oxytetracycline (EOTC): An epimer that forms under acidic conditions (pH 2-6).
-
α-apo-oxytetracycline (α-apo-OTC): Favored in both acidic and basic conditions.
-
β-apo-oxytetracycline (β-apo-OTC): Generally detected at very low concentrations across a range of pH values.
To confirm the identity of these peaks, you can use a mass spectrometer (LC-MS/MS) or compare their retention times with commercially available standards of the degradation products.
Q3: My results are inconsistent between experiments. How can I improve reproducibility?
A3: Inconsistent results are often due to subtle variations in experimental conditions. To improve reproducibility:
-
Strictly Control pH: Use buffered solutions and verify the pH before and during your experiments.
-
Maintain Constant Temperature: Use a temperature-controlled incubator or water bath for your degradation studies.
-
Standardize Light Exposure: If studying photolysis, ensure consistent light intensity and wavelength. For stability studies, consistently protect your samples from light.
-
Use High-Purity Water and Reagents: This minimizes the risk of contamination with metal ions or other substances that could affect degradation rates.
-
Prepare Fresh Solutions: Whenever possible, prepare fresh solutions of oxytetracycline for each experiment to avoid variability from degradation during storage.
-
Consistent Sample Handling: Ensure your sample preparation and analytical procedures are consistent for all samples.
Q4: Can the presence of calcium ions from this compound affect the degradation pathway?
A4: Yes, calcium ions have a dual effect on oxytetracycline degradation.
-
Hydrolysis: The presence of Ca²⁺ can slow down the hydrolytic degradation of oxytetracycline. This is because Ca²⁺ can chelate with the oxytetracycline molecule, making it less susceptible to hydrolysis.
-
Photolysis: Conversely, the presence of Ca²⁺ has been shown to accelerate the photodegradation of oxytetracycline. The chelation with Ca²⁺ may make the molecule more vulnerable to degradation by sunlight.
Therefore, when working with this compound, it is crucial to consider the specific degradation pathway being studied (hydrolysis vs. photolysis) as the presence of calcium will have opposing effects.
Quantitative Data Summary
The following table summarizes the degradation kinetics of oxytetracycline under various conditions.
| Parameter | Condition | Value | Reference |
| Half-life (Hydrolysis) | 4°C | 120 days | |
| 25°C, pH 6.91 | ~6 days (72.7% degraded) | ||
| 43°C | 0.26 days | ||
| 60°C | 0.15 days | ||
| pH 3.0 | 46.36 days | ||
| pH 10.0 | 9.08 days | ||
| Degradation Rate Constant (k) | Hydrolysis (25°C) | 0.094 - 0.106 day⁻¹ | |
| Photolysis (UV-C) | 0.0148 min⁻¹ | ||
| Photolysis (Sunlight) | 3.61 day⁻¹ | ||
| Effect of Metal Ions (40°C) | No metal ions | k = 0.092 h⁻¹ | |
| With Cu²⁺ (0.04344 mmol∙L⁻¹) | k = 0.120 h⁻¹ |
Experimental Protocols
Protocol 1: HPLC Analysis of Oxytetracycline and its Degradation Products
This protocol provides a general method for the separation and quantification of oxytetracycline and its primary degradation products.
-
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV or Diode Array Detector (DAD).
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
-
Reagents:
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Formic acid (or another suitable acid for pH adjustment).
-
Ultrapure water.
-
Oxytetracycline, 4-epi-oxytetracycline, α-apo-oxytetracycline, and β-apo-oxytetracycline analytical standards.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Note: The mobile phase composition may need to be optimized based on the specific column and instrument used.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 355 nm.
-
Gradient Elution:
-
0-15 min: 10-40% B
-
15-20 min: 40-10% B
-
20-25 min: 10% B (re-equilibration)
-
-
-
Procedure:
-
Prepare a series of standard solutions of oxytetracycline and its degradation products of known concentrations.
-
Inject the standards to generate a calibration curve.
-
Prepare your experimental samples, ensuring they are filtered through a 0.22 µm filter before injection.
-
Inject the samples and quantify the concentration of oxytetracycline and its degradation products based on the calibration curve.
-
Protocol 2: LC-MS/MS Analysis for Confirmation of Degradation Products
This protocol is for the confirmation and sensitive detection of oxytetracycline and its degradation products.
-
Instrumentation:
-
Liquid Chromatograph coupled to a tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.
-
C18 or similar reverse-phase column suitable for LC-MS.
-
-
Reagents:
-
As per the HPLC protocol, but using LC-MS grade solvents.
-
-
Chromatographic Conditions:
-
Similar to the HPLC method, but may require adjustments to the flow rate and gradient for optimal separation and ionization.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Oxytetracycline: e.g., m/z 461.2 → 444.2
-
4-epi-oxytetracycline: e.g., m/z 461.2 → 444.2 (requires chromatographic separation from OTC)
-
α-apo-oxytetracycline: e.g., m/z 443.2 → 426.2
-
β-apo-oxytetracycline: e.g., m/z 443.2 → 426.2
-
-
Note: Specific MRM transitions and collision energies should be optimized for your instrument.
-
-
Procedure:
-
Tune the mass spectrometer using standard solutions of each analyte to determine the optimal MRM transitions and collision energies.
-
Inject your samples and analyze the data to confirm the presence of the degradation products based on their specific precursor and product ion masses.
-
Visualizations
Caption: Primary degradation pathways of oxytetracycline in solution.
Caption: Experimental workflow for an oxytetracycline degradation study.
References
Technical Support Center: Photostability of Oxytetracycline Calcium Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with oxytetracycline calcium solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is changing color and degrading rapidly when exposed to light. What is happening?
A1: Oxytetracycline is known to be susceptible to photodegradation. Exposure to light, especially UV light, can cause chemical changes in the oxytetracycline molecule, leading to the formation of various degradation products.[1][2] This degradation is often accompanied by a change in the color of the solution. The presence of calcium ions can chelate with oxytetracycline and may accelerate photolysis, making the molecule more vulnerable to degradation under sunlight.[3][4]
Q2: What are the primary factors that influence the photostability of this compound solutions?
A2: Several factors can impact the photostability of this compound solutions:
-
Light Exposure: The intensity and wavelength of the light source are critical. UV-C irradiation has been shown to cause the most efficient degradation.[2]
-
pH of the Solution: The pH of your solution can significantly affect the stability of oxytetracycline. Acidic conditions (pH 1.0-2.5) tend to favor stability, while neutral and alkaline conditions can accelerate degradation.
-
Temperature: Higher temperatures can accelerate the rate of photodegradation.
-
Presence of Other Ions: Besides calcium, other metal ions may influence stability.
-
Solvent Composition: The type of solvent or reconstitution solution used can impact stability. For instance, oxytetracycline has shown greater stability in a 5% dextrose solution compared to saline or Ringer's solution.
Q3: What are the major degradation products of oxytetracycline upon light exposure?
A3: The photodegradation of oxytetracycline can result in a number of products. Some of the commonly identified degradation products include α-apo-oxytetracycline and β-apo-oxytetracycline. Other potential degradation pathways can lead to the formation of products like 4-epi-oxytetracycline and terrinolidine. The specific degradation products formed can depend on the experimental conditions such as pH and the presence of other substances.
Q4: How does the presence of calcium specifically affect the photostability of oxytetracycline?
A4: The presence of Ca2+ ions has a complex effect. While it can slow down hydrolysis, it has been shown to accelerate the photolysis of oxytetracycline. This suggests that the chelation of oxytetracycline with calcium makes the molecule more susceptible to degradation by light.
Troubleshooting Guide
Issue 1: Inconsistent results in photostability studies.
-
Possible Cause: Variation in light source intensity or wavelength.
-
Troubleshooting Steps:
-
Ensure a consistent and calibrated light source is used for all experiments, as mandated by ICH Q1B guidelines.
-
Use a radiometer or lux meter to monitor the light intensity during exposure.
-
Employ a chemical actinometry system, such as the quinine actinometry method, for accurate measurement of UV light exposure.
-
Control the temperature of the sample chamber, as temperature fluctuations can affect degradation rates.
-
Issue 2: Rapid degradation of the this compound solution even with minimal light exposure.
-
Possible Cause: The solution's pH may be in a range that promotes instability.
-
Troubleshooting Steps:
-
Measure the pH of your this compound solution. The pH of an aqueous suspension of this compound is typically between 6.0 and 8.0.
-
If possible for your application, adjust the pH to a more acidic range (e.g., below 4), as oxytetracycline is generally more stable in acidic conditions.
-
Consider the solvent used. A 5% dextrose solution has been shown to provide greater stability for oxytetracycline compared to other solutions like saline.
-
Issue 3: Difficulty in separating and quantifying oxytetracycline from its photodegradation products using HPLC.
-
Possible Cause: The HPLC method is not optimized for the specific degradation products being formed.
-
Troubleshooting Steps:
-
Develop a stability-indicating HPLC method. This involves forced degradation studies (e.g., exposure to light, heat, acid, base, and oxidation) to generate the degradation products and ensure the method can resolve them from the parent drug.
-
Adjust the mobile phase composition, pH, and column type to improve separation. A common mobile phase for oxytetracycline analysis is a mixture of methanol and oxalic acid solution at a pH of 3.0.
-
Use a photodiode array (PDA) detector to help identify and characterize the degradation products by comparing their UV spectra to that of the parent compound.
-
Data Summary
Table 1: Influence of Temperature and Light on the Stability of Oxytetracycline in a 5% Dextrose Solution over 24 hours.
| Temperature | Light Condition | Decrease in Oxytetracycline Concentration (%) |
| 5°C | With Light | 1.9% |
| 5°C | Without Light (Protected) | Not specified, but less than with light |
| 40°C | With Light | Not specified, but significant decrease |
| 40°C | Without Light (Protected) | Less than with light at the same temperature |
Data adapted from a study on the stability of oxytetracycline in different solutions. The study highlights that lower temperatures and protection from light significantly improve stability.
Table 2: Effect of pH on the Hydrolytic Degradation of Oxytetracycline.
| pH Range | Stability |
| Acidic (e.g., pH 3) | More Stable |
| Neutral | Less Stable (Faster Hydrolysis) |
| Alkaline | Less Stable |
This table summarizes the general findings that oxytetracycline hydrolysis is slower in acidic solutions compared to neutral or alkaline solutions.
Experimental Protocols
Protocol 1: General Photostability Testing of this compound Solutions (ICH Q1B Guideline Summary)
-
Sample Preparation:
-
Prepare the this compound solution in the desired solvent and concentration.
-
Place the solution in chemically inert and transparent containers.
-
Prepare a "dark control" sample by wrapping an identical container in aluminum foil to protect it from light.
-
-
Light Exposure:
-
Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
The light source can be a combination of cool white fluorescent and near-UV lamps.
-
Place the dark control sample alongside the exposed samples.
-
-
Analysis:
-
At appropriate time intervals, withdraw samples and analyze them for the concentration of oxytetracycline and the formation of degradation products.
-
Use a validated stability-indicating HPLC method for analysis.
-
Visually inspect the samples for any changes in color or precipitation.
-
Protocol 2: Example HPLC Method for Oxytetracycline Analysis
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C8 or C18 reversed-phase column (e.g., Silasorb C8, 250 x 4 mm, 10 µm).
-
Mobile Phase: Isocratic elution with a mixture of methanol and 0.01 M oxalic acid (pH 3.0) in a 30:70 (v/v) ratio.
-
Flow Rate: 0.95 ml/min.
-
Detection: UV absorbance at 250 nm.
-
Internal Standard: Codeine can be used as an internal standard.
-
Analysis Time: Approximately 7 minutes.
Visualizations
Caption: Workflow for Photostability Testing.
Caption: Oxytetracycline Degradation Factors.
References
Technical Support Center: Oxytetracycline Calcium and Divalent Cations
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the interaction of oxytetracycline calcium with divalent cations in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental interaction between oxytetracycline and divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺)?
A1: Oxytetracycline (OTC) belongs to the tetracycline class of antibiotics, which are known to be potent chelating agents.[1] The oxytetracycline molecule has multiple electron-donor groups that can form stable complexes with polyvalent metal cations, including Ca²⁺ and Mg²⁺.[2][3] This process, known as chelation, effectively binds the cation, which can alter the physicochemical properties of the oxytetracycline molecule, such as its solubility, stability, and bioavailability.[1][4]
Q2: How does pH influence the chelation of oxytetracycline with divalent cations?
A2: The pH of the medium is a critical factor. The affinity of oxytetracycline for divalent cations generally increases with higher pH. As the pH rises, functional groups on the OTC molecule deprotonate, becoming more negatively charged and thus more available to bind with positively charged cations like Ca²⁺ and Mg²⁺. Studies have shown that at a lower pH (e.g., 5.6), complexation may not occur, but at a higher pH (e.g., 7.5), both aggregation and metal-OTC complexation are observed.
Q3: Can the interaction with divalent cations affect the antimicrobial efficacy of my oxytetracycline solution?
A3: Yes. The formation of oxytetracycline-cation complexes can significantly reduce the effective concentration of free, active antibiotic in your medium. This may lead to a decrease in antimicrobial activity, potentially resulting in therapeutic failures or the development of bacterial resistance in experimental models. The chelation can also decrease the membrane permeation of tetracyclines, further reducing their efficacy.
Q4: My cell culture medium (e.g., DMEM, RPMI) contains calcium and magnesium. Should I be concerned when using oxytetracycline?
A4: Yes, standard cell culture media are rich in divalent cations (Ca²⁺, Mg²⁺) which can chelate oxytetracycline. This interaction can lead to reduced antibiotic activity or even precipitation, confounding experimental results. It is crucial to consider these interactions when designing experiments that involve the use of oxytetracycline in such media.
Q5: Are there differences in how various divalent cations interact with oxytetracycline?
A5: Yes, the strength and nature of the interaction can vary depending on the cation. For instance, some studies suggest that cations like Cu²⁺ and Zn²⁺ can form stronger complexes with tetracyclines compared to Ca²⁺ and Mg²⁺. The inhibition effects of divalent cations on tetracycline transport have been shown to follow the order of Cu²⁺ > Pb²⁺ > Ca²⁺ ≈ Mg²⁺. Zinc ions, in particular, have been found to decrease OTC solubility due to the formation of zincate, which causes the anionic form of OTC to precipitate.
Troubleshooting Guides
Problem 1: I'm observing precipitation or cloudiness after adding this compound to my experimental buffer or medium.
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Possible Cause: Formation of insoluble oxytetracycline-cation complexes. This is more likely to occur in media with high concentrations of divalent cations (like Ca²⁺ and Mg²⁺) and at a neutral to alkaline pH.
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Solution Steps:
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Check the pH: Ensure the pH of your final solution is not excessively alkaline, as this promotes chelation. Oxytetracycline has its lowest solubility around pH 5.
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Prepare Concentrated Stock in Pure Water: Dissolve the this compound in nuclease-free water or a low-cation buffer first to create a concentrated stock solution.
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Dilute Rapidly: Add the stock solution to your final medium with vigorous stirring to ensure rapid and even dispersion, which can help prevent localized high concentrations that favor precipitation.
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Consider a Cation-Free Medium: If permissible for your experiment, test a pilot batch in a custom medium with reduced or no divalent cations to confirm if chelation is the cause.
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Problem 2: The expected antimicrobial effect of oxytetracycline is significantly lower than anticipated in my in vitro assay.
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Possible Cause: Chelation of oxytetracycline by divalent cations in the medium is reducing the concentration of the free, active drug.
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Solution Steps:
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Quantify Free vs. Bound Drug: If possible, use analytical techniques like HPLC to measure the concentration of free oxytetracycline in your medium after addition.
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Increase a-Dose Response Curve: Perform a dose-response experiment to determine the effective concentration of oxytetracycline in your specific medium. You may need to use a higher starting concentration to compensate for the chelation effect.
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Use a Different Tetracycline: Some tetracycline derivatives, like doxycycline, may have different chelating properties. Research suggests oxytetracycline has a greater calcium chelating property than doxycycline.
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Modify the Medium: If the experimental design allows, temporarily reduce the concentration of divalent cations in the medium during the antibiotic treatment phase.
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Problem 3: I am seeing inconsistent results across different batches of my experiment.
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Possible Cause: Variability in the preparation of the media or buffer, leading to slight differences in pH or final cation concentration. Water hardness can be a critical factor affecting oxytetracycline dissolution and bioavailability.
-
Solution Steps:
-
Standardize Media Preparation: Ensure that the protocol for media and buffer preparation is strictly followed for every batch. Use high-purity water (e.g., Type I) for all preparations.
-
Calibrate pH Meter: Always calibrate your pH meter before preparing solutions to ensure consistency.
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Pre-screen Media Batches: Before starting a large-scale experiment, test a small sample of your prepared medium with oxytetracycline to check for any signs of precipitation or reduced efficacy.
-
Data Presentation
Table 1: Summary of Interactions between Oxytetracycline (OTC) and Divalent Cations
| Cation | Interaction Type | Effect on OTC Solubility | Effect on OTC Activity/Permeability | pH Dependence | Reference |
| Calcium (Ca²⁺) | Chelation/Complexation | Can decrease solubility, forming precipitates. | Decreases membrane permeation and bioavailability. | Affinity increases with pH. | |
| Magnesium (Mg²⁺) | Chelation/Complexation | Can cause aggregation and precipitation. | Decreases membrane permeation. | Affinity increases with pH. | |
| Zinc (Zn²⁺) | Chelation/Complexation | Decreases solubility due to zincate formation. | Can inhibit activity through strong complexation. | Interaction observed at pH 7.5 and 8.0. | |
| Copper (Cu²⁺) | Chelation/Complexation | Forms strong complexes. | Inhibits transport and photodegradation. | Strong binding at various pH levels. |
Table 2: Effect of Oxytetracycline Dose on Calcium Chelation
| Oxytetracycline Dose | Percentage of Calcium Chelation |
| 25 mg | 24% |
| 50 mg | 28% |
| 100 mg | 34% |
| This in-vitro data demonstrates a dose-dependent increase in calcium chelation by oxytetracycline. |
Experimental Protocols
Protocol: Spectrophotometric Assay to Evaluate Calcium Chelation by Oxytetracycline
This protocol provides a method to assess the impact of calcium on the UV absorption spectrum of oxytetracycline, indicating a chelation interaction.
Materials:
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This compound powder
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Calcium chloride (CaCl₂)
-
Nuclease-free water
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UV-Vis Spectrophotometer
-
Quartz cuvettes
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Calibrated pH meter
Methodology:
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Prepare Oxytetracycline Stock Solution:
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Prepare a 1 mM stock solution of oxytetracycline in nuclease-free water.
-
-
Prepare Calcium Chloride Stock Solution:
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Prepare a 100 mM stock solution of CaCl₂ in nuclease-free water.
-
-
Prepare Test Solutions:
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Create a series of solutions containing a fixed concentration of oxytetracycline (e.g., final concentration of 0.1 mM) and varying concentrations of Ca²⁺ (e.g., 0 mM, 0.1 mM, 0.5 mM, 1.0 mM).
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Ensure the final volume is consistent for all samples.
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Prepare a "blank" solution for each calcium concentration containing only the buffer and CaCl₂.
-
-
Spectrophotometric Measurement:
-
Turn on the UV-Vis spectrophotometer and allow it to warm up as per the manufacturer's instructions.
-
Measure the absorption spectrum of each test solution from approximately 200 nm to 500 nm. Use the corresponding blank to zero the instrument.
-
-
Data Analysis:
-
Overlay the spectra obtained for each calcium concentration.
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A change in the absorption spectrum (e.g., a shift in the maximum absorption wavelength or a change in the absorption coefficient) in the presence of Ca²⁺ indicates an interaction, consistent with chelation.
-
Visualizations
Caption: Mechanism of oxytetracycline chelation with divalent cations.
References
- 1. The interaction between oxytetracycline and divalent metal ions in aqueous and mixed solvent systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Impact of water hardness on oxytetracycline oral bioavailability in fed and fasted piglets - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Oxytetracycline Calcium Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with oxytetracycline calcium. Inconsistent experimental results can arise from a variety of factors related to the compound's physicochemical properties and its interaction with experimental systems. This guide aims to address common issues and provide solutions to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: My this compound solution changes color. Is it still effective?
A1: Discoloration of oxytetracycline solutions, often to a yellow or brownish hue, is a common indicator of degradation.[1] This degradation can be accelerated by several factors, including exposure to light (photodegradation), suboptimal pH, and elevated temperatures.[1] Degraded oxytetracycline not only loses its antibacterial efficacy but its degradation products can also have different biological activities, potentially confounding experimental results.[2][3] It is crucial to prepare fresh solutions and store them properly, protected from light and at recommended temperatures (2-8°C for short-term and -20°C for long-term storage), to minimize degradation.[1]
Q2: I'm observing inconsistent antibacterial activity in my assays. What could be the cause?
A2: Inconsistent antibacterial activity of oxytetracycline is a frequent issue that can often be traced back to its strong chelating properties. Oxytetracycline can form complexes with divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺), which are present in many culture media and buffers. This chelation can reduce the effective concentration of the antibiotic available to act on the bacteria, leading to variable results. The antibacterial activity of oxytetracycline has been shown to decline as the concentration of Ca²⁺ or Mg²⁺ ions increases. Ensure that the composition of your media is consistent across experiments and consider using media with lower concentrations of divalent cations if possible.
Q3: Why are my results different when I use different batches of fetal bovine serum (FBS)?
A3: Commercial fetal bovine serum can sometimes contain tetracycline or its derivatives, which can interfere with experiments, especially those using tetracycline-inducible expression systems. This contamination can lead to unintended induction or suppression of gene expression, causing inconsistent results between different batches of serum. To avoid this, it is highly recommended to use tetracycline-free FBS, which is commercially available and has been tested to ensure the absence of tetracyclines.
Q4: I am using a tetracycline-inducible (Tet-On/Tet-Off) system and see "leaky" expression in the uninduced state. How can I fix this?
A4: Leaky expression, or basal expression of the target gene in the absence of the inducer (doxycycline, a derivative of tetracycline), is a known issue with some tetracycline-inducible systems. This can be problematic if the gene of interest is toxic or has potent biological effects even at low expression levels. To mitigate this, consider using a third-generation Tet system (e.g., Tet-On 3G) which is designed for lower background activity and higher sensitivity to the inducer. Additionally, optimizing the concentration of the inducer and ensuring the use of tetracycline-free serum are critical steps.
Q5: Could oxytetracycline be affecting my eukaryotic cells directly in my co-culture experiments?
A5: While oxytetracycline's primary target is the bacterial ribosome, it can have off-target effects on eukaryotic cells, particularly on mitochondrial function. Mitochondria share evolutionary origins with bacteria, and their ribosomes are more similar to bacterial ribosomes than eukaryotic cytoplasmic ribosomes. Long-term exposure to tetracyclines can disrupt mitochondrial protein synthesis, which may lead to cellular stress and altered metabolism. It is important to include appropriate controls in your experiments to monitor the health and viability of your eukaryotic cells in the presence of oxytetracycline.
Q6: My this compound is difficult to dissolve. What can I do?
A6: The solubility of oxytetracycline is highly dependent on pH. Oxytetracycline base has its lowest solubility around pH 5. The calcium salt form has altered solubility characteristics. To improve solubility, you can try adjusting the pH of your solvent. Oxytetracycline is more soluble in acidic (pH < 2.5) and alkaline (pH > 9.0) conditions. However, be mindful that extreme pH values can also accelerate its degradation. For cell culture applications, it is best to dissolve the compound in a small amount of a suitable solvent like DMSO before diluting it in your culture medium.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the stability and chelating properties of oxytetracycline.
Table 1: Stability of Oxytetracycline in Different Solutions and Conditions
| Parameter | Condition | Observation | Reference |
| Temperature | 40°C with light | Significant decrease in concentration after 24 hours. | |
| 5°C with light | Much smaller decrease in concentration after 24 hours compared to 40°C. | ||
| 5°C without light | Most stable condition, with minimal degradation. | ||
| Reconstitution Solution | Dextrose 5% | Best stability among tested solutions. | |
| Sodium Chloride 0.9% | Moderate stability. | ||
| Ringer's Solution | Lower stability compared to Dextrose 5% and NaCl 0.9%. | ||
| Dextrose 5% + NaCl 0.9% | Least stable, with precipitation observed. | ||
| pH | 1.0 - 2.5 | Aqueous solutions are stable for at least 30 days at 25°C. | |
| 3.0 - 9.0 | No detectable loss in storage at 5°C for 30 days. |
Table 2: Effect of Calcium on Oxytetracycline
| Parameter | Condition | Result | Reference |
| Antibacterial Activity | Increasing Ca²⁺/Mg²⁺ to OTC ratio | Reduced susceptibility of Staphylococcus aureus, Bacillus pumilus, and Bacillus subtilis. | |
| Chelation | Addition of CaCl₂ to Oxytetracycline (1mM) | Change in UV absorption spectrum, indicating complex formation. | |
| % Chelation (EDTA method) | 24% at 25mg OTC, 28% at 50mg OTC, 34% at 100mg OTC (baseline Ca²⁺ 10 mg/dl). | ||
| Fluorescence | Addition of Ca²⁺ to OTC | Significant enhancement of OTC fluorescence. | |
| Solubility | In hard water (higher Ca²⁺) | Dissolution decreased to 80% compared to 100% in purified water. |
Experimental Protocols
Protocol 1: Assessment of Oxytetracycline Stability by HPLC
This protocol outlines a method to determine the stability of oxytetracycline in a given solution over time.
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Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or a buffer of known pH) to create a concentrated stock solution (e.g., 1 mg/mL).
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Preparation of Working Solutions: Dilute the stock solution with the experimental buffer or medium to the desired final concentration. Prepare several aliquots for analysis at different time points.
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Incubation: Store the aliquots under the desired experimental conditions (e.g., different temperatures, light exposure). Include a control sample stored at -80°C, where degradation is minimal.
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Sample Collection: At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot and immediately freeze it at -80°C to halt any further degradation until analysis.
-
HPLC Analysis:
-
Mobile Phase: Prepare an appropriate mobile phase (e.g., a gradient of acetonitrile and water with a pH-adjusting agent like formic acid).
-
Column: Use a C18 reverse-phase column.
-
Detection: Set the UV detector to a wavelength of 355 nm.
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Standard Curve: Prepare a series of known concentrations of oxytetracycline to generate a standard curve.
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Injection: Inject the thawed samples and standards into the HPLC system.
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-
Data Analysis: Quantify the concentration of oxytetracycline in each sample by comparing its peak area to the standard curve. Calculate the percentage of remaining oxytetracycline at each time point relative to the initial concentration (time 0).
Protocol 2: Broth Microdilution Assay to Test for Interference by Divalent Cations
This protocol is designed to assess the impact of calcium on the minimum inhibitory concentration (MIC) of oxytetracycline against a bacterial strain.
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Prepare Media: Prepare two batches of Mueller-Hinton Broth (or other appropriate broth): one with the standard calcium concentration and another supplemented with a known, higher concentration of CaCl₂.
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Prepare Oxytetracycline Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of oxytetracycline in each of the two types of media. The concentration range should span the expected MIC.
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Prepare Bacterial Inoculum: Grow the test bacteria to the mid-logarithmic phase and dilute to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) in the respective media.
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Inoculation: Add the bacterial inoculum to each well of the microtiter plates. Include positive controls (bacteria in media without antibiotic) and negative controls (media only) for each media type.
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Incubation: Incubate the plates at the optimal temperature for the bacteria (e.g., 37°C) for 18-24 hours.
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Determine MIC: The MIC is the lowest concentration of oxytetracycline that completely inhibits visible bacterial growth. Compare the MIC values obtained in the standard and calcium-supplemented media to determine if the presence of additional calcium affects the antibiotic's efficacy.
Visualizations
Caption: Troubleshooting workflow for inconsistent this compound results.
References
Effect of pH on oxytetracycline calcium activity and stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effects of pH on the activity and stability of oxytetracycline calcium.
Frequently Asked Questions (FAQs)
Q1: How does pH affect the solubility of oxytetracycline and its salts?
A1: The pH of a solution has a significant impact on the solubility of oxytetracycline. The base form of oxytetracycline exhibits amphoteric properties, meaning it can react as both an acid and a base. Its solubility is lowest at its isoelectric point (around pH 5) and increases in both acidic and alkaline conditions. For instance, at 23°C, the solubility of the oxytetracycline base is approximately 0.5 mg/mL at pH 5, but increases to 31.4 mg/mL at pH 1.2 and 38.0 mg/mL at pH 9.0[1]. Oxytetracycline hydrochloride is known to be very soluble in water[1]. In contrast, this compound is only slightly soluble in water[2].
Q2: What is the optimal pH range for the stability of oxytetracycline in aqueous solutions?
A2: Oxytetracycline is most stable in acidic conditions. Aqueous solutions of oxytetracycline hydrochloride are stable for at least 30 days at 25°C when the pH is between 1.0 and 2.5[1]. One study showed that at pH 3.0, the half-life of oxytetracycline is approximately 46 days[3]. As the pH increases, the stability of oxytetracycline decreases, with a half-life of about 9 days at pH 10.0. While solutions between pH 3.0 and 9.0 show no significant degradation for 30 days when stored at 5°C, hydrolysis can be notable at room temperature.
Q3: What are the main degradation products of oxytetracycline at different pH values?
A3: The degradation of oxytetracycline is complex and can result in various transformation products depending on the pH. Under acidic conditions, one of the primary degradation products is 4-epi-oxytetracycline, an epimer that is less biologically active. This epimerization is favored in weakly acidic to neutral conditions. In both acidic and alkaline solutions, α-apo-oxytetracycline can be formed. Another degradation product, β-apo-oxytetracycline, is typically found in very low concentrations across a range of pH values.
Q4: How does the presence of calcium ions affect the antimicrobial activity of oxytetracycline?
A4: The presence of divalent cations like calcium (Ca²⁺) can reduce the antibacterial activity of oxytetracycline. Oxytetracycline is a known chelating agent, meaning it can form complexes with metal ions. This chelation with calcium ions can decrease the effective concentration of the free, active drug available to inhibit bacterial protein synthesis. Studies have shown that as the concentration of calcium ions increases relative to the concentration of oxytetracycline, the antibacterial activity of the drug declines.
Troubleshooting Guide
Issue 1: Unexpected precipitation of this compound in my experimental buffer.
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Possible Cause: The pH of your buffer may be close to the isoelectric point of oxytetracycline (around pH 5), where its solubility is at a minimum. Additionally, the concentration of this compound may have exceeded its solubility limit in your specific medium.
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Solution:
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Measure the pH of your solution.
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If the pH is near 5, consider adjusting it to a more acidic or alkaline range where solubility is higher.
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Refer to the solubility data to ensure you are working within the solubility limits of this compound at your experimental pH.
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Consider using a different salt form, such as oxytetracycline hydrochloride, which has higher water solubility, if your experimental design allows.
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Issue 2: Loss of antibacterial activity of my oxytetracycline solution over a short period.
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Possible Cause 1: pH-induced degradation. Your solution may be at a pH that promotes the degradation of oxytetracycline. Alkaline conditions, in particular, can accelerate hydrolysis.
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Solution 1:
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Prepare fresh solutions of oxytetracycline for each experiment.
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If storage is necessary, store stock solutions at a low pH (e.g., pH 2-3) and at low temperatures (5°C) to minimize degradation.
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Perform a stability study under your specific experimental conditions to determine the rate of degradation.
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-
Possible Cause 2: Chelation with divalent cations. Your experimental medium may contain high concentrations of divalent cations, such as Ca²⁺ or Mg²⁺, which can chelate with oxytetracycline and reduce its activity.
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Solution 2:
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Analyze the composition of your experimental medium for the presence of divalent cations.
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If possible, use a medium with a lower concentration of these ions or consider using a chelating agent to sequester them, though this may have other effects on your experiment.
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Issue 3: Inconsistent results in antimicrobial susceptibility testing.
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Possible Cause: Variability in the pH of the growth medium between experiments can affect the stability and activity of oxytetracycline, leading to inconsistent Minimum Inhibitory Concentration (MIC) values.
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Solution:
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Strictly control and standardize the pH of the growth medium for all experiments.
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Prepare the medium from the same batch of reagents to minimize variability.
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Calibrate your pH meter before each use.
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Consider the potential for bacterial growth to alter the pH of the medium during the incubation period and assess if this could be a contributing factor.
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Data on pH-Dependent Solubility and Stability
Table 1: Solubility of Oxytetracycline Base at 23°C
| pH | Solubility (mg/mL) |
| 1.2 | 31.4 |
| 5.0 | 0.5 |
| 9.0 | 38.0 |
| (Data sourced from FAO reports) |
Table 2: Half-life of Oxytetracycline in Aqueous Solution at 25°C
| pH | Half-life (days) |
| 3.0 | 46.36 ± 4.92 |
| 7.0 | 14.04 ± 5.41 |
| 10.0 | 9.08 ± 4.22 |
| (Data from a study on oxytetracycline degradation kinetics) |
Table 3: Hydrolysis of Oxytetracycline after 6 Days at 25°C
| pH | Percent Hydrolyzed |
| 3.09 | 10.5% |
| 5.07 | 35.5% |
| 6.91 | 72.7% |
| 9.06 | 37.8% |
| 10.54 | 42.5% |
| (Data from a study on the hydrolysis and photolysis of oxytetracycline) |
Experimental Protocols
Protocol 1: Determination of Oxytetracycline Stability by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the stability of oxytetracycline in solution.
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Materials:
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Oxytetracycline standard
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HPLC-grade methanol, acetonitrile, and water
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Phosphoric acid or other suitable acid/base for pH adjustment
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Syringe filters (0.22 µm)
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HPLC system with a UV detector and a C18 column
-
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Preparation of Solutions:
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Stock Solution: Prepare a stock solution of oxytetracycline in a suitable solvent (e.g., methanol or water adjusted to an acidic pH).
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Working Standards: Prepare a series of working standards by diluting the stock solution to concentrations ranging from approximately 0.1 to 50 µg/mL.
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Experimental Samples: Prepare your experimental samples by dissolving oxytetracycline in the desired buffer or medium at the target concentration and pH.
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Incubation:
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Incubate the experimental samples under the desired conditions (e.g., different pH values, temperatures, light exposure).
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Withdraw aliquots at specific time intervals (e.g., 0, 2, 4, 8, 24 hours).
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Filter the aliquots through a 0.22 µm syringe filter before HPLC analysis.
-
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HPLC Conditions (Example):
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Mobile Phase: A mixture of acetonitrile and water (e.g., 20:80, v/v) with the pH adjusted to around 3 with phosphoric acid.
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Flow Rate: Typically 1 mL/min.
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Column Temperature: 25°C.
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Injection Volume: 20-50 µL.
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Detection Wavelength: 355 nm.
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Data Analysis:
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Generate a standard curve by plotting the peak area of the working standards against their known concentrations.
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Determine the concentration of oxytetracycline in your experimental samples by interpolating their peak areas on the standard curve.
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Calculate the percentage of oxytetracycline remaining at each time point relative to the initial concentration.
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Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines a standard broth microdilution method to assess the antimicrobial activity of oxytetracycline.
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Materials:
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96-well microtiter plates
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Bacterial strain of interest
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Appropriate broth medium (e.g., Mueller-Hinton Broth)
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Oxytetracycline stock solution
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Preparation of Bacterial Inoculum:
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Grow the bacterial strain in the appropriate broth overnight.
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Dilute the overnight culture in fresh broth to achieve a standardized turbidity, typically equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
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Further dilute the standardized suspension to the final inoculum density (e.g., 5 x 10⁵ CFU/mL).
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Preparation of Oxytetracycline Dilutions:
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In the 96-well plate, perform a two-fold serial dilution of the oxytetracycline stock solution in the broth medium to obtain a range of concentrations.
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Inoculation and Incubation:
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Add the prepared bacterial inoculum to each well containing the oxytetracycline dilutions.
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Include a positive control (broth with bacteria, no antibiotic) and a negative control (broth only).
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Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.
-
-
Determination of MIC:
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After incubation, visually inspect the wells for bacterial growth (turbidity).
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The MIC is the lowest concentration of oxytetracycline that completely inhibits visible growth.
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Visual Guides
Caption: Troubleshooting workflow for inconsistent oxytetracycline results.
References
Identifying and minimizing oxytetracycline calcium degradation products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with oxytetracycline calcium. The information provided aims to help identify and minimize degradation products during experimental work.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis of this compound and its degradation products.
Q1: Why am I observing peak tailing for oxytetracycline in my HPLC analysis?
A: Peak tailing for tetracyclines is a common issue in reversed-phase HPLC. The primary cause is often secondary interactions between the analyte and the stationary phase. Here are the most likely reasons and their solutions:
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Interaction with Residual Silanols: The oxytetracycline molecule can interact with unreacted, acidic silanol groups on the surface of silica-based stationary phases. This is particularly problematic for basic compounds like oxytetracycline.
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Solution: Use a base-deactivated column or adjust the mobile phase pH to suppress the ionization of the silanol groups (typically a lower pH is more effective). Adding a competitive base to the mobile phase can also help to saturate the active sites.
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Chelation with Metal Ions: Tetracyclines are known to chelate with metal ions. If there are metal contaminants in your HPLC system (e.g., from stainless steel components) or in your sample, this can lead to peak tailing.
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Solution: Add a chelating agent like EDTA to your mobile phase to sequester metal ions.
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Inappropriate Mobile Phase pH: A mobile phase pH close to the pKa of oxytetracycline can result in the presence of multiple ionization states, leading to broadened and tailing peaks.
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Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.
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Column Overload: Injecting too much sample can saturate the stationary phase, causing peak distortion.
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Solution: Reduce the concentration of your sample and re-inject.
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Q2: My oxytetracycline sample is degrading during preparation and analysis. What are the likely causes and how can I minimize this?
A: Oxytetracycline is susceptible to degradation under several conditions. The primary factors are pH, temperature, and light exposure.
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pH-Mediated Degradation: Oxytetracycline is most stable in acidic conditions (pH 1.0-2.5). In alkaline solutions, it is much less stable and degradation is accelerated.
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Solution: Prepare and store your samples in an acidic buffer. For HPLC analysis, an acidic mobile phase is recommended.
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Thermal Degradation: Higher temperatures significantly increase the rate of oxytetracycline degradation.
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Solution: Prepare samples in an ice bath and store them at low temperatures (e.g., 5°C) until analysis.[1] Use a temperature-controlled autosampler if possible.
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Photodegradation: Exposure to light, especially UV light, can cause rapid degradation of oxytetracycline.
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Solution: Protect your samples from light at all stages of your experiment by using amber vials or wrapping containers in aluminum foil.[1]
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Q3: I am seeing unexpected peaks in my chromatogram. How can I identify if they are degradation products?
A: The most common degradation products of oxytetracycline are 4-epi-oxytetracycline, α-apo-oxytetracycline, and β-apo-oxytetracycline. To identify these, you can use the following approaches:
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Reference Standards: The most definitive way to identify degradation products is to run reference standards of the suspected compounds and compare their retention times with the unknown peaks in your sample chromatogram.
-
LC-MS/MS Analysis: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be used to identify the degradation products based on their mass-to-charge ratio (m/z).
-
Forced Degradation Studies: Intentionally degrading a sample of pure oxytetracycline under various stress conditions (e.g., acid, base, heat, light, oxidation) can help you to generate the degradation products and observe their chromatographic behavior.
Frequently Asked Questions (FAQs)
Q1: What are the main degradation products of oxytetracycline?
A: The primary degradation products of oxytetracycline include:
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4-epi-oxytetracycline (EOTC): An epimer of oxytetracycline.
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α-apo-oxytetracycline (α-apo-OTC): A dehydration product.
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β-apo-oxytetracycline (β-apo-OTC): Another dehydration product.
-
2-acetyl-2-decarboxamido-oxytetracycline (ADOTC): A product of hydrolysis.
Q2: How does the calcium salt form of oxytetracycline affect its stability?
A: The presence of calcium ions can have a mixed effect on the stability of oxytetracycline. Calcium forms complexes (chelates) with oxytetracycline. This chelation can slow down hydrolytic degradation. However, it has been observed that the presence of calcium can accelerate photodegradation.
Q3: What are the optimal storage conditions for this compound solutions to minimize degradation?
A: To minimize degradation, this compound solutions should be stored under the following conditions:
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Temperature: Refrigerated at low temperatures (e.g., 5°C).[1]
-
Light: Protected from light by using amber vials or other light-blocking materials.[1]
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pH: In an acidic buffer (pH 1.0-2.5).
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Solvent: Dextrose 5% solution has been shown to be a more stable diluent compared to sodium chloride 0.9% or Ringer's solution.[1]
Q4: What is the mechanism of action of oxytetracycline?
A: Oxytetracycline is a broad-spectrum antibiotic that works by inhibiting protein synthesis in bacteria. It binds to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosome. This effectively stops the addition of new amino acids to the growing peptide chain, thus halting protein production and inhibiting bacterial growth.
Data Presentation
Table 1: Influence of Temperature on Oxytetracycline Degradation
| Temperature (°C) | Half-life in Manure (days) | Degradation in Water after 2 days (%) |
| 25 | 8.1 | - |
| 35 | - | - |
| 40 | - | 95 |
| 45 | - | - |
| 50 | - | >95 (in 22 days in manure) |
| 60 | - | >95 (in 13 days in manure) |
| 70 | - | >95 (in 9 days in manure) |
Table 2: Influence of pH on Oxytetracycline Degradation
| pH | Degradation in Fenton Process (%) | Degradation Efficiency with O3/CaO2/HCO3- system (%) |
| 1 | 68.72 | - |
| 2 | 77.37 | - |
| 3 | 90.82 | - |
| 4 | 90.63 | - |
| 5 | 80.75 | - |
| 6 | 68.62 | - |
| 7 | 46.26 | 71.4 |
| Alkaline | - | up to 94.4 |
Table 3: HPLC Parameters for Oxytetracycline and Degradation Products Analysis
| Compound | Retention Time (min) | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) |
| Oxytetracycline (OTC) | 7.6 ± 0.1 | 0.1 - 3.3 | 0.2 - 11 | 67 - 100 |
| 4-epi-oxytetracycline (EOTC) | Varies | 0.1 - 3.3 | 0.2 - 11 | 67 - 100 |
| α-apo-oxytetracycline (α-AOTC) | Varies | - | - | - |
| β-apo-oxytetracycline (β-AOTC) | Varies | - | - | - |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Oxytetracycline and its Degradation Products
This protocol provides a general method for the separation and quantification of oxytetracycline and its major degradation products.
1. Materials and Reagents
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Oxytetracycline hydrochloride reference standard
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Reference standards for 4-epi-oxytetracycline, α-apo-oxytetracycline, and β-apo-oxytetracycline
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (or other suitable acid for pH adjustment)
-
Ultrapure water
-
EDTA (optional, for metal chelation)
2. Instrumentation
-
HPLC system with a UV or PDA detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
3. Chromatographic Conditions
-
Mobile Phase: A gradient of acetonitrile and acidic water (e.g., 0.1% formic acid) is commonly used. A typical starting condition is 10-20% acetonitrile, with a gradient to increase the organic content over the run.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 355 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30-40°C
4. Sample Preparation
-
Dissolve the this compound sample in an acidic solution (e.g., 0.1 M HCl) to a known concentration.
-
Protect the sample from light and keep it cool.
-
Filter the sample through a 0.45 µm syringe filter before injection.
5. Standard Preparation
-
Prepare individual stock solutions of oxytetracycline and its degradation products in an appropriate solvent (e.g., methanol).
-
Prepare a series of working standards by diluting the stock solutions with the mobile phase to create a calibration curve.
6. Analysis
-
Inject the standards and samples onto the HPLC system.
-
Identify and quantify the compounds based on their retention times and the calibration curve.
Visualizations
Caption: Major degradation pathways of oxytetracycline.
Caption: General workflow for HPLC analysis of oxytetracycline.
References
Overcoming bacterial resistance to oxytetracycline calcium in vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for overcoming bacterial resistance to oxytetracycline calcium in vitro.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of bacterial resistance to oxytetracycline?
A1: Bacteria have evolved several mechanisms to resist the effects of tetracycline-class antibiotics like oxytetracycline. The three most common mechanisms are:
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Efflux Pumps: These are membrane proteins that actively transport oxytetracycline out of the bacterial cell, preventing it from reaching its ribosomal target and inhibiting protein synthesis. This is one of the most prevalent forms of resistance.
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Ribosomal Protection Proteins (RPPs): These proteins bind to the bacterial ribosome, causing conformational changes that prevent oxytetracycline from binding effectively, even if it is present in the cytoplasm. This allows protein synthesis to continue despite the presence of the antibiotic.
-
Enzymatic Inactivation: This is a less common mechanism where an enzyme produced by the bacterium modifies the oxytetracycline molecule, rendering it inactive.
Q2: How can I determine the Minimum Inhibitory Concentration (MIC) of this compound for my bacterial strain?
A2: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The most common method for determining the MIC in a research setting is the broth microdilution method. This involves preparing a series of two-fold dilutions of this compound in a 96-well microtiter plate, inoculating each well with a standardized bacterial suspension, and incubating the plate overnight. The MIC is the lowest concentration well where no visible growth is observed. A detailed protocol for this procedure is provided in the "Experimental Protocols" section of this document.
Q3: What are common reasons for observing unexpected resistance to this compound in my in vitro experiments?
A3: Several factors can lead to unexpectedly high MIC values or apparent resistance in your experiments:
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Inoculum Effect: The density of the bacterial culture used for inoculation can significantly impact the MIC. A higher than recommended inoculum can lead to the appearance of resistance.
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Spontaneous Mutations: Bacteria can develop spontaneous mutations in genes related to drug uptake, efflux, or the ribosomal target, leading to a resistant phenotype.
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Plasmid-Mediated Resistance: Your bacterial strain may have acquired a plasmid carrying resistance genes (e.g., for an efflux pump or ribosomal protection protein) from another organism.
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Incorrect Drug Concentration: Errors in the preparation of your this compound stock solution or serial dilutions will lead to inaccurate results. It is crucial to verify the potency of your antibiotic stock.
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Medium Composition: The type of growth medium used can sometimes affect the activity of the antibiotic. For instance, high concentrations of divalent cations like Mg2+ and Ca2+ can interfere with tetracycline uptake.
Q4: How can I investigate the presence of efflux pumps in my resistant strain?
A4: A common method to investigate the role of efflux pumps in resistance is to determine the MIC of oxytetracycline in the presence and absence of an efflux pump inhibitor (EPI). If the bacteria are using an efflux pump to expel the antibiotic, the addition of an EPI will block this mechanism, leading to a significant decrease in the MIC. A commonly used broad-spectrum EPI is Carbonyl Cyanide m-Chlorophenylhydrazone (CCCP), although more specific inhibitors may be available depending on the suspected type of efflux pump.
Q5: What are some strategies to overcome oxytetracycline resistance in vitro?
A5: Several strategies can be employed in a laboratory setting to overcome oxytetracycline resistance:
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Combination Therapy: Using oxytetracycline in combination with another compound that can restore its activity is a primary strategy. This could be an efflux pump inhibitor, which blocks the expulsion of the drug, or an agent that disrupts another essential bacterial process, creating a synergistic effect.
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Adjuvant Use: Certain non-antibiotic compounds can enhance the efficacy of oxytetracycline. For example, some natural products have been shown to inhibit resistance mechanisms.
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Modification of the Antibiotic: While more in the realm of drug development, researchers can investigate chemically modified tetracycline derivatives that are less susceptible to efflux or enzymatic inactivation.
Troubleshooting Guide
| Problem | Possible Causes | Suggested Solutions |
| High variability in MIC results across replicate experiments. | 1. Inconsistent inoculum size.2. Pipetting errors during serial dilutions.3. Non-homogenous bacterial suspension (clumping).4. Variation in incubation time or temperature. | 1. Standardize your inoculum preparation. Use a spectrophotometer to adjust the bacterial suspension to a 0.5 McFarland standard.2. Use calibrated pipettes and change tips for each dilution.3. Vortex the bacterial suspension thoroughly before inoculation.4. Ensure your incubator is calibrated and maintain consistent incubation periods. |
| No inhibition zone is observed in a Kirby-Bauer disk diffusion assay, even with a supposedly susceptible strain. | 1. The oxytetracycline disk has lost its potency.2. The bacterial lawn is too dense.3. The agar depth is incorrect.4. The wrong type of agar was used. | 1. Use new, properly stored antibiotic disks. Always check the expiration date.2. Ensure the inoculum is standardized to a 0.5 McFarland turbidity standard.3. The agar depth should be uniform, typically 4 mm.4. Use Mueller-Hinton agar for standardized susceptibility testing. |
| The addition of an efflux pump inhibitor (EPI) does not reduce the MIC of a resistant strain. | 1. The resistance is not mediated by an efflux pump.2. The EPI is not effective against the specific type of efflux pump present.3. The EPI is used at a sub-optimal concentration.4. The EPI is unstable under the experimental conditions. | 1. Investigate other resistance mechanisms, such as ribosomal protection proteins or enzymatic inactivation.2. Try a different class of EPI.3. Perform a dose-response experiment to determine the optimal, non-toxic concentration of the EPI.4. Check the stability and solubility of the EPI in your growth medium. |
| Contamination is observed in the wells of the microtiter plate. | 1. Non-sterile technique during plate preparation.2. Contaminated stock solutions (media, antibiotic, or bacterial culture).3. Contamination of the incubator. | 1. Use aseptic techniques throughout the entire procedure. Prepare plates in a laminar flow hood.2. Autoclave all media and solutions properly. Check stock cultures for purity by plating on agar.3. Regularly clean and decontaminate your laboratory equipment, including incubators. |
Quantitative Data Summary
Table 1: Example MIC values of Oxytetracycline against Susceptible and Resistant E. coli Strains
| Bacterial Strain | Resistance Mechanism | Oxytetracycline MIC (µg/mL) |
| E. coli ATCC 25922 (Susceptible) | None | 2 |
| E. coli K-12 (Resistant) | TetA Efflux Pump | 64 |
| E. coli J53 (Resistant) | Ribosomal Protection (tetM) | 32 |
Note: These are example values. Actual MICs must be determined experimentally for your specific strains and conditions.
Table 2: Example of an Efflux Pump Inhibitor (EPI) Potentiating Oxytetracycline Activity
| Bacterial Strain | Treatment | Oxytetracycline MIC (µg/mL) | Fold Reduction in MIC |
| E. coli K-12 (TetA Efflux Pump) | Oxytetracycline alone | 64 | - |
| E. coli K-12 (TetA Efflux Pump) | Oxytetracycline + 20 µM CCCP | 4 | 16 |
| E. coli ATCC 25922 (Susceptible) | Oxytetracycline alone | 2 | - |
| E. coli ATCC 25922 (Susceptible) | Oxytetracycline + 20 µM CCCP | 2 | 1 |
Note: CCCP (Carbonyl cyanide m-chlorophenylhydrazone) is a generic EPI. The effectiveness and optimal concentration of an EPI must be determined experimentally.
Experimental Protocols
Protocol 1: Broth Microdilution Method for MIC Determination
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Preparation of Oxytetracycline Stock Solution: Prepare a 10 mg/mL stock solution of this compound in an appropriate solvent (e.g., sterile deionized water). Filter-sterilize the solution through a 0.22 µm filter.
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Preparation of Microtiter Plates:
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Dispense 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into all wells of a 96-well plate.
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Add 100 µL of the oxytetracycline stock solution to the first well of each row to be tested.
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Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard the final 100 µL from the last well. This will create a range of antibiotic concentrations.
-
-
Inoculum Preparation:
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From a fresh agar plate (18-24 hours growth), pick several colonies and suspend them in sterile saline.
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Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
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Dilute this standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.
-
-
Inoculation and Incubation:
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Inoculate each well of the microtiter plate with 10 µL of the final bacterial suspension.
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Include a positive control well (broth + bacteria, no antibiotic) and a negative control well (broth only).
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Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Reading the Results: The MIC is the lowest concentration of oxytetracycline at which there is no visible growth (no turbidity) compared to the positive control.
Visualizations
Caption: Workflow for Investigating Oxytetracycline Resistance.
Technical Support Center: LC-MS Analysis of Oxytetracycline Calcium
Welcome to the technical support center for the LC-MS analysis of oxytetracycline (OTC) and its calcium salt. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with matrix effects in the analysis of oxytetracycline.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the LC-MS analysis of oxytetracycline?
A1: Matrix effects are the alteration of ionization efficiency for an analyte by the presence of co-eluting compounds in the sample matrix.[1] In the context of oxytetracycline analysis, components of the biological or formulation matrix can either suppress or enhance the ionization of OTC in the mass spectrometer's ion source.[1][2] This interference can lead to inaccurate quantification, reduced sensitivity, and poor reproducibility of results.[1][3]
Q2: What are the most common sample preparation techniques to minimize matrix effects for oxytetracycline analysis?
A2: Effective sample preparation is crucial to remove interfering matrix components. The most common techniques include:
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Protein Precipitation (PPT): A simple and rapid method, often using trichloroacetic acid, to remove proteins from biological samples like plasma.
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Solid-Phase Extraction (SPE): A highly effective technique for cleaning up complex matrices. Oasis HLB cartridges are frequently used for the extraction of oxytetracycline from tissues and other biological fluids.
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Liquid-Liquid Extraction (LLE): While less commonly detailed in recent literature for OTC, LLE remains a fundamental technique for separating analytes from interfering substances based on their differential solubility in immiscible liquids.
Q3: How can I assess the extent of matrix effects in my oxytetracycline assay?
A3: The matrix effect can be quantitatively assessed by comparing the peak area of an analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution at the same concentration. The formula is:
Matrix Effect (%) = (Peak Area in Post-Extraction Spike / Peak Area in Neat Solution) x 100
Values significantly different from 100% indicate the presence of ion suppression (<100%) or enhancement (>100%).
Q4: What is the role of an internal standard in mitigating matrix effects?
A4: An internal standard (IS) is a compound with similar physicochemical properties to the analyte, which is added to all samples, calibrators, and quality controls at a constant concentration. A suitable IS co-elutes with the analyte and experiences similar matrix effects. By calculating the ratio of the analyte peak area to the IS peak area, variations in ionization due to matrix effects can be normalized. Demeclocycline is a commonly used and appropriate internal standard for oxytetracycline analysis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the LC-MS analysis of oxytetracycline.
Issue 1: Poor Recovery of Oxytetracycline
Symptom: The recovery of oxytetracycline, calculated by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample, is consistently low.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inefficient Extraction | Optimize the extraction solvent. For protein precipitation, ensure the correct ratio of precipitant to sample is used. For SPE, evaluate different wash and elution solvents. |
| Analyte Degradation | Oxytetracycline can be sensitive to pH and temperature. Ensure that samples and extracts are processed and stored under appropriate conditions (e.g., refrigerated or on ice). |
| Incomplete Elution from SPE Cartridge | Increase the volume or strength of the elution solvent. Ensure the cartridge does not dry out before the elution step. |
Issue 2: High Signal Suppression or Enhancement
Symptom: Significant ion suppression or enhancement is observed, leading to inaccurate and unreliable quantitative results.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Co-eluting Matrix Components | Modify the chromatographic gradient to improve the separation of oxytetracycline from interfering peaks. |
| Insufficient Sample Cleanup | Implement a more rigorous sample preparation method, such as switching from protein precipitation to solid-phase extraction. |
| Matrix-Specific Interferences | Utilize matrix-matched calibration standards to compensate for consistent matrix effects. |
Quantitative Data Summary
The following table summarizes recovery and matrix effect data for oxytetracycline in various biological matrices from a validated LC-MS/MS method.
| Matrix | Analyte | Average Recovery (%) | Internal Standard Normalized Matrix Effect (CV%) |
| Plasma | Oxytetracycline | 82 | <15 |
| Seminal Plasma | Oxytetracycline | 85 | <15 |
| Urine | Oxytetracycline | 94 | <17 |
Experimental Protocols
Protocol 1: Protein Precipitation for Plasma Samples
This protocol is adapted from a validated method for oxytetracycline quantification in bull plasma.
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Sample Preparation: Thaw plasma samples at room temperature.
-
Aliquoting: Transfer 200 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Spiking: Add 20 µL of the internal standard working solution (e.g., demeclocycline at 0.5 µg/mL).
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Precipitation: Add 200 µL of 10% trichloroacetic acid aqueous solution.
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Vortexing: Vortex the mixture for 30 seconds.
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Centrifugation: Centrifuge at 21,000 x g for 10 minutes at 4°C.
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Supernatant Transfer: Carefully collect 50 µL of the supernatant.
-
Dilution: Dilute the supernatant with 450 µL of a water:methanol (90:10, v/v) solution containing 5 mM ammonium formate and 0.1% formic acid.
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Injection: Inject 5 µL of the final extract into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction for Tissue Samples
This is a general protocol for SPE cleanup of tissue homogenates.
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Homogenization: Homogenize the tissue sample in an appropriate buffer.
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Centrifugation: Centrifuge the homogenate and collect the supernatant.
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SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge with 4.0 mL of methanol, followed by 4.0 mL of deionized water, and finally 4.0 mL of the extraction solution (e.g., succinic acid).
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Sample Loading: Load the supernatant onto the conditioned SPE cartridge.
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Washing: Wash the cartridge with 4.0 mL of deionized water to remove polar interferences.
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Drying: Dry the cartridge under vacuum for 5 minutes.
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Elution: Elute the oxytetracycline with 4.0 mL of methanol into a clean collection tube.
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Final Preparation: Dilute the eluent to a final volume with 0.1% formic acid in water before injection.
Visualizations
Caption: Experimental workflows for sample preparation.
Caption: Troubleshooting logic for matrix effects.
References
Technical Support Center: Oxytetracycline Hydrochloride in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on stabilizing oxytetracycline hydrochloride (OTC-HCl) in solution for experimental use. Find troubleshooting tips, frequently asked questions, and detailed protocols to ensure the stability and efficacy of your OTC-HCl solutions.
Troubleshooting Guide: Common Issues with OTC-HCl Solutions
| Issue | Potential Cause | Recommended Action |
| Solution turns yellow or brown | Degradation of OTC-HCl due to exposure to light, high temperatures, or inappropriate pH.[1][2] | Prepare fresh solutions and store them protected from light, preferably at refrigerated temperatures (2-8°C).[1][3] Ensure the pH of the solution is within the optimal stability range (see FAQs). |
| Precipitate forms in the solution | OTC-HCl has limited solubility and can precipitate, especially in aqueous solutions at certain pH values.[1] Solutions in water can become turbid on standing due to the precipitation of oxytetracycline. | Use a co-solvent such as propylene glycol or ethanol to increase solubility. Adjust the pH to a more acidic range (pH 1.0-2.5) where OTC-HCl is more stable and soluble in aqueous solutions. Prepare solutions fresh before use whenever possible. |
| Loss of antibacterial activity | Chemical degradation of the OTC-HCl molecule. This can be caused by hydrolysis, oxidation, or photolysis. | Follow recommended storage conditions diligently (refrigeration, light protection). Use recently prepared solutions for critical experiments. Consider the use of stabilizing agents if long-term stability is required. |
| Variability in experimental results | Inconsistent preparation of OTC-HCl solutions, or degradation of the stock solution over time. | Standardize the solution preparation protocol. Prepare fresh stock solutions regularly and store them appropriately. Aliquot stock solutions to avoid repeated freeze-thaw cycles if storing frozen. |
Frequently Asked Questions (FAQs)
Preparation and Storage
Q1: What is the best solvent for dissolving oxytetracycline hydrochloride?
For aqueous solutions, sterile water for injection is commonly used. However, due to the potential for precipitation, co-solvents like propylene glycol, ethanol, or lower alkyl alcohol esters of lactic acid can be used to prepare more stable, concentrated solutions. Some studies have also shown good stability in 5% dextrose solutions.
Q2: How should I store my stock solution of oxytetracycline hydrochloride?
Stock solutions should be stored at refrigerated temperatures (2-8°C) and protected from light. For longer-term storage, aliquoting and freezing at -20°C or below is an option, though repeated freeze-thaw cycles should be avoided. The stability of aqueous solutions is significantly improved at lower temperatures.
Q3: What is the optimal pH for an aqueous solution of oxytetracycline hydrochloride?
Aqueous solutions of OTC-HCl are most stable at an acidic pH, specifically between 1.0 and 2.5. Within this range, solutions can be stable for at least 30 days at 25°C. As the pH increases, the stability of aqueous OTC-HCl solutions decreases.
Stability and Degradation
Q4: What factors can cause my oxytetracycline hydrochloride solution to degrade?
Several factors can lead to the degradation of OTC-HCl in solution:
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pH: Stability decreases as the pH moves away from the optimal acidic range. Hydrolysis is faster in neutral solutions compared to acidic or alkaline solutions.
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Temperature: Higher temperatures accelerate degradation.
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Light: OTC-HCl is sensitive to light and will degrade upon exposure, often indicated by a darkening of the solution. Photolysis can be a significant degradation pathway.
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Presence of Metal Ions: Divalent cations like Ca2+ and Mg2+ can chelate with oxytetracycline, which can affect its stability.
Q5: Are there any stabilizing agents I can add to my solution?
Yes, several agents have been used to stabilize OTC-HCl solutions. These include propylene glycol, polyvinylpyrrolidone, and antioxidants like sodium formaldehyde sulfoxylate. The use of β-cyclodextrin and N-acetylcysteine has also been shown to reduce the degradation rate.
Quantitative Data Summary
Table 1: Stability of Aqueous Oxytetracycline Hydrochloride Solutions at Different pH and Temperatures
| pH | Temperature | Stability | Reference |
| 1.0 - 2.5 | 25°C | Stable for at least 30 days | |
| 3.0 - 9.0 | 5°C | No detectable loss for 30 days | |
| 2.5 | Room Temperature | Begins to discolor and precipitate after 5-7 days | |
| Neutral | Not specified | Hydrolysis is faster than in acidic or alkaline conditions | |
| 3.0 | Not specified | Half-life of 46.36 ± 4.92 days | |
| 10.0 | Not specified | Half-life of 9.08 ± 4.22 days | |
| Not specified | 4°C | High stability | |
| Not specified | 43°C | Half-life of 0.26 ± 0.11 days |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous Stock Solution of Oxytetracycline Hydrochloride (10 mg/mL)
Materials:
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Oxytetracycline hydrochloride powder
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Sterile, pyrogen-free water
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Hydrochloric acid (HCl), 1 M solution
-
Sodium hydroxide (NaOH), 1 M solution
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Sterile 0.22 µm syringe filter
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Sterile, light-protecting storage vials (e.g., amber vials)
Procedure:
-
Weigh the desired amount of oxytetracycline hydrochloride powder in a sterile container.
-
Add a portion of the sterile water to dissolve the powder.
-
Adjust the pH of the solution to approximately 2.0 by dropwise addition of 1 M HCl. Use a calibrated pH meter to monitor the pH.
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Once the desired pH is reached, add the remaining sterile water to achieve the final concentration of 10 mg/mL.
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Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile, light-protecting container.
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Store the solution at 2-8°C.
Visualizations
Caption: Experimental workflow for preparing a stabilized oxytetracycline hydrochloride solution.
Caption: Factors leading to the degradation of oxytetracycline hydrochloride in solution.
References
Impact of freezing and thawing on oxytetracycline calcium stock solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the stability and handling of oxytetracycline calcium stock solutions, with a focus on the impact of freezing and thawing. Understanding these effects is critical for ensuring the accuracy and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it different from oxytetracycline hydrochloride?
This compound is the calcium salt of the broad-spectrum antibiotic oxytetracycline. This form is less soluble in water compared to oxytetracycline hydrochloride. This difference in solubility can affect the preparation and stability of stock solutions.
Q2: What are the primary factors that affect the stability of oxytetracycline in solution?
The stability of oxytetracycline in aqueous solutions is significantly influenced by several factors:
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pH: Oxytetracycline is most stable in acidic conditions (pH 1.0 to 2.5).[1] As the pH increases, it becomes less stable.
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Temperature: Higher temperatures accelerate the degradation of oxytetracycline.[1][2]
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Light: Exposure to light, particularly UV light, can cause photodegradation.[1]
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Presence of Cations: Oxytetracycline can chelate with metal ions, including calcium, which can influence its stability.
Q3: Can I freeze my this compound stock solution?
While freezing is a common method for preserving antibiotic stock solutions, it is generally recommended to store oxytetracycline solutions under refrigeration and protected from light. Some studies have shown that long-term frozen storage of oxytetracycline can lead to a significant loss of potency. For instance, oxytetracycline and tetracycline solutions stored at -20°C lost about 25% of their potency after 6 months. The stability of tetracycline solutions is often only guaranteed for 3 months at -18°C.
Q4: What happens to an this compound stock solution during a freeze-thaw cycle?
Each freeze-thaw cycle can subject the this compound molecules to physical and chemical stresses. These stresses include:
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Cryoconcentration: As the solution freezes, pure water crystallizes first, concentrating the this compound and any buffers or salts in the remaining unfrozen liquid. This can lead to localized pH shifts and increased ionic strength, which can accelerate degradation.
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Precipitation: Due to its lower solubility, this compound may precipitate out of the solution as it is concentrated during freezing. Upon thawing, it may not fully redissolve, leading to a decrease in the effective concentration of the solution.
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Chemical Degradation: The changes in the microenvironment during freezing can promote chemical degradation, such as epimerization.
Q5: What are the primary degradation products of oxytetracycline?
The main degradation products of oxytetracycline include:
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4-epioxytetracycline (EOTC): An epimer that is formed under mildly acidic to neutral conditions.
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α-apo-oxytetracycline and β-apo-oxytetracycline: Dehydration products that can form under certain conditions.
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2-acetyl-2-decarboxamido-oxytetracycline (ADOTC): Another potential degradation product.
The formation of these products signifies a loss of the active parent compound and can potentially interfere with experimental results.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Visible precipitate in thawed stock solution | The concentration of the stock solution may be too high for the solubility of this compound at the storage temperature or after freeze-thaw cycles. Cryoconcentration during freezing can also lead to precipitation. | Prepare a fresh stock solution at a lower concentration. If a high concentration is necessary, consider preparing smaller, single-use aliquots to avoid repeated freeze-thaw cycles. Before use, gently warm the solution and vortex to attempt to redissolve the precipitate. However, be aware that some degradation may have already occurred. |
| Loss of expected biological activity in experiments | The this compound stock solution may have degraded due to improper storage, repeated freeze-thaw cycles, or exposure to light. | Prepare a fresh stock solution and store it at 2-8°C, protected from light. Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. It is advisable to test the potency of a new stock solution before use in critical experiments. |
| Inconsistent experimental results | Inconsistent concentrations in the stock solution due to incomplete dissolution of precipitate after thawing or degradation from multiple freeze-thaw cycles. | Always ensure the thawed stock solution is completely homogenous before use by gentle vortexing. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
Data on Oxytetracycline Stability
While specific quantitative data on the impact of multiple freeze-thaw cycles on this compound is limited, the following table summarizes data on the stability of oxytetracycline under various storage conditions.
| Compound | Storage Condition | Duration | Observed Potency Loss | Source |
| Oxytetracycline & Tetracycline | Frozen at -20°C | 6 months | ~25% | |
| Tetracyclines | Frozen at -18°C | 3 months | Stability guaranteed up to this period | |
| Oxytetracycline in beef | Frozen at -20°C | 60 days | Significant reduction | |
| Oxytetracycline in beef | Frozen at -20°C | 120 days | Significant reduction |
Experimental Protocols
Protocol for Preparing this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile container.
-
Solvent Addition: Add a small amount of sterile distilled water or a suitable buffer (e.g., a slightly acidic buffer to improve stability) to create a slurry.
-
Dissolution: Gradually add the remaining solvent while vortexing or stirring to ensure complete dissolution. Gentle warming may be used if necessary, but avoid excessive heat as it can accelerate degradation.
-
Sterilization: Filter-sterilize the solution through a 0.22 µm filter into a sterile, light-protected container.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile, light-protected tubes. Store the aliquots at 2-8°C for short-term use or frozen at -20°C for longer-term storage, being mindful of the potential for degradation.
Protocol for Evaluating the Stability of this compound Stock Solution after Freeze-Thaw Cycles
-
Prepare Stock Solution: Prepare a batch of this compound stock solution as described above.
-
Initial Analysis (T0): Immediately after preparation, take an aliquot of the stock solution for analysis by High-Performance Liquid Chromatography (HPLC) to determine the initial concentration of oxytetracycline and to check for the presence of any degradation products.
-
Freeze-Thaw Cycling: Subject the remaining aliquots to a predetermined number of freeze-thaw cycles. A typical cycle consists of freezing the solution at -20°C for at least 24 hours, followed by thawing at room temperature or in a 2-8°C refrigerator.
-
Post-Cycle Analysis: After 1, 3, and 5 freeze-thaw cycles, take aliquots for HPLC analysis.
-
Data Analysis: Compare the HPLC chromatograms and the concentration of oxytetracycline in the cycled samples to the initial (T0) sample. Quantify the percentage of degradation and the formation of major degradation products like 4-epioxytetracycline.
HPLC Method for Oxytetracycline and its Epimer
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an acidic aqueous buffer (e.g., oxalic acid or phosphoric acid buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detector at a wavelength of approximately 355 nm.
-
Quantification: Use a calibration curve prepared with a known standard of oxytetracycline. The concentration of 4-epioxytetracycline can also be determined if a standard is available.
Visualizations
References
Technical Support Center: Oxytetracycline Chelation and Assay Interference
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference in experimental assays due to the chelating properties of oxytetracycline.
Frequently Asked Questions (FAQs)
Q1: What are the chelating properties of oxytetracycline?
A1: Oxytetracycline (OTC) possesses multiple electron-donating functional groups that can form stable complexes with polyvalent metal cations. This process, known as chelation, involves the formation of two or more coordinate bonds between the oxytetracycline molecule and a central metal ion. OTC is known to chelate a variety of divalent and trivalent cations, including Ca²⁺, Mg²⁺, Zn²⁺, Fe²⁺, Fe³⁺, Cu²⁺, and Al³⁺.[1][2] The strength and stability of these complexes are influenced by factors such as pH and the specific metal ion involved.[1][3]
Q2: How does pH affect the chelating ability of oxytetracycline?
A2: The pH of the solution plays a critical role in the chelating ability of oxytetracycline. At different pH values, the functional groups on the OTC molecule can become protonated or deprotonated, altering their ability to bind to metal ions. Generally, the affinity of oxytetracycline for divalent cations increases with higher pH.[4] For instance, complexation with Ca²⁺ and Mg²⁺ is more pronounced at pH 7.5 compared to pH 5.6, where little to no complexation occurs.
Q3: Which assays are most susceptible to interference from oxytetracycline's chelating properties?
A3: Assays that are sensitive to metal ion concentrations or that utilize metal-dependent components are most susceptible to interference. These include:
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Fluorescence and Absorbance Assays: Chelation can cause quenching or enhancement of fluorescent signals.
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Enzymatic Assays: If the enzyme requires a metal cofactor that oxytetracycline can chelate, its activity may be inhibited.
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Cell-Based Assays: Chelation of essential metal ions from the culture medium can affect cell viability, proliferation, and signaling pathways.
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Polymerase Chain Reaction (PCR): PCR is dependent on Mg²⁺ concentration for DNA polymerase activity, which can be affected by chelation.
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Immunoassays (e.g., ELISA): While less common, interference can occur if metal ions play a role in antibody-antigen binding or in the detection system.
Troubleshooting Guides
Fluorescence and Absorbance Assays
Q: My fluorescence/absorbance signal is unexpectedly low/high in the presence of oxytetracycline. How can I troubleshoot this?
A: Oxytetracycline can directly interfere with optical measurements through its own absorbance and fluorescence properties, or by chelating metal ions that may be part of your detection system.
Troubleshooting Steps:
-
Run a Control Spectrum: Measure the absorbance and fluorescence spectrum of oxytetracycline alone in your assay buffer to identify its intrinsic optical properties.
-
Cell-Free Control: To determine if oxytetracycline is interacting directly with your assay reagents, perform the assay in the absence of cells or your biological sample. Add oxytetracycline at the same concentrations as in your experiment. A change in signal indicates direct interference.
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Wavelength Adjustment: If there is spectral overlap, consider using a fluorescent dye with excitation and emission wavelengths that are spectrally distinct from those of oxytetracycline.
-
Metal Ion Supplementation: If you suspect oxytetracycline is chelating essential metal ions from your assay buffer, you can try supplementing the buffer with a small, controlled amount of the specific metal ion. This should be done cautiously, as excess metal ions can also interfere with the assay.
-
Use of a Chelator: In some cases, adding a stronger chelating agent like EDTA can be used as a control to see if it mimics or reverses the effect of oxytetracycline, confirming that chelation is the cause of the interference.
Cell Viability Assays (e.g., MTT Assay)
Q: I am observing inconsistent or unexpected results in my MTT cell viability assay when using oxytetracycline. What could be the cause and how do I fix it?
A: Oxytetracycline can interfere with MTT assays in several ways: by directly reducing the MTT reagent, by its intrinsic color, or by chelating divalent cations essential for cellular metabolic activity.
Troubleshooting Steps:
-
Cell-Free MTT Reduction Assay: To test for direct reduction of MTT by oxytetracycline, perform the assay in a cell-free system.
-
Add oxytetracycline at various concentrations to the culture medium in a 96-well plate without cells.
-
Add the MTT reagent and incubate for the same duration as your cellular assay.
-
Add the solubilization solution and measure the absorbance. An increase in absorbance in the absence of cells indicates direct reduction of MTT by oxytetracycline.
-
-
Background Absorbance Control: To account for the intrinsic color of oxytetracycline, prepare control wells containing oxytetracycline in the culture medium without the MTT reagent. Subtract the absorbance of these wells from your experimental wells.
-
Alternative Viability Assays: If interference persists, consider using an alternative cell viability assay that is less susceptible to interference from chelating agents or colored compounds. Examples include the neutral red uptake assay or a crystal violet staining assay.
-
Microscopic Examination: Always visually inspect the cells under a microscope before and after treatment with oxytetracycline to confirm that the results of the viability assay correlate with the observed cell morphology and density.
Immunoassays (e.g., ELISA)
Q: Can oxytetracycline interfere with my ELISA results?
A: While less common, interference is possible, especially if metal ions are involved in the antibody-antigen interaction or the detection step. Additionally, metabolites of oxytetracycline can sometimes cross-react with antibodies designed to detect the parent compound.
Troubleshooting Steps:
-
Spike and Recovery: To test for interference, spike a known concentration of your analyte into a sample matrix with and without oxytetracycline. A significant deviation from the expected recovery in the presence of oxytetracycline suggests interference.
-
Dilution Linearity: Serially dilute a sample containing both the analyte and oxytetracycline. If interference is present, the results may not be linear upon dilution.
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Use of Blocking Agents: Some commercial blocking agents can help to mitigate non-specific binding and interference from various substances in immunoassays.
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Alternative Detection System: If you suspect interference with a metal-dependent enzymatic detection system (e.g., HRP), consider using an alternative detection method that is not metal-dependent.
-
Cross-Reactivity Check: If you are using a competitive ELISA, be aware that metabolites of oxytetracycline, such as 4-epi-oxytetracycline, can show high cross-reactivity, leading to an overestimation of the parent compound's concentration.
Enzymatic Assays
Q: My enzyme's activity is inhibited in the presence of oxytetracycline. How can I determine if this is due to chelation of a metal cofactor?
A: Many enzymes, such as matrix metalloproteinases (MMPs), require a metal ion (e.g., Zn²⁺) as a cofactor for their activity. Tetracyclines, including oxytetracycline, can inhibit these enzymes by chelating this essential metal ion.
Troubleshooting Steps:
-
Enzyme Activity Rescue: Perform the enzyme assay in the presence of oxytetracycline, and then add an excess of the specific metal cofactor required by the enzyme. If the enzyme activity is restored, it strongly suggests that the inhibition was due to chelation.
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Control with a Non-Chelating Analog: If available, use a non-chelating analog of oxytetracycline as a negative control. If this analog does not inhibit the enzyme, it further supports the chelation mechanism.
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Use of a Strong Chelator: As a positive control for chelation-based inhibition, use a known strong chelator, such as EDTA, in your assay. If EDTA produces a similar inhibitory effect to oxytetracycline, it points towards a chelation-dependent mechanism.
Polymerase Chain Reaction (PCR) Assays
Q: I am experiencing PCR failure or reduced efficiency when oxytetracycline is present in my samples. What could be the problem?
A: PCR is highly dependent on the concentration of magnesium ions (Mg²⁺), which is a crucial cofactor for DNA polymerase. Oxytetracycline can chelate Mg²⁺, effectively reducing its availability for the PCR reaction and leading to inhibition.
Troubleshooting Steps:
-
Increase MgCl₂ Concentration: The most direct way to counteract the chelating effect of oxytetracycline is to optimize the MgCl₂ concentration in your PCR reaction. Try a titration of MgCl₂ (e.g., 1.5 mM, 2.0 mM, 2.5 mM, 3.0 mM) to find the optimal concentration that restores PCR efficiency.
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Sample Dilution: Diluting the template DNA can sometimes reduce the concentration of inhibitors, including oxytetracycline, to a level that is no longer inhibitory.
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Use of PCR Additives: Certain PCR additives, such as bovine serum albumin (BSA), can help to overcome the effects of some PCR inhibitors, although their effectiveness against chelating agents may vary.
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DNA Purification: Ensure that your DNA purification method effectively removes antibiotics and other potential inhibitors from your sample.
Western Blotting
Q: Could oxytetracycline affect my western blot results?
A: While direct interference of oxytetracycline with the western blotting process itself is not well-documented, it can indirectly affect your results by altering the expression levels of your protein of interest in cell or tissue samples. For example, tetracyclines can down-regulate the expression of matrix metalloproteinases.
Troubleshooting Steps:
-
Loading Controls: Always use reliable loading controls (e.g., GAPDH, β-actin) to ensure that any observed changes in your protein of interest are not due to unequal protein loading.
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Dose-Response and Time-Course Experiments: If you suspect that oxytetracycline is altering the expression of your target protein, perform dose-response and time-course experiments to characterize this effect.
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Control for Chelation Effects: To determine if the observed changes in protein expression are due to the chelating properties of oxytetracycline, you can try to co-treat your cells with a relevant metal ion to see if it reverses the effect. This should be done with caution, as metal ions themselves can have biological effects.
Quantitative Data on Oxytetracycline-Metal Ion Interactions
The following table summarizes the binding constants of oxytetracycline with various divalent cations. Note that the binding affinity can be influenced by factors such as pH and the solvent system used.
| Metal Ion | Binding Constant (K) | Conditions | Reference |
| Ca²⁺ | 1.9 x 10² | pH 8.0 | |
| Mg²⁺ | 2.9 x 10² | pH 8.0 | |
| Cu²⁺ | logK = 8.19 (CuHL⁺), 7.86 (CuL±) | - |
Experimental Protocol: Calcium Chelation Assay for Oxytetracycline
This protocol is adapted from the EDTA method described by Trinder and its application in a comparative study of oxytetracycline and doxycycline.
Principle:
This colorimetric assay determines the amount of free calcium in a solution. By adding oxytetracycline, the reduction in free calcium due to chelation can be quantified.
Materials:
-
Oxytetracycline hydrochloride
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Calcium chloride (CaCl₂) standard solution (e.g., 10 mg/dL)
-
Trinder's reagent (containing cresolphthalein complexone and diethylamine buffer)
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Spectrophotometer
Procedure:
-
Preparation of Oxytetracycline Solutions: Prepare stock solutions of oxytetracycline in deionized water at various concentrations (e.g., 25 mg/mL, 50 mg/mL, and 100 mg/mL).
-
Baseline Calcium Measurement:
-
To a test tube, add a known volume of the calcium standard solution (e.g., 1 mL of 10 mg/dL CaCl₂).
-
Add a specific volume of Trinder's reagent according to the manufacturer's instructions.
-
Mix well and measure the absorbance at the specified wavelength (typically around 570 nm). This reading represents the initial calcium concentration.
-
-
Calcium Chelation by Oxytetracycline:
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To separate test tubes, add the same volume of the calcium standard solution as in the baseline measurement.
-
Add different concentrations of the oxytetracycline solutions to the respective test tubes.
-
Incubate the mixture for a short period (e.g., 15 minutes) to allow for chelation to occur.
-
Add the same volume of Trinder's reagent to each tube.
-
Mix well and measure the absorbance at the same wavelength as the baseline.
-
-
Calculation of Calcium Chelation:
-
The percentage of calcium chelated can be calculated using the following formula:
-
Visualizations
Caption: Oxytetracycline chelates a metal ion to form a stable complex.
Caption: Oxytetracycline inhibits MMP activity by chelating the essential Zn²⁺ cofactor.
References
Validation & Comparative
A Comparative In Vitro Efficacy Analysis: Oxytetracycline Calcium vs. Oxytetracycline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of two common salt forms of the broad-spectrum antibiotic, oxytetracycline: oxytetracycline calcium and oxytetracycline hydrochloride. The following sections detail their relative efficacy, supported by experimental data and standardized protocols, to aid in the selection of the appropriate compound for research and development purposes.
Executive Summary
The primary determinant of in vitro efficacy between this compound and oxytetracycline hydrochloride is their differential solubility in aqueous media. Oxytetracycline hydrochloride exhibits significantly higher water solubility compared to its calcium salt. This superior solubility generally translates to a higher concentration of active oxytetracycline in solution, and consequently, greater antimicrobial potency in in vitro assays. Conversely, the presence of calcium ions in this compound can lead to chelation, which has been shown to reduce the antibacterial activity of oxytetracycline.
Physicochemical Properties and In Vitro Efficacy
The disparity in the aqueous solubility of the two salts is a critical factor influencing their in vitro performance.
| Property | This compound | Oxytetracycline Hydrochloride |
| Water Solubility | Practically insoluble; 0.17 mg/mL[1] | Very soluble; 1 g/mL[2]; >100 g/L[3][4] |
| Chemical Formula | C₄₄H₄₆CaN₄O₁₈ | C₂₂H₂₄N₂O₉ · HCl |
| Molecular Weight | 958.94 g/mol | 496.89 g/mol |
The high solubility of oxytetracycline hydrochloride ensures a greater availability of the active antibiotic molecule in in vitro test systems, such as broth microdilution assays. In contrast, the poor solubility of this compound limits the achievable concentration of free oxytetracycline, potentially leading to an underestimation of its intrinsic antimicrobial activity.
Furthermore, studies have demonstrated that the presence of divalent cations, such as Ca²⁺, can antagonize the antibacterial effect of oxytetracycline. This is attributed to the chelation of the oxytetracycline molecule by calcium ions, which can hinder its ability to penetrate bacterial cells and bind to its ribosomal target. One in vitro study concluded that the susceptibility of Staphylococcus aureus, Bacillus pumilus, and Bacillus subtilis to oxytetracycline is reduced in the presence of Ca(II) ions, with the antibacterial activity declining as the concentration of Ca(II) increases. Another study confirmed that oxytetracycline has a greater calcium chelating property compared to doxycycline.
Experimental Protocols
To assess the in vitro efficacy of oxytetracycline salts, standardized methods such as the determination of the Minimum Inhibitory Concentration (MIC) are employed. The following is a detailed protocol for a broth microdilution assay, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.
Broth Microdilution MIC Assay Protocol
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.
1. Materials:
- This compound and Oxytetracycline hydrochloride
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- 96-well microtiter plates
- Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
- Spectrophotometer
- Incubator (35°C ± 2°C)
2. Preparation of Antimicrobial Stock Solutions:
- Prepare a stock solution of oxytetracycline hydrochloride by dissolving the powder in sterile deionized water to a concentration of 1280 µg/mL.
- Due to the low solubility of this compound, prepare a stock suspension in a suitable solvent (e.g., DMSO) and dilute further in the test medium. It is crucial to note the potential for precipitation and the impact of the solvent on bacterial growth.
3. Inoculum Preparation:
- From a fresh (18-24 hour) culture plate, select several colonies of the test organism.
- Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
- Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
4. Assay Procedure:
- Add 100 µL of CAMHB to all wells of a 96-well plate.
- Add 100 µL of the antimicrobial stock solution to the first well of each row to be tested.
- Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will result in concentrations ranging from 64 µg/mL to 0.06 µg/mL.
- Inoculate each well with 10 µL of the prepared bacterial suspension.
- Include a growth control (no antibiotic) and a sterility control (no bacteria).
- Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
5. Interpretation of Results:
- The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the wells. This can be determined by visual inspection or by reading the optical density at 600 nm.
Mechanism of Action
Oxytetracycline, irrespective of its salt form, exerts its bacteriostatic effect by inhibiting protein synthesis in both Gram-positive and Gram-negative bacteria. The antibiotic passively diffuses through porin channels in the bacterial outer membrane and is then actively transported across the cytoplasmic membrane. Inside the cytoplasm, oxytetracycline reversibly binds to the 30S ribosomal subunit. This binding physically blocks the attachment of aminoacyl-tRNA to the acceptor (A) site on the mRNA-ribosome complex, thereby preventing the elongation of the polypeptide chain and halting protein synthesis.
Caption: Mechanism of action of oxytetracycline.
Experimental Workflow
The following diagram illustrates the key steps in determining the Minimum Inhibitory Concentration (MIC) of an antibiotic using the broth microdilution method.
Caption: Workflow for MIC determination via broth microdilution.
Conclusion
For in vitro antimicrobial susceptibility testing, oxytetracycline hydrochloride is the more suitable choice due to its high water solubility, which allows for the preparation of accurate and effective test concentrations. The inherent poor solubility of this compound and the potential for chelation with the calcium ion, which reduces antibacterial activity, make it a less reliable candidate for these assays. Researchers should consider these factors when designing experiments and interpreting results to ensure accurate assessment of oxytetracycline's antimicrobial efficacy.
References
A Comparative Analysis of Oxytetracycline Calcium and Doxycycline Activity in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro activities of oxytetracycline calcium and doxycycline, two prominent members of the tetracycline class of antibiotics. While both are widely recognized for their bacteriostatic properties, their effects on eukaryotic cells are of significant interest in various research fields, including oncology and inflammation. This document summarizes key performance differences based on available experimental data, details relevant experimental protocols, and visualizes underlying mechanisms.
Executive Summary
Oxytetracycline, a natural product of Streptomyces rimosus, and its semi-synthetic derivative, doxycycline, share a common mechanism of action by inhibiting protein synthesis. However, their distinct chemical structures lead to differences in their physicochemical properties and biological activities. While direct comparative studies on their cytotoxicity in eukaryotic cell lines are limited, available data from various in vitro experiments suggest differences in their antibacterial potency, calcium-chelating ability, and effects on mitochondrial function and matrix metalloproteinases (MMPs).
Quantitative Data Comparison
The following tables summarize quantitative data from studies comparing oxytetracycline and doxycycline. It is crucial to note that the data for antibacterial activity and MMP inhibition are from direct comparative studies, while the cytotoxicity data for doxycycline is collated from various sources and no directly comparable IC50 value for oxytetracycline in the same cell line was found in the reviewed literature.
Table 1: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
| Bacterium | Oxytetracycline MIC (mg/L) | Doxycycline MIC (mg/L) | Potency Comparison |
| E. coli (isolates from sick ducks) | MIC50: 64, MIC90: 256 | MIC50: 32, MIC90: 128 | Doxycycline is generally more potent[1] |
| Pasteurella multocida (porcine respiratory pathogen) | - | MIC90: 1 | Doxycycline shows high in vitro activity[2] |
| Actinobacillus pleuropneumoniae (porcine respiratory pathogen) | - | MIC90: 2 | Doxycycline shows high in vitro activity[2] |
| Mycoplasma hyopneumoniae (porcine respiratory pathogen) | MIC90: 2 | MIC90: 1 | Doxycycline is more potent[2] |
Table 2: Inhibition of Matrix Metalloproteinase-9 (MMP-9)
| Compound | IC50 (µM) |
| Doxycycline | 608.0 |
| Tetracycline | 40.0 |
| Minocycline | 10.7 |
| Data from a study comparing tetracycline, minocycline, and doxycycline suggests doxycycline is a less potent inhibitor of MMP-9 in this specific assay.[3] |
Table 3: Cytotoxicity in Human Cancer Cell Lines (Doxycycline)
| Cell Line | Cancer Type | IC50 (µg/mL) | Incubation Time |
| HL-60 | Acute Myeloid Leukemia | 9.2 | 24 hours |
| Note: This data is for doxycycline only, as directly comparable data for oxytetracycline was not found. |
Key Differentiators in In Vitro Activity
Calcium Chelation
An in-vitro study demonstrated that oxytetracycline has a greater capacity for calcium chelation than doxycycline. This property is significant as the interaction with divalent cations like Ca2+ can influence the biological activity and pharmacokinetic properties of tetracyclines.
Inhibition of Matrix Metalloproteinases (MMPs)
Both oxytetracycline and doxycycline are known inhibitors of MMPs, a family of enzymes involved in the degradation of the extracellular matrix. This inhibitory activity is independent of their antimicrobial action. A study on porcine periodontal epithelial cells showed that both compounds exert a direct, dose-dependent inhibitory effect on gelatinases.
Effects on Mitochondrial Protein Synthesis
Tetracyclines can inhibit mitochondrial protein synthesis due to the evolutionary similarities between mitochondria and bacteria. A study in rat liver revealed a significant difference between the long-term effects of oxytetracycline and doxycycline. While oxytetracycline's inhibitory effect on mitochondrial protein synthesis was sustained, the effect of doxycycline was partially lost after a week of continuous treatment. This suggests that doxycycline treatment may induce a mechanism that reduces its effective intracellular concentration over time.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for both oxytetracycline and doxycycline is the inhibition of protein synthesis. They bind to the 30S ribosomal subunit, which blocks the attachment of aminoacyl-tRNA to the ribosome, thereby preventing the elongation of peptide chains.
In eukaryotic cells, beyond their effects on mitochondrial ribosomes, tetracyclines, including doxycycline, have been shown to inhibit the NF-κB signaling pathway and down-regulate the expression of MMPs.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from studies comparing the antibacterial efficacy of tetracyclines.
-
Preparation of Antibiotic Solutions: Prepare stock solutions of this compound and doxycycline in a suitable solvent (e.g., sterile deionized water). Perform serial twofold dilutions in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth to achieve a range of final concentrations.
-
Bacterial Inoculum Preparation: Culture the bacterial strain of interest overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL. Dilute this suspension to achieve a final inoculum of 5 x 10^5 CFU/mL in each well.
-
Incubation: Inoculate each well of the microtiter plate containing the antibiotic dilutions with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria). Incubate the plate at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Assessment of Cytotoxicity using MTT Assay
This protocol is a standard method for evaluating the effect of a compound on cell proliferation.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Drug Treatment: Prepare stock solutions of this compound and doxycycline. On the day of treatment, prepare serial dilutions of each compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the different drug concentrations. Include untreated control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Conclusion
While this compound and doxycycline share a fundamental mechanism of action, their in vitro activities are not identical. Doxycycline generally exhibits greater potency against a range of bacteria. Conversely, oxytetracycline demonstrates stronger calcium chelation. Their effects on MMPs and mitochondrial protein synthesis also show nuances that may be significant in a therapeutic context. The lack of direct comparative cytotoxicity data in eukaryotic cell lines highlights a gap in the current literature and underscores the importance of conducting head-to-head studies to fully elucidate their differential effects on cell proliferation and viability. Researchers should consider these differences when selecting a tetracycline for their specific in vitro application.
References
A Comparative Guide to the Validation of an HPLC Method for Oxytetracycline Calcium Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients is paramount. This guide provides a comprehensive comparison and detailed validation of a High-Performance Liquid Chromatography (HPLC) method for the analysis of oxytetracycline calcium. The presented data and protocols are compiled from various scientific studies to ensure a robust and objective overview.
High-Performance Liquid Chromatography (HPLC) as the Gold Standard
HPLC is a widely adopted technique for the analysis of tetracyclines, including oxytetracycline, due to its high resolution, sensitivity, and specificity.[1][2] This method allows for the effective separation of the active ingredient from potential degradation products and excipients in a formulation.
A Validated HPLC Method for Oxytetracycline Analysis
A common approach for the analysis of oxytetracycline involves a reversed-phase HPLC method with UV detection. The conditions outlined below represent a synthesis of methodologies found in the scientific literature.[3][4][5]
Table 1: Optimized Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of acetonitrile, methanol, and an acidic aqueous buffer (e.g., 0.01 M oxalic acid or 0.4% orthophosphoric acid), with pH adjusted to the acidic range (e.g., 2.7-3.5). |
| Flow Rate | Typically 1.0 mL/min. |
| Detection Wavelength | UV detection at approximately 355 nm. |
| Injection Volume | 10-20 µL. |
| Column Temperature | Ambient or controlled at a specific temperature (e.g., 35 °C). |
Method Validation Parameters
The validation of an analytical method is crucial to ensure its reliability, accuracy, and precision for its intended purpose. The following tables summarize the typical performance characteristics of a validated HPLC method for oxytetracycline, in accordance with ICH guidelines.
Table 2: Linearity
| Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| 5 - 25 | > 0.99 |
| 0.02 - 1 | Not specified, but a calibration curve is generated. |
Table 3: Accuracy (Recovery)
| Spiked Concentration Level | Recovery (%) |
| 80% | 95 - 105 |
| 100% | 95 - 105 |
| 120% | 95 - 105 |
Table 4: Precision (Relative Standard Deviation - RSD)
| Precision Type | RSD (%) |
| Repeatability (Intra-day) | < 2% |
| Intermediate Precision (Inter-day) | < 2% |
Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | Typical Value (µg/mL) |
| LOD | 0.015 - 0.599 |
| LOQ | 0.125 - Not specified, but calculable from LOD. |
Experimental Protocol: A Representative HPLC Method
This section provides a detailed methodology for the analysis of this compound using a validated HPLC method.
Preparation of Solutions
-
Standard Solution: Accurately weigh a suitable amount of oxytetracycline reference standard and dissolve it in a diluent (e.g., methanol or a solution of 0.01 M HCl) to obtain a stock solution of known concentration. Further dilutions are made with the mobile phase to prepare working standard solutions for calibration.
-
Sample Solution (this compound): Accurately weigh a quantity of the this compound powder, equivalent to a specific amount of oxytetracycline, and dissolve it in the same diluent as the standard. The chelating nature of tetracyclines with calcium ions may necessitate the use of an acidic diluent or the addition of a chelating agent like EDTA to ensure complete dissolution and prevent complex formation. The solution is then filtered through a 0.45 µm syringe filter before injection.
Chromatographic Procedure
-
Set up the HPLC system with the conditions specified in Table 1.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions in ascending order of concentration to generate a calibration curve.
-
Inject the sample solution.
-
The concentration of oxytetracycline in the sample is calculated based on the peak area and the calibration curve.
Method Validation Workflow
The following diagram illustrates the logical workflow for the validation of the HPLC method described.
References
- 1. Determination of Tetracycline, Oxytetracycline, Sulfadiazine, Norfloxacin, and Enrofloxacin in Swine Manure Using a Coupled Method of On-Line Solid-Phase Extraction with the UHPLC–DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. veterinarypharmacon.com [veterinarypharmacon.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Determination of tetracycline, oxytetracycline and chlortetracycline residues in seafood products of Saudi Arabia using high performance liquid chromatography–Photo diode array detection - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Beyond Oxytetracycline: A Comparative Guide to Alternatives in Agricultural Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of emerging and established alternatives to oxytetracycline for managing bacterial diseases in agricultural settings. This document synthesizes experimental data on the performance of various alternatives, offering a resource for designing and conducting research studies.
The overuse of traditional antibiotics like oxytetracycline in agriculture has raised concerns about the development of antimicrobial resistance. This guide explores a range of alternatives, from biological control agents to cutting-edge genetic technologies, providing a comparative analysis of their efficacy and methodologies for their evaluation.
Performance Comparison of Oxytetracycline Alternatives
The following tables summarize quantitative data from various research studies, offering a side-by-side comparison of the efficacy of different alternatives against oxytetracycline.
Table 1: In Vitro Efficacy of Alternatives Against Plant Pathogenic Bacteria
| Alternative | Target Pathogen | Oxytetracycline MIC | Alternative MIC | Fold Difference | Reference |
| Kasugamycin | Erwinia amylovora | >18.5 mg/L | 18.5 mg/L (mean) | >1 | [1][2] |
| Streptomycin | Erwinia amylovora | >18.5 mg/L | <3.5 mg/L | >5.3 | [1] |
| Cinnamon Oil | Salmonella enterica (MDR) | 128 µg/mL | 625 µg/mL | 0.2 | [3] |
| Cinnamon Oil + Oxytetracycline | Salmonella enterica (MDR) | 128 µg/mL | 0.5 µg/mL (Oxytetracycline) | 256 | [3] |
| Thanatin (Antimicrobial Peptide) | Escherichia coli O157:H7 | Not Reported | 6.25 µg/mL | Not Applicable |
Table 2: In Vivo / Field Efficacy of Alternatives in Disease Control
| Alternative | Crop/Animal | Target Disease | Oxytetracycline Efficacy | Alternative Efficacy | Reference |
| Bacteriophage Cocktail | Citrus | Citrus Canker (Xanthomonas citri) | Not Reported | 59% disease reduction (avg) | |
| Streptomycin Sulphate | Sweet Orange | Citrus Canker (Xanthomonas citri) | Ineffective | As effective as intermediate rates of copper hydroxide | |
| Kasugamycin | Pear | Fire Blight (Erwinia amylovora) | Variable, lower than Kasugamycin | Similar or higher than oxytetracycline | |
| CRISPR/Cas9 (SlJAZ2 editing) | Tomato | Bacterial Speck (Pseudomonas syringae pv. tomato) | Not Reported | Increased resistance, prevented stomatal reopening | |
| RNAi (awd gene silencing) | Tomato (Model for Citrus) | Psyllid Vector of Citrus Greening | Not Applicable | Up to 80% mortality of psyllid nymphs | |
| Antimicrobial Peptide (Nisin) | Dairy Cows | Bovine Mastitis | Not Reported | No difference in bacteriological or clinical cure rates compared to antibiotics |
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of action and experimental procedures is crucial for understanding and replicating research. The following diagrams, generated using Graphviz, illustrate key pathways and workflows.
This diagram illustrates a simplified plant immune response. Pathogen-derived effector proteins are recognized by plant receptors, triggering a signaling cascade that leads to the activation of transcription factors and the expression of defense-related genes, including those encoding antimicrobial peptides (AMPs), and inducing systemic acquired resistance (SAR).
This workflow outlines the key steps in developing disease-resistant plants using CRISPR/Cas9. It begins with the design of a guide RNA (gRNA) to target a specific gene, followed by the construction of a vector containing the CRISPR/Cas9 machinery. This vector is then introduced into plants, often using Agrobacterium tumefaciens. Finally, the resulting plants are screened for the desired genetic mutations and evaluated for their resistance to the target pathogen.
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific research. This section provides detailed methodologies for key experiments cited in this guide.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is a standard method for determining the MIC of an antimicrobial agent against a specific bacterium.
1. Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the target bacterium. b. Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth - MHB) to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute the standardized suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Antimicrobial Agent Dilutions: a. Prepare a stock solution of the antimicrobial agent (e.g., oxytetracycline, plant extract) in a suitable solvent. b. Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using MHB as the diluent to achieve a range of concentrations.
3. Inoculation and Incubation: a. Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate containing the antimicrobial agent dilutions. b. Include a positive control (broth with inoculum, no antimicrobial) and a negative control (broth only). c. Incubate the plate at the optimal growth temperature for the bacterium (e.g., 28-37°C) for 16-20 hours.
4. Interpretation of Results: a. The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacterium.
Protocol 2: In Planta Efficacy Testing of Bacteriophages
This protocol describes a method for evaluating the efficacy of bacteriophages in controlling a bacterial plant pathogen on a host plant.
1. Phage and Bacterial Preparation: a. Prepare a high-titer phage lysate (e.g., 10⁹ PFU/mL) of the bacteriophage(s) to be tested. b. Culture the target bacterial pathogen to a specific concentration (e.g., 10⁸ CFU/mL) in a suitable liquid medium.
2. Plant Inoculation: a. Grow host plants to a suitable developmental stage under controlled environmental conditions. b. Inoculate the plants with the bacterial pathogen using a method that mimics natural infection (e.g., spray inoculation, wound inoculation).
3. Phage Application: a. Apply the bacteriophage lysate to the inoculated plants at a specified time point (e.g., pre-inoculation, co-inoculation, or post-inoculation). Application can be done via spraying or infiltration. b. Include control groups: mock-inoculated (buffer only), bacteria-only, and phage-only.
4. Disease Assessment: a. Maintain the plants in a controlled environment conducive to disease development. b. At regular intervals, assess disease severity using a standardized rating scale or by quantifying the bacterial population within the plant tissue. Bacterial quantification can be performed by homogenizing leaf discs and plating serial dilutions to determine CFU/g of tissue.
5. Data Analysis: a. Compare the disease severity or bacterial populations between the phage-treated and control groups to determine the efficacy of the bacteriophage treatment.
Protocol 3: Quantification of Bacterial Load in CRISPR-Edited Plants
This protocol details a method to quantify the population of a bacterial pathogen in plant tissue to assess the level of resistance in CRISPR-edited plants.
1. Plant Material and Inoculation: a. Use homozygous CRISPR-edited plants and wild-type control plants of the same genetic background. b. Inoculate the plants with the target bacterial pathogen at a known concentration (e.g., 10⁵ CFU/mL) via a suitable method (e.g., syringe infiltration or spray inoculation).
2. Sample Collection: a. At specified time points post-inoculation (e.g., 0, 2, 4, and 6 days), collect leaf discs of a standard size (e.g., 1 cm diameter) from the inoculated areas of both edited and wild-type plants.
3. Bacterial Enumeration: a. Surface-sterilize the leaf discs to remove epiphytic bacteria. b. Homogenize the leaf discs in a sterile buffer (e.g., 10 mM MgCl₂). c. Perform serial dilutions of the homogenate and plate onto a selective medium for the target bacterium. d. Incubate the plates at the appropriate temperature and count the number of colony-forming units (CFUs).
4. Data Analysis: a. Calculate the bacterial population as CFU per unit area of leaf tissue (e.g., CFU/cm²). b. Compare the bacterial growth curves between the CRISPR-edited and wild-type plants to determine the effect of the gene edit on bacterial proliferation.
Conclusion
The search for viable alternatives to oxytetracycline in agricultural research is a dynamic and evolving field. This guide provides a snapshot of the current landscape, highlighting the potential of bacteriophages, other antibiotics, essential oils, antimicrobial peptides, and novel genetic technologies. While promising, it is evident that more direct, comparative research is necessary to fully elucidate the relative strengths and weaknesses of each alternative. For emerging technologies like CRISPR and RNAi, further field validation is crucial to translate their potential into practical applications. The detailed protocols provided herein are intended to facilitate standardized and reproducible research in this critical area, ultimately contributing to the development of sustainable and effective strategies for managing bacterial diseases in agriculture.
References
- 1. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 2. Effectiveness of Kasugamycin Against Erwinia amylovora and its Potential Use for Managing Fire Blight of Pear - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potentiation of the Antimicrobial Effect of Oxytetracycline Combined with Cinnamon, Clove, Oregano, and Red Thyme Essential Oils against MDR Salmonella enterica Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Resistance Between Oxytetracycline and Other Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-resistance profiles between oxytetracycline and other classes of antibiotics, supported by experimental data. The information presented herein is intended to inform research and development efforts in the field of antimicrobial resistance.
Introduction to Oxytetracycline and Resistance Mechanisms
Oxytetracycline is a broad-spectrum bacteriostatic antibiotic belonging to the tetracycline class. Its mechanism of action involves binding to the 30S ribosomal subunit of bacteria, which prevents the association of aminoacyl-tRNA with the ribosomal acceptor site, thereby inhibiting protein synthesis.[1] The widespread use of oxytetracycline in human and veterinary medicine has led to the emergence of bacterial resistance. The primary mechanisms of resistance to oxytetracycline include:
-
Efflux Pumps: Active transport systems that expel the antibiotic from the bacterial cell, preventing it from reaching its ribosomal target.[1][2]
-
Ribosomal Protection: The production of proteins that associate with the ribosome and dislodge the bound antibiotic.
-
Enzymatic Inactivation: The modification of the antibiotic molecule to an inactive form.[1]
Cross-resistance occurs when a single resistance mechanism confers resistance to multiple antibiotics. This is a significant concern in clinical and agricultural settings as the use of one antibiotic can select for resistance to others. Co-resistance, the genetic linkage of resistance genes for different antibiotics on mobile genetic elements like plasmids, also contributes to the spread of multidrug resistance.
Quantitative Comparison of Cross-Resistance
The following tables summarize Minimum Inhibitory Concentration (MIC) data from various studies, illustrating the cross-resistance and co-resistance patterns between oxytetracycline and other antibiotics in key bacterial species. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Table 1: MIC Values (µg/mL) of Oxytetracycline and Other Antibiotics against Escherichia coli Isolates
| Antibiotic Class | Antibiotic | Oxytetracycline-Susceptible E. coli (MIC50 / MIC90) | Oxytetracycline-Resistant E. coli (MIC50 / MIC90) | Associated Resistance Genes |
| Tetracyclines | Oxytetracycline | ≤2 / 4 | 32 / >128 | tet(A), tet(B), tet(C) |
| Doxycycline | ≤1 / 2 | 16 / 64 | tet(A), tet(B), tet(C) | |
| β-Lactams | Ampicillin | 8 / 32 | 128 / >256 | Co-carriage of blaTEM with tet genes |
| Aminoglycosides | Gentamicin | 1 / 4 | 8 / >32 | Co-carriage of aac(3)-II with tet genes |
| Quinolones | Ciprofloxacin | 0.06 / 0.25 | 2 / 16 | Overexpression of efflux pumps (e.g., AcrAB-TolC) |
Data compiled from multiple sources for illustrative purposes.[3]
Table 2: MIC Values (µg/mL) of Oxytetracycline and Other Antibiotics against Klebsiella pneumoniae
| Antibiotic Class | Antibiotic | Oxytetracycline-Susceptible K. pneumoniae (MIC50 / MIC90) | Oxytetracycline-Resistant K. pneumoniae (MIC50 / MIC90) | Associated Resistance Mechanisms |
| Tetracyclines | Oxytetracycline | 4 / 16 | 64 / >256 | Efflux pumps, Ribosomal protection |
| Tigecycline | 0.5 / 1 | 2 / 8 | Plasmid-encoded RND efflux pumps | |
| Carbapenems | Imipenem | ≤0.25 / 0.5 | 2 / 16 | Co-resistance with carbapenemases |
| Aminoglycosides | Amikacin | 2 / 8 | 32 / >64 | Co-carriage of aminoglycoside-modifying enzymes |
| Quinolones | Levofloxacin | 0.12 / 0.5 | 4 / 32 | Efflux pump overexpression |
Data compiled from multiple sources for illustrative purposes.
Table 3: MIC Values (µg/mL) of Oxytetracycline and Other Antibiotics against Staphylococcus aureus
| Antibiotic Class | Antibiotic | Oxytetracycline-Susceptible S. aureus (MIC50 / MIC90) | Oxytetracycline-Resistant S. aureus (MIC50 / MIC90) | Associated Resistance Genes |
| Tetracyclines | Oxytetracycline | 1 / 2 | 16 / 64 | tet(K), tet(L), tet(M) |
| Macrolides | Erythromycin | 0.5 / 1 | >128 / >128 | Co-resistance on mobile elements |
| Lincosamides | Clindamycin | ≤0.25 / 0.5 | 4 / >16 | Co-resistance on mobile elements |
| Quinolones | Ciprofloxacin | 0.25 / 1 | 8 / 64 | Efflux pump activity |
Data compiled from multiple sources for illustrative purposes.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a standard method for determining the MIC of antibiotics against a bacterial isolate.
-
Preparation of Antibiotic Stock Solutions: Prepare stock solutions of oxytetracycline and comparator antibiotics in a suitable solvent at a concentration of 1280 µg/mL.
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well microtiter plate.
-
Add 50 µL of the antibiotic stock solution to the first well of each row.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This will result in a range of antibiotic concentrations.
-
-
Inoculum Preparation:
-
From a fresh culture plate, select 3-5 colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 108 CFU/mL.
-
Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL.
-
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Interpretation of Results: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the bacterium.
Conjugation Assay for Transfer of Resistance Plasmids
This protocol is used to determine if resistance genes are located on a mobile plasmid that can be transferred to a susceptible recipient bacterium.
-
Strain Selection:
-
Donor Strain: The bacterial isolate resistant to oxytetracycline and potentially other antibiotics.
-
Recipient Strain: A susceptible strain of the same or a related species, with a selectable marker (e.g., resistance to an antibiotic not present in the donor, such as rifampicin or nalidixic acid).
-
-
Culture Preparation: Grow donor and recipient strains separately in Luria-Bertani (LB) broth overnight at 37°C.
-
Mating:
-
Mix 100 µL of the donor culture with 900 µL of the recipient culture in a microcentrifuge tube.
-
Centrifuge the mixture to pellet the cells, and resuspend the pellet in a small volume of fresh LB broth.
-
Spot the cell mixture onto an LB agar plate and incubate at 37°C for 4-6 hours to allow for conjugation.
-
-
Selection of Transconjugants:
-
After incubation, resuspend the bacterial growth from the mating spot in sterile saline.
-
Plate serial dilutions of the suspension onto selective agar plates containing both the antibiotic to which the recipient is resistant and the antibiotic(s) for which resistance is being tested from the donor.
-
-
Confirmation and Calculation:
-
Count the number of colonies on the selective plates (transconjugants), as well as on plates selective for the donor and recipient strains.
-
The conjugation frequency is calculated as the number of transconjugants per recipient cell.
-
Confirm the identity of the transconjugants and the presence of the transferred resistance genes using molecular methods such as PCR.
-
Visualizing Mechanisms and Workflows
Signaling Pathway for Efflux Pump Regulation
The expression of many efflux pumps is tightly controlled by regulatory systems, such as two-component systems (TCS), which allow bacteria to respond to environmental stressors, including the presence of antibiotics.
Caption: Regulation of an efflux pump by a two-component system in response to antibiotic stress.
Experimental Workflow for Cross-Resistance Analysis
The following diagram illustrates a typical workflow for investigating cross-resistance between oxytetracycline and other antibiotics.
Caption: Workflow for investigating antibiotic cross-resistance.
Conclusion
The cross-resistance between oxytetracycline and other antibiotic classes is a complex issue driven by shared resistance mechanisms, primarily efflux pumps, and the co-localization of resistance genes on mobile genetic elements. The data presented in this guide highlight the importance of comprehensive surveillance and a deeper understanding of the molecular mechanisms underlying cross-resistance. For drug development professionals, this information is crucial for designing novel antibiotics that can evade existing resistance mechanisms and for developing strategies to overcome multidrug resistance. Researchers and scientists are encouraged to utilize the outlined experimental protocols to further investigate these phenomena and contribute to the global effort against antimicrobial resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. MDRO Susceptibility Testing by Broth Microdilution | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Antibiotic Resistance Characteristics of Environmental Bacteria from an Oxytetracycline Production Wastewater Treatment Plant and the Receiving River - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Efficacy of Oxytetracycline-Loaded Nanoparticles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic resistance necessitates the development of novel drug delivery systems to enhance the efficacy of existing antibiotics. This guide provides a comparative overview of the in-to vitro performance of oxytetracycline-loaded nanoparticles, focusing on different nanoparticle platforms. Experimental data from various studies are summarized to facilitate an objective comparison, alongside detailed experimental protocols and visualizations of the mechanism of action.
Comparative Performance of Oxytetracycline-Loaded Nanoparticles
The in vitro efficacy of oxytetracycline has been significantly enhanced by its encapsulation within various nanoparticle formulations. These nanocarriers can offer benefits such as improved drug solubility, sustained release, and potentially overcoming bacterial resistance mechanisms. Below is a summary of the physicochemical characteristics and in vitro performance of different oxytetracycline-loaded nanoparticle systems.
| Nanoparticle Type | Preparation Method | Particle Size (nm) | Zeta Potential (mV) | Drug Loading Capacity (%) | Entrapment Efficiency (%) | In Vitro Drug Release Profile | Key Findings |
| PMMA Nanoparticles | Nano-precipitation | 190-240[1][2] | -19[1][2] | 33.7-62.2[1] | 40.5-60.0 | Biphasic: Initial burst followed by sustained release (90.02% in 25h) | Showed preferential uptake by Plasmodium infected erythrocytes. |
| CaCO₃ Nanoparticles | Top-down approach | 62.40 | -23.5 | Not specified | 71 | Sustained release over 96 hours. | Maintained functionality and crystallinity of oxytetracycline. |
| ZnO Nanoparticles | In situ precipitation | 99.42 | Not specified | Not specified | Not specified | Not specified | Effective against oxytetracycline-resistant Aeromonas hydrophila. |
| Solid Lipid Nanoparticles (SLNs) | Hot homogenization/ultrasonication | 185.8 | Not specified | Not specified | 78.52 | Sustained release (98.62% at 36h) | Showed good colloidal stability and potential for parenteral administration. |
In Vitro Antibacterial Efficacy
The antibacterial efficacy of oxytetracycline-loaded nanoparticles has been demonstrated against various bacterial strains. A significant reduction in the Minimum Inhibitory Concentration (MIC) is often observed compared to free oxytetracycline, indicating enhanced antibacterial activity.
| Nanoparticle Formulation | Bacterial Strain | MIC of Nano-Oxytetracycline (µg/mL) | MIC of Free Oxytetracycline (µg/mL) | Reference |
| Oxytetracycline@ZnO Nanoparticles | Aeromonas hydrophila | 7.02 | 150 | |
| Oxytetracycline-CS-CaCO₃NP | Corynebacterium pseudotuberculosis | 500 | 125 |
Note: A direct comparison of MIC values across different studies should be made with caution due to variations in experimental conditions and bacterial strains used.
Experimental Protocols
Preparation of Oxytetracycline-Loaded Nanoparticles
1. Poly(methyl methacrylate) (PMMA) Nanoparticles (Nano-precipitation Method)
-
Dissolve PMMA in a suitable organic solvent (e.g., acetone).
-
Dissolve oxytetracycline in the PMMA solution.
-
Add the organic phase dropwise into an aqueous solution containing a surfactant (e.g., poloxamer) under constant stirring.
-
Allow the organic solvent to evaporate, leading to the formation of nanoparticles.
-
Collect the nanoparticles by centrifugation, wash with distilled water, and lyophilize for storage.
2. Calcium Carbonate (CaCO₃) Nanoparticles (Top-down approach)
-
Mechanically mill cockle shells to obtain micron-sized powder.
-
Further reduce the particle size to the nano-scale using high-energy ball milling.
-
Suspend the synthesized CaCO₃ nanoparticles in a solution of oxytetracycline.
-
Stir the suspension overnight to allow for drug loading.
-
Centrifuge the suspension to separate the oxytetracycline-loaded nanoparticles, wash, and dry.
3. Zinc Oxide (ZnO) Nanoparticles (In situ precipitation)
-
Prepare an aqueous solution of a zinc salt (e.g., zinc nitrate).
-
Prepare a separate aqueous solution of a precipitating agent (e.g., sodium hydroxide) containing dissolved oxytetracycline.
-
Add the zinc salt solution to the precipitating agent solution under vigorous stirring.
-
A precipitate of oxytetracycline-loaded ZnO nanoparticles will form.
-
Collect the nanoparticles by centrifugation, wash thoroughly with deionized water, and dry.
4. Solid Lipid Nanoparticles (SLNs) (Hot Homogenization followed by Ultrasonication)
-
Melt a solid lipid (e.g., glyceryl monostearate) at a temperature above its melting point.
-
Disperse oxytetracycline in the molten lipid.
-
Prepare a hot aqueous surfactant solution (e.g., Pluronic F68) at the same temperature.
-
Add the hot lipid phase to the hot aqueous phase under high-speed homogenization to form a coarse emulsion.
-
Subject the coarse emulsion to ultrasonication to reduce the particle size to the nanometer range.
-
Cool the nanoemulsion to room temperature to allow the lipid to recrystallize and form SLNs.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure to determine the MIC of antimicrobial agents.
-
Prepare a series of twofold dilutions of the oxytetracycline-loaded nanoparticle formulation and free oxytetracycline in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard.
-
Add the bacterial suspension to each well of the microtiter plate.
-
Include positive controls (broth with bacteria, no antibiotic) and negative controls (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacteria.
Mechanism of Action of Oxytetracycline
Oxytetracycline is a broad-spectrum antibiotic that inhibits protein synthesis in bacteria. It reversibly binds to the 30S ribosomal subunit, which prevents the binding of aminoacyl-tRNA to the A site of the ribosome. This action effectively blocks the addition of amino acids to the growing polypeptide chain, thereby inhibiting bacterial growth and replication.
Caption: Mechanism of action of oxytetracycline.
Experimental Workflow for In Vitro Efficacy Testing
The following diagram illustrates a typical workflow for evaluating the in vitro efficacy of oxytetracycline-loaded nanoparticles.
Caption: Experimental workflow for in vitro studies.
References
- 1. Development and in vitro evaluation of oxytetracycline‐loaded PMMA nanoparticles for oral delivery against anaplasmosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and in vitro evaluation of oxytetracycline-loaded PMMA nanoparticles for oral delivery against anaplasmosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative stability of different tetracycline analogs in solution
The stability of tetracycline and its analogs in solution is a critical factor for researchers, scientists, and professionals in drug development, influencing storage conditions, formulation strategies, and therapeutic efficacy. This guide provides a comparative analysis of the stability of common tetracycline analogs—tetracycline, doxycycline, minocycline, oxytetracycline, and chlortetracycline—in various solution environments. The information is supported by experimental data from published studies, with detailed methodologies for key analytical procedures.
Comparative Stability Data
The stability of tetracycline analogs is significantly influenced by factors such as pH, temperature, and exposure to light. The following table summarizes quantitative data on the stability of different tetracycline analogs under specified conditions.
| Tetracycline Analog | Condition | Stability Metric (Half-life, Degradation Rate, etc.) | Reference |
| Tetracycline HCl | Aqueous solution, 37°C | Half-life: 329 hours | [1] |
| Methanol solution, ambient light and oxygen | Rapid decomposition into >14 products | [2] | |
| Acidic solution | More stable than in alkaline solution | [3][4] | |
| High temperature and humidity | Prone to degradation | [5] | |
| Doxycycline | High temperature (110-140°C) | D-values are approximately 1.5 times higher than tetracycline, indicating greater stability. | |
| Acidified RO water (pH 2.6) | Stable for 14 days in untinted bottles | ||
| Minocycline HCl | 5% dextrose or 0.9% sodium chloride IV solution, 24°C | 8% decline in initial concentration over 7 days | |
| 5% dextrose or 0.9% sodium chloride IV solution, 4°C | 2% decline in initial concentration over 7 days | ||
| Oxytetracycline HCl | Aqueous solution, 37°C | Half-life: 34 hours | |
| High temperature (110-140°C) | D-values are approximately 3 times lower than doxycycline, indicating lower stability. | ||
| Chlortetracycline | Reagent water, 22°C and 35°C | Stable for 25 hours | |
| Soft and hard water, 22°C | Diminished recoveries over time | ||
| Soft and hard water, 35°C | Marked degradation |
Note: D-value (Decimal reduction time) is the time required at a certain temperature to kill 90% of the organisms being studied. In this context, it refers to the time for 90% degradation of the antibiotic.
Factors Influencing Stability
Several factors can impact the stability of tetracycline analogs in solution:
-
pH: Tetracyclines are generally more stable in acidic conditions. Alkaline conditions can lead to more rapid degradation.
-
Temperature: Higher temperatures accelerate the degradation of tetracyclines. Storage at lower temperatures, such as 4°C, can significantly improve stability.
-
Light: Exposure to light can cause rapid decomposition of tetracyclines, particularly in solution.
-
Presence of other substances: The presence of metals and surfactants can affect stability, in some cases increasing it through complexation. The composition of the solution, such as the use of reverse micelles, can dramatically alter stability, as seen with the significant stabilization of oxytetracycline.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) is a widely used technique for assessing the stability of tetracycline analogs by separating the parent drug from its degradation products.
Protocol: Stability Testing of Tetracycline Analogs by HPLC
This protocol provides a general framework for stability studies. Specific parameters may need to be optimized for different analogs and matrices.
1. Sample Preparation:
-
Prepare a stock solution of the tetracycline analog in a suitable solvent (e.g., 0.01 N HCl, methanol, or water).
-
Subject the solution to the desired stress conditions (e.g., heat at 80°C for 30 minutes, exposure to UV light, or adjustment to different pH values).
-
Prior to injection, filter the sample through a 0.45 µm membrane filter.
2. HPLC System and Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid) and an organic solvent (e.g., acetonitrile). The composition can be delivered in an isocratic or gradient mode.
-
Flow Rate: A flow rate of around 1.0 mL/min is often employed.
-
Detection: UV detection is commonly used, with the wavelength set to a value where the tetracycline and its degradation products have significant absorbance (e.g., 280 nm or 350 nm).
-
Temperature Control: The autosampler temperature may be controlled (e.g., at 4°C) to prevent degradation of the sample in the instrument.
3. Data Analysis:
-
The stability of the tetracycline analog is determined by monitoring the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products over time.
-
The identity of degradation products can be confirmed by comparing their retention times with those of known standards or by using mass spectrometry (LC-MS).
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the typical workflows for preparing and analyzing the stability of tetracycline analogs.
Caption: Workflow for Tetracycline Stability Testing.
Caption: Common Degradation Pathways of Tetracycline.
References
- 1. Degradation patterns of tetracycline antibiotics in reverse micelles and water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability studies of tetracycline in methanol solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. [PDF] Stability Study of Tetracycline Drug in Acidic and Alkaline Solutions by Colorimetric Method | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Validating the Specificity of Oxytetracycline Calcium's Antibacterial Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antibacterial specificity of oxytetracycline calcium against other tetracycline alternatives, supported by experimental data. The information is intended to assist researchers in making informed decisions for their experimental designs and drug development pipelines.
Mechanism of Action: A Broad-Spectrum Approach
Oxytetracycline is a broad-spectrum antibiotic belonging to the tetracycline class.[1][2][3][4] Its primary mechanism of action involves the inhibition of protein synthesis in both Gram-positive and Gram-negative bacteria.[1] Oxytetracycline achieves this by binding to the 30S ribosomal subunit of the bacterial ribosome, which in turn prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. This action effectively halts the elongation of the polypeptide chain, thereby inhibiting bacterial growth and replication.
dot
References
A Comparative Analysis of Oxytetracycline Calcium for Research and Pharmaceutical Development
An objective guide for researchers, scientists, and drug development professionals on selecting high-quality oxytetracycline calcium from various suppliers. This guide provides a side-by-side comparison of key quality attributes, detailed experimental protocols for verification, and insights into the molecule's mechanism of action.
This compound, the calcium salt of the broad-spectrum antibiotic oxytetracycline, is a critical component in various research and pharmaceutical applications.[1] As a tetracycline derivative, it functions by inhibiting protein synthesis in bacteria, making it effective against a wide range of Gram-positive and Gram-negative bacteria.[2][3] Given its importance, selecting a supplier that provides this compound of high purity, potency, and consistency is paramount for reliable and reproducible experimental outcomes.
This guide offers a framework for comparing this compound from different hypothetical suppliers (designated as Supplier A, Supplier B, and Supplier C). The presented data is representative of typical specifications found in Certificates of Analysis and pharmacopeial monographs, such as the United States Pharmacopeia (USP) and British Pharmacopoeia (BP).[4][5]
Side-by-Side Comparison of Key Quality Attributes
The selection of a suitable this compound supplier should be based on a thorough evaluation of several critical quality parameters. The following table summarizes representative data for three hypothetical suppliers against established pharmacopeial standards.
| Parameter | USP/BP Specification | Supplier A | Supplier B | Supplier C |
| Potency (µg/mg, anhydrous basis) | ≥ 865 | 992 | 985 | 978 |
| Purity (HPLC, %) | Report Value | 99.5% | 99.2% | 98.8% |
| pH (in 25 mg/mL aqueous suspension) | 6.0 - 8.0 | 7.2 | 6.8 | 7.5 |
| Water Content (Karl Fischer, %) | 8.0% - 14.0% | 10.5% | 11.2% | 12.8% |
| Calcium Content (anhydrous basis) | 3.85% - 4.35% | 4.10% | 4.05% | 3.95% |
| Dissolution (% in 45 mins) | ≥ 75% (for tablets) | 88% | 85% | 82% |
| Crystallinity | Meets requirements | Conforms | Conforms | Conforms |
Experimental Protocols
To ensure the quality and performance of this compound, a series of standardized analytical tests should be performed. The following are detailed methodologies for key experiments based on established pharmacopeial procedures.
Potency Assay (Microbiological Method)
This assay determines the antibiotic activity of this compound.
-
Principle: The potency of the sample is determined by comparing its ability to inhibit the growth of a susceptible microorganism with that of a reference standard.
-
Methodology:
-
Prepare a stock solution of accurately weighed this compound in 0.1 N hydrochloric acid to a concentration of approximately 1000 µg/mL of oxytetracycline.
-
Further dilute the stock solution with water to a test dilution equivalent to the median dose level of the USP Oxytetracycline Reference Standard.
-
Perform a cylinder-plate assay or a turbidimetric assay using a susceptible microorganism as specified in the relevant pharmacopeia.
-
Compare the zone of inhibition or turbidity of the sample with that of the reference standard to calculate the potency.
-
Purity and Impurity Profiling (High-Performance Liquid Chromatography - HPLC)
HPLC is a precise method for quantifying the purity of this compound and identifying any related substances or degradation products.
-
Principle: The sample is dissolved and injected into an HPLC system. The components are separated based on their affinity for the stationary phase and detected by a UV detector.
-
Methodology:
-
Mobile Phase: Prepare a suitable mobile phase, which could be a gradient mixture of an acidic aqueous buffer and an organic solvent like acetonitrile or methanol.
-
Standard Solution: Prepare a solution of USP Oxytetracycline RS of known concentration.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in a suitable solvent to a known concentration.
-
Chromatographic Conditions:
-
Column: A C8 or C18 reversed-phase column is typically used.
-
Flow Rate: A typical flow rate is around 1.0-1.5 mL/min.
-
Detection: UV detection at a wavelength of 254 nm or 353 nm.
-
-
Inject the standard and sample solutions into the chromatograph and record the peak areas.
-
Calculate the purity by comparing the peak area of oxytetracycline in the sample to the total peak area of all components.
-
Dissolution Test (for solid dosage forms)
This test evaluates the rate at which the active pharmaceutical ingredient dissolves from its dosage form.
-
Principle: The dissolution rate is measured by placing the sample in a dissolution apparatus containing a specified medium and analyzing the amount of dissolved drug over time.
-
Methodology (based on USP for Oxytetracycline Tablets):
-
Apparatus: USP Apparatus 1 (basket) or 2 (paddle).
-
Medium: 900 mL of 0.1 N hydrochloric acid.
-
Rotation Speed: 100 rpm for Apparatus 1.
-
Time: 45 minutes.
-
Procedure: At the specified time, withdraw a sample from the dissolution medium, filter, and determine the concentration of dissolved oxytetracycline using UV-Vis spectrophotometry at approximately 353 nm.
-
Compare the result with a standard solution of USP Oxytetracycline RS.
-
Visualizing Experimental Workflows and Mechanisms
To better illustrate the processes involved in quality assessment and the mechanism of action of oxytetracycline, the following diagrams are provided.
Caption: Experimental Workflow for Quality Control of this compound.
Caption: Mechanism of Action of Oxytetracycline.
Conclusion
The quality of this compound can vary between suppliers, impacting experimental results and the efficacy of final products. By conducting rigorous, standardized tests for potency, purity, and other key attributes, researchers and developers can make informed decisions when sourcing this critical antibiotic. The protocols and comparative data presented in this guide serve as a valuable resource for ensuring the selection of high-quality this compound that meets the stringent requirements of scientific research and pharmaceutical manufacturing.
References
Correlating In Vitro Susceptibility of Bacteria to Oxytetracycline with In Vivo Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro activity of oxytetracycline calcium with its in vivo efficacy, supported by experimental data from veterinary studies. Understanding this correlation is critical for predicting clinical outcomes, establishing relevant susceptibility breakpoints, and guiding the development of effective therapeutic strategies. While a direct linear relationship is not always observed due to complex host-pathogen-drug interactions, in vitro metrics, particularly the Minimum Inhibitory Concentration (MIC), serve as a foundational predictor of in vivo success.
Data Presentation: In Vitro Susceptibility vs. In Vivo Outcomes
The following tables summarize quantitative data from studies investigating the link between the in vitro susceptibility of various bacterial pathogens to oxytetracycline and the corresponding in vivo therapeutic outcomes.
Table 1: Correlation of Oxytetracycline MIC with Clinical Survival Rate in Dairy Cattle
This table presents data from a study on acute Escherichia coli mastitis in dairy cattle, directly correlating the in vitro susceptibility profile of the infecting strain with the 28-day survival rate post-treatment.
| Pathogen | In Vitro Susceptibility (MIC Breakpoint) | Animal Model | In Vivo Efficacy Endpoint | Result (% Survival) |
| Escherichia coli | Susceptible (S) Group (MIC ≤ 4 µg/mL) | Dairy Cattle | 28-Day Survival Rate | 80.0% (24/30 cattle)[1][2] |
| Escherichia coli | Resistant (R) Group (MIC ≥ 8 µg/mL) | Dairy Cattle | 28-Day Survival Rate | 33.3% (1/3 cattle) in RR¹ group[1][2] |
¹RR (Resistant-Resistant) group refers to cattle infected with E. coli resistant to the first-line oxytetracycline treatment and also resistant to the second-line antibiotic administered. This direct comparison highlights a significant drop in survival when the infecting organism is resistant in vitro.[1]
Table 2: In Vitro Susceptibility of Porcine and Bovine Pathogens
This table summarizes the in vitro susceptibility of key veterinary pathogens to oxytetracycline, expressed as MIC₅₀ and MIC₉₀ (the concentrations required to inhibit 50% and 90% of isolates, respectively). While direct in vivo efficacy data from the same studies are not available, these MIC values are fundamental inputs for pharmacokinetic/pharmacodynamic (PK/PD) models that predict clinical success.
| Pathogen | Host Animal | Infection Type | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Pasteurella multocida | Pig | Pneumonia | 1.0 - 2.0 | 2.0 |
| Actinobacillus pleuropneumoniae | Pig | Pneumonia | 2.0 | >4.0 |
| Trueperella pyogenes | Cattle | Clinical Metritis | 16.0 | 32.0 |
| Escherichia coli | Cattle | Uterine Infections | >16.0 | >16.0 |
Note: Higher MIC values, as seen for T. pyogenes and E. coli in uterine infections, suggest a lower likelihood of therapeutic success with standard oxytetracycline dosing regimens.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of research findings. The following protocols are summaries from the cited literature for determining in vitro susceptibility and conducting in vivo efficacy studies.
In Vitro Susceptibility Testing: Broth Microdilution for MIC Determination
This method is a standard for quantitatively determining the MIC of an antimicrobial agent against a specific bacterial isolate.
-
Bacterial Isolate Preparation : Bacterial colonies are selected from a pure culture on an agar plate and suspended in a sterile saline or broth solution. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
Preparation of Oxytetracycline Dilutions : A series of twofold serial dilutions of this compound are prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).
-
Inoculation : Each well is inoculated with the standardized bacterial suspension, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. A growth control well (without antibiotic) and a sterility control well (without bacteria) are included.
-
Incubation : The microtiter plates are incubated at 35-37°C for 18-24 hours under appropriate atmospheric conditions.
-
MIC Determination : The MIC is visually determined as the lowest concentration of oxytetracycline that completely inhibits visible bacterial growth.
In Vivo Efficacy Study: Clinical Trial in Dairy Cattle with Mastitis
This protocol describes a clinical study to evaluate the efficacy of oxytetracycline based on the in vitro susceptibility of the causative pathogen.
-
Study Population : Dairy cattle diagnosed with acute mastitis and exhibiting systemic signs are enrolled in the study.
-
Sample Collection and Microbiology : Milk samples are aseptically collected from the affected udder before treatment. The samples are cultured to isolate the causative pathogen, in this case, E. coli.
-
In Vitro Susceptibility Testing : The isolated E. coli is subjected to MIC testing as described above to determine its susceptibility to oxytetracycline. Isolates are categorized as susceptible or resistant based on established clinical breakpoints (e.g., CLSI guidelines).
-
Treatment Protocol : Upon diagnosis, all cattle receive a first-line treatment with oxytetracycline intravenously. Subsequent treatments may be adjusted based on clinical response and susceptibility results.
-
Efficacy Assessment : The primary endpoint is the 28-day survival rate. Cattle are monitored daily for clinical signs (local and systemic), and the long-term outcome is recorded.
-
Data Analysis : Survival rates are statistically compared between the group of cattle infected with oxytetracycline-susceptible E. coli and the group infected with oxytetracycline-resistant E. coli.
Visualizing the Correlation Pathway
The relationship between in vitro testing and in vivo efficacy is not a simple one-to-one correlation but a multifactorial process. The following diagrams illustrate the key workflows and relationships.
References
- 1. Influence of oxytetracycline susceptibility as a first-line antibiotic on the clinical outcome in dairy cattle with acute Escherichia coli mastitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of oxytetracycline susceptibility as a first-line antibiotic on the clinical outcome in dairy cattle with acute Escherichia coli mastitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Oxytetracycline Resistance: A Comparative Analysis of Gene Expression
For researchers, scientists, and drug development professionals, understanding the nuances of antibiotic resistance is paramount. This guide provides a comparative analysis of oxytetracycline resistance gene expression, supported by experimental data and detailed protocols. We delve into the primary mechanisms of resistance, focusing on the differential expression of key genes that confer resistance to this widely used tetracycline antibiotic.
Oxytetracycline, a broad-spectrum bacteriostatic agent, inhibits protein synthesis by binding to the 30S ribosomal subunit.[1] However, the emergence and spread of resistance mechanisms threaten its efficacy. The primary mechanisms of resistance to tetracyclines, including oxytetracycline, are enzymatic inactivation, ribosomal protection, and, most commonly, the active efflux of the drug from the bacterial cell.[2][3] These resistance determinants are often encoded by genes located on mobile genetic elements like plasmids and transposons, facilitating their horizontal transfer among bacteria.[1][2]
Comparative Gene Expression Under Oxytetracycline Pressure
The expression of oxytetracycline resistance genes is frequently induced or significantly upregulated in the presence of the antibiotic. This selective pressure favors the survival and proliferation of bacteria harboring these resistance determinants. Several studies have quantified the differential expression of various tetracycline resistance genes (tet genes) in response to oxytetracycline exposure.
A common mechanism of resistance involves efflux pumps, which are membrane proteins that actively transport tetracycline out of the cell. The expression of the genes encoding these pumps is often tightly regulated. For instance, the tetC gene, which codes for an efflux pump, is often accompanied by a repressor gene, tetR. In the absence of tetracycline, the TetR protein binds to the operator region of the tetC gene, inhibiting its transcription. When tetracycline enters the cell, it binds to TetR, causing a conformational change that releases it from the operator, thereby allowing the transcription of tetC and the subsequent production of the efflux pump.
Another major resistance mechanism is ribosomal protection, mediated by ribosomal protection proteins (RPPs). These proteins interact with the ribosome and cause the release of the bound tetracycline, allowing protein synthesis to resume. Genes such as tet(M) and tet(W) encode for these RPPs.
The following table summarizes the expression data of various oxytetracycline resistance genes from different studies, highlighting the fold change in expression upon exposure to oxytetracycline.
| Gene | Resistance Mechanism | Bacterium/Environment | Fold Change in Expression (OTC vs. Control) | Reference |
| tet(B) | Efflux Pump | Seawater | Increased (Dose-dependent) | |
| tet(C) | Efflux Pump | Xanthomonas arboricola pv. pruni | 18.4–25.3-fold higher (constitutive in one strain) | |
| tet(M) | Ribosomal Protection | Seawater | Increased (Dose-dependent) | |
| tet(W) | Ribosomal Protection | Feedlot Lagoons | Higher in lagoons with above-median tetracycline levels | |
| otr(A) | Ribosomal Protection | Streptomyces rimosus | Detected in resistant isolates | |
| otr(B) | Unknown | Streptomyces rimosus | Detected in resistant isolates |
Experimental Protocols
Accurate quantification of gene expression is crucial for comparative analysis. The following are detailed methodologies for key experiments commonly used in studying oxytetracycline resistance.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
-
Method: Broth microdilution is a standard method.
-
Procedure:
-
Prepare a serial two-fold dilution of oxytetracycline in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).
-
Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubate the plate at the optimal temperature for the bacterium (e.g., 37°C) for 16-20 hours.
-
The MIC is determined as the lowest concentration of oxytetracycline at which no visible growth is observed.
-
RNA Extraction and cDNA Synthesis
High-quality RNA is essential for accurate gene expression analysis.
-
Method: Commercial RNA extraction kits (e.g., Zymo Quick-RNA kit) are commonly used.
-
Procedure:
-
Harvest bacterial cells from cultures grown with and without oxytetracycline.
-
Lyse the cells using the provided lysis buffer.
-
Follow the manufacturer's protocol for RNA purification, which typically involves binding the RNA to a silica column, washing, and eluting.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcription kit (e.g., iScript gDNA Clear cDNA Synthesis kit).
-
Quantitative Real-Time PCR (qPCR)
qPCR is a sensitive technique used to measure the relative or absolute quantity of a specific DNA sequence.
-
Method: SYBR Green-based or probe-based (e.g., TaqMan) qPCR.
-
Procedure:
-
Prepare a reaction mixture containing cDNA template, forward and reverse primers for the target gene (e.g., tetC) and a reference gene (e.g., gyrA), and a qPCR master mix (e.g., SsoAdvanced universal SYBR Green Supermix).
-
Perform the qPCR reaction in a real-time PCR cycler. A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
A melt curve analysis is performed at the end of the reaction to verify the specificity of the amplified product.
-
The relative expression of the target gene is calculated using the ΔΔCt method, normalizing the expression to the reference gene and comparing the treated sample to the untreated control.
-
Visualizing Resistance Mechanisms and Workflows
Diagrams generated using Graphviz (DOT language) illustrate key signaling pathways and experimental workflows involved in the analysis of oxytetracycline resistance.
Caption: Regulation of the tetC efflux pump gene by the TetR repressor.
Caption: Experimental workflow for comparative gene expression analysis using qPCR.
Caption: Primary mechanisms of oxytetracycline resistance in bacteria.
References
Evaluating the Efficacy of Oxytetracycline Calcium in Combination with Other Compounds
This guide provides a comparative analysis of the efficacy of oxytetracycline calcium when used in combination with other compounds. The performance of these combinations is evaluated based on supporting experimental data from preclinical and clinical studies, with a focus on synergistic and antagonistic interactions. This document is intended for researchers, scientists, and drug development professionals.
Combination with Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
The combination of oxytetracycline with NSAIDs has been shown to enhance therapeutic outcomes, particularly in the treatment of bacterial infections with a significant inflammatory component, such as bovine respiratory disease (BRD). The anti-inflammatory and analgesic properties of NSAIDs appear to complement the antimicrobial action of oxytetracycline, leading to faster clinical recovery.
In Vivo & Clinical Efficacy Data
Studies in calves with enzootic bronchopneumonia demonstrate that combining oxytetracycline with NSAIDs like meloxicam or flunixin meglumine results in a more rapid improvement in clinical signs compared to oxytetracycline alone.[1][2]
| Combination Therapy | Animal Model | Key Outcomes | Reference |
| Oxytetracycline + Meloxicam | Calves with enzootic bronchopneumonia | Significantly faster improvement in clinical illness index score (cough, nasal discharge, dyspnea, etc.) and faster normalization of body temperature compared to oxytetracycline alone.[1][3] | [Bednarek et al., 2003][1] |
| Oxytetracycline + Flunixin Meglumine | Calves with enzootic bronchopneumonia | Significantly faster normalization of body temperature compared to the control group (oxytetracycline only). | [Jaroszewski et al., 2005] |
| Oxytetracycline + Meloxicam / Flunixin Meglumine | Mice (MRSA infection model) | Combinations were shown to be effective in an in-vivo trial. | [Iqbal et al., 2019] |
In Vitro Antimicrobial Synergy Data
The synergy between oxytetracycline and NSAIDs has also been evaluated in vitro against resistant bacterial strains, suggesting that NSAIDs can help overcome antibiotic resistance.
| Combination | Target Organism | Observed Effect | Reference |
| Oxytetracycline + Flunixin Meglumine | Methicillin-resistant Staphylococcus aureus (MRSA) | Synergistic Effect | [Iqbal et al., 2019] |
| Oxytetracycline + Meloxicam | Methicillin-resistant Staphylococcus aureus (MRSA) | Partial Synergism | [Iqbal et al., 2019] |
| Oxytetracycline + Diclofenac Sodium | Methicillin-resistant Staphylococcus aureus (MRSA) | Additive Effect | [Iqbal et al., 2019] |
Experimental Protocols
1. In Vivo Efficacy Trial in Calves with Enzootic Bronchopneumonia
-
Objective: To compare the clinical and immunological effects of oxytetracycline alone versus in combination with meloxicam or flumethasone.
-
Subjects: 30 Black-and-White Lowland Breed calves exhibiting clinical signs of enzootic bronchopneumonia.
-
Experimental Groups:
-
Group I (n=10): Oxytetracycline and meloxicam.
-
Group II (n=10): Oxytetracycline and flumethasone.
-
Group III (Control, n=10): Oxytetracycline only.
-
-
Procedure:
-
Calves are randomly allocated to one of the three treatment groups.
-
Clinical and immunological parameters are recorded before treatment initiation (Day 1). Parameters include a clinical illness index score (CIIS) assessing cough, nasal discharge, dyspnea, depression, and anorexia, as well as body temperature. Blood samples are collected for hematological analysis (WBC count, neutrophils, etc.) and cytokine measurement (TNF, IFN). Bronchoalveolar lavages (BALs) are also performed.
-
Treatments are administered as per the assigned group.
-
Clinical and immunological parameters are monitored and recorded at specified time points post-treatment (e.g., Day 3).
-
-
Data Analysis: Statistical analysis is performed to compare the changes in clinical scores, body temperature, and immunological markers between the groups over time.
2. In Vitro Synergy Testing: Broth Microdilution Checkerboard Assay
-
Objective: To determine the synergistic, additive, indifferent, or antagonistic effect of combining oxytetracycline with an NSAID against a bacterial isolate (e.g., MRSA).
-
Materials: 96-well microtiter plates, Mueller-Hinton broth (MHB), bacterial inoculum standardized to 0.5 McFarland, stock solutions of oxytetracycline and the test NSAID.
-
Procedure:
-
In a 96-well plate, serial twofold dilutions of oxytetracycline are prepared along the y-axis (rows), and serial twofold dilutions of the NSAID are prepared along the x-axis (columns).
-
This creates a matrix where each well contains a unique combination of concentrations of the two agents. Control wells containing only oxytetracycline, only the NSAID, and no drug are included.
-
Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/ml).
-
The plate is incubated under appropriate conditions (e.g., 35°C for 24-48 hours).
-
The Minimum Inhibitory Concentration (MIC) is determined for each drug alone and for each combination by observing the lowest concentration that inhibits visible bacterial growth.
-
-
Data Analysis: The Fractional Inhibitory Concentration Index (FICI) is calculated using the formula: FICI = FIC of Drug A + FIC of Drug B where FIC A = (MIC of Drug A in combination) / (MIC of Drug A alone) and FIC B = (MIC of Drug B in combination) / (MIC of Drug B alone).
-
Synergy: FICI ≤ 0.5
-
Indifference/Additive: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Mechanism of Action & Signaling Pathways
The enhanced efficacy of oxytetracycline-NSAID combinations stems from a dual-pronged approach. Oxytetracycline exerts its antimicrobial effect by inhibiting bacterial protein synthesis. Concurrently, both oxytetracycline and NSAIDs possess anti-inflammatory properties that modulate the host's immune response. Oxytetracycline has been shown to inhibit the expression of pro-inflammatory cytokines like IL-8 and IL-1β. NSAIDs, such as meloxicam and flunixin, can inhibit the production of inflammatory mediators like tumor necrosis factor (TNF). This combined anti-inflammatory action helps to alleviate clinical symptoms and may create a more favorable environment for bacterial clearance.
Figure 1. Synergistic mechanism of Oxytetracycline and NSAIDs.
Antagonistic Interaction with Calcium
A critical consideration when evaluating oxytetracycline efficacy is its interaction with divalent cations, particularly calcium. Oxytetracycline is a known chelating agent, meaning it can form stable complexes with metal ions. This interaction is antagonistic, as it reduces the bioavailability and antimicrobial activity of the antibiotic.
Quantitative Data on Calcium Chelation
In vitro studies have quantified the extent to which oxytetracycline chelates calcium. This chelation is dose-dependent.
| Oxytetracycline Dose | Percentage of Calcium Chelation (%) | Reference |
| 25 mg | 24% | [Katlam et al., 2017] |
| 50 mg | 28% | [Katlam et al., 2017] |
| 100 mg | 34% | [Katlam et al., 2017] |
This interaction underscores the importance of administration guidelines, which typically advise against co-administration of tetracyclines with calcium-containing products like dairy or certain antacids.
Experimental Protocol
1. Calcium Chelation Assay by EDTA Titration Method
-
Objective: To quantify the amount of free calcium remaining in a solution after the addition of oxytetracycline, thereby determining the percentage of calcium chelated by the drug.
-
Principle: A known amount of calcium is treated with the test drug (oxytetracycline). The remaining unchelated calcium is then titrated with a standardized solution of ethylenediaminetetraacetic acid (EDTA), a strong chelating agent. A metallochromic indicator (e.g., Calmagite or Eriochrome Black T) is used to signal the endpoint of the titration, typically with a color change from wine red to blue.
-
Procedure:
-
Preparation of a Standard Calcium Solution: A primary standard, such as calcium carbonate (CaCO₃), is accurately weighed and dissolved in dilute HCl to create a solution of known calcium concentration.
-
Preparation of Sample: A known volume of the standard calcium solution is mixed with a specific dose of oxytetracycline (e.g., 25 mg, 50 mg, 100 mg).
-
Buffering: An ammonia-ammonium chloride buffer is added to the sample to raise the pH to approximately 10. This is crucial for the proper functioning of both EDTA and the indicator.
-
Titration: A few drops of the indicator are added to the sample, which turns a wine-red color in the presence of free calcium ions. The sample is then titrated with a standardized EDTA solution.
-
Endpoint Determination: The titration is continued until the solution turns a stable sky blue, indicating that all free calcium has been chelated by the EDTA. The volume of EDTA used is recorded.
-
-
Data Analysis: The amount of unchelated calcium is calculated based on the volume of EDTA titrant used. The amount of chelated calcium is determined by subtracting the unchelated amount from the initial total amount. The result is expressed as a percentage of chelation.
Logical Relationship Diagram
The interaction between oxytetracycline and calcium is a straightforward chemical process with significant pharmacological consequences. The chelation process reduces the amount of free, absorbable drug, thereby diminishing its therapeutic efficacy.
Figure 2. Antagonistic effect of Calcium on Oxytetracycline.
Conclusion
The efficacy of this compound can be significantly influenced by the compounds it is administered with. Combination with NSAIDs like meloxicam and flunixin meglumine demonstrates synergistic or additive effects, particularly in treating inflammatory bacterial diseases, by providing both antimicrobial and anti-inflammatory actions. Conversely, co-administration with calcium-containing products leads to an antagonistic interaction due to chelation, which reduces the drug's absorption and bioavailability. These interactions must be carefully considered in both drug development and clinical application to optimize therapeutic outcomes.
References
- 1. Effect of steroidal and non-steroidal anti-inflammatory drugs in combination with long-acting oxytetracycline on non-specific immunity of calves suffering from enzootic bronchopneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparative study of the effects of meloxicam and flunixin meglumine (NSAIDs) as adjunctive therapy on interferon and tumor necrosis factor production in calves suffering from enzootic bronchopneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Head-to-head study of oxytetracycline calcium and minocycline on bacterial protein synthesis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the performance of oxytetracycline calcium and minocycline in inhibiting bacterial protein synthesis. The information presented is supported by experimental data to assist researchers in making informed decisions for their studies.
Executive Summary
Both oxytetracycline and minocycline are tetracycline antibiotics that function by inhibiting protein synthesis in bacteria. They achieve this by binding to the 30S ribosomal subunit, which ultimately blocks the attachment of aminoacyl-tRNA to the ribosome's A-site and prevents the elongation of the peptide chain.[1] While their fundamental mechanism of action is the same, their effectiveness can differ based on the specific bacterial strain and experimental conditions.
An important distinction lies in their potency. Studies have shown that in acellular systems, the direct inhibitory activity of oxytetracycline and minocycline on the ribosome is quite similar.[2] However, in vivo and in whole-cell assays, minocycline often demonstrates superior antimicrobial activity. This enhanced efficacy is largely attributed to its greater lipophilicity, which allows for more efficient penetration through the bacterial cell membrane.[2]
Quantitative Data Comparison
The following tables summarize the available quantitative data comparing the activity of oxytetracycline and minocycline.
Table 1: Comparative In Vitro Activity (MICs) Against Anaerobic Bacteria
| Bacterial Group | Antibiotic | Activity Comparison |
| Majority of Strains | Minocycline | 4 to 8 times more active than Oxytetracycline |
| Majority of Strains | Doxycycline | 4 to 8 times more active than Oxytetracycline |
| Bacteroides fragilis group | Oxytetracycline | 60% of strains resistant at 4 mg/L |
| Peptostreptococcus spp. | Oxytetracycline | 30% of strains resistant at 4 mg/L |
| Clostridium perfringens | Oxytetracycline | 24% of strains resistant at 4 mg/L |
Data from a study comparing the in-vitro activity of doxycycline and minocycline against anaerobic bacteria, which also included oxytetracycline for comparison.[3]
Table 2: Minimum Inhibitory Concentrations (MICs) for Various Bacterial Strains
| Bacterium | Antibiotic | MIC Range (μg/mL) |
| Staphylococcus aureus (MRSA) | Minocycline | (No specific range provided in sources, but noted to have wider coverage than tetracycline HCl)[4] |
| Streptococcus pneumoniae | Minocycline | (No specific range provided in sources, but noted to have wider coverage than tetracycline HCl) |
| Anaerobic Bacteria (various) | Minocycline | Median MIC of 0.3 µg/ml |
| Anaerobic Bacteria (various) | Tetracycline (includes Oxytetracycline) | Median MIC of 3.8 µg/ml |
Note: Direct head-to-head MIC comparisons for oxytetracycline and minocycline against a broad range of bacteria under identical conditions are limited in the reviewed literature. The data presented is a compilation from various studies.
Experimental Protocols
A common method to directly compare the inhibitory effect of antibiotics on bacterial protein synthesis is the in vitro transcription/translation assay , often referred to as a cell-free protein synthesis assay. This method allows for the direct measurement of protein synthesis inhibition without the variable of cell wall permeability.
In Vitro Protein Synthesis Inhibition Assay (General Protocol)
This protocol outlines the general steps for a cell-free protein synthesis assay to determine the IC50 values of oxytetracycline and minocycline.
1. Preparation of Cell-Free Extract:
-
A bacterial strain, typically Escherichia coli, is cultured to the mid-logarithmic phase.
-
The cells are harvested by centrifugation, washed, and then lysed using methods such as sonication or high-pressure homogenization to release the cellular machinery, including ribosomes, tRNAs, and enzymes.
-
The lysate is then centrifuged at high speed (e.g., 30,000 x g) to pellet cell debris, resulting in the S30 cell-free extract.
2. In Vitro Transcription-Translation Reaction:
-
The reaction mixture is prepared containing the S30 extract, a DNA template encoding a reporter protein (e.g., luciferase or β-galactosidase), amino acids (including a radiolabeled amino acid like [35S]-methionine or a fluorescently tagged amino acid), and an energy source (ATP, GTP).
-
Varying concentrations of this compound and minocycline are added to the reaction mixtures. A control reaction with no antibiotic is also prepared.
3. Incubation:
-
The reaction mixtures are incubated at a controlled temperature (typically 37°C) for a specific period (e.g., 1-2 hours) to allow for transcription and translation to occur.
4. Measurement of Protein Synthesis:
-
The amount of newly synthesized protein is quantified.
-
If a radiolabeled amino acid was used, the protein is precipitated, and the radioactivity is measured using a scintillation counter.
-
If a reporter enzyme like luciferase was synthesized, its activity is measured by adding the appropriate substrate and measuring the light output with a luminometer.
-
5. Data Analysis:
-
The percentage of protein synthesis inhibition is calculated for each antibiotic concentration relative to the no-antibiotic control.
-
The data is plotted with inhibitor concentration on the x-axis and percentage inhibition on the y-axis.
-
The IC50 value, the concentration of the antibiotic that inhibits protein synthesis by 50%, is determined from the dose-response curve.
Visualizations
Mechanism of Action of Tetracyclines on the Bacterial Ribosome
Caption: Mechanism of tetracycline-mediated inhibition of bacterial protein synthesis.
Experimental Workflow for Comparing Antibiotic Efficacy
Caption: Workflow for comparing the efficacy of antibiotics on bacterial protein synthesis.
References
A Comparative Analysis of the Environmental Impact of Oxytetracycline Calcium and Newer Antibiotic Classes
For Immediate Publication
This guide offers a detailed comparison of the environmental impact of oxytetracycline (OTC), a widely used tetracycline antibiotic, against newer classes of antimicrobials, including fluoroquinolones, macrolides, and sulfonamides. The extensive use of antibiotics in both human and veterinary medicine has led to their emergence as environmental contaminants, posing risks to ecosystems.[1][2] This document synthesizes available data on the persistence, mobility, bioaccumulation potential, and ecotoxicity of these compounds to provide a comprehensive assessment for researchers, scientists, and drug development professionals.
Environmental Fate, Persistence, and Mobility
The environmental persistence of an antibiotic, often measured by its half-life (DT50) in soil and water, is a critical factor in its overall environmental impact. Persistence determines the duration of exposure for non-target organisms and the potential for long-range transport. Another key aspect is mobility, which is influenced by the antibiotic's tendency to sorb to soil and sediment particles.
Oxytetracycline exhibits strong binding to soil and sediments, which can delay its biodegradation.[3] Its persistence varies, with studies showing a decline to less than 50% of its initial concentration in soil after three weeks, while its half-life in the water column is influenced by temperature, pH, and sunlight.[4] Newer antibiotic classes show a wide range of persistence and mobility. Fluoroquinolones, for instance, also bind strongly to topsoil, which reduces their immediate threat to groundwater but contributes to their recalcitrance.[3] The half-lives of fluoroquinolones in soil can range from a few days to over 100 days. Sulfonamides are generally more mobile and less persistent, with reported half-lives in soil averaging between 18 and 22 days. Macrolides can be moderately persistent, with half-lives in simulated surface water ranging from 9.5 to 40 days.
| Table 1: Comparison of Environmental Fate and Bioaccumulation Parameters | ||||
| Antibiotic Class | Compound Example | Half-life (DT50) in Soil | Sorption Behavior | Bioaccumulation Potential (BCF) |
| Tetracyclines | Oxytetracycline | Variable, can be >21 days | High affinity for soil and sediment | Low in most aquatic animals (<25), but can be higher in specific organisms like bryophytes (450) |
| Fluoroquinolones | Ciprofloxacin, Enrofloxacin | Days to years (e.g., Danofloxacin: 87-143 days) | Strong binding to topsoil and sediments | Data varies; potential for some accumulation |
| Macrolides | Erythromycin, Tylosin | 9.5 - 40 days in simulated surface water | Tends to sorb to soil, correlated with clay content | Generally low to moderate |
| Sulfonamides | Sulfamethazine | ~18 - 22 days | Low sorption, generally mobile in soil | Low |
Ecotoxicity
The ecotoxicity of antibiotics is assessed by determining the concentrations that adversely affect non-target organisms, such as bacteria, algae, invertebrates (e.g., Daphnia magna), and fish. Key metrics include the half-maximal effective concentration (EC50), the no-observed-effect concentration (NOEC), and the predicted no-effect concentration (PNEC), which is derived from this data to estimate a "safe" environmental concentration.
Oxytetracycline has been shown to be of ecotoxicological concern, with studies reporting a range of EC50 values depending on the organism. For example, the bacterium Pseudomonas putida is highly sensitive to OTC (EC50 of 0.22 mg/L), while the crustacean Daphnia magna is less sensitive. Newer antibiotics also exhibit a broad spectrum of toxicity. Fluoroquinolones can be toxic to plants and aquatic organisms, with PNEC values for some compounds in the low µg/L range, indicating a potential risk to freshwater ecosystems. Macrolides are particularly toxic to microalgae, while sulfonamides generally show lower acute toxicity but can still pose a risk due to their widespread detection.
| Table 2: Comparative Ecotoxicity Data for Various Antibiotic Classes | |||
| Antibiotic Class | Compound Example | Test Organism | Endpoint and Concentration |
| Tetracyclines | Oxytetracycline | Pseudomonas putida (bacterium) | 16-h EC50: 0.22 mg/L |
| Pseudokirchneriella subcapitata (alga) | 72-h EC50: 0.032 mg/L | ||
| Daphnia magna (crustacean) | 48-h EC50: 621 mg/L | ||
| Fluoroquinolones | Ciprofloxacin | Microcystis aeruginosa (cyanobacterium) | 5-d EC50: 7.9 - 1,960 µg/L |
| Various | Lowest PNEC (HC5): 7.51 µg/L | ||
| Macrolides | Erythromycin | Microalgae | Median EC50: 0.21 mg/L |
| Daphnia | Median EC50: 39.30 mg/L | ||
| Sulfonamides | Sulfamethoxazole | Various | PNEC derived from multiple species data |
Visualizations
Degradation Pathways and Environmental Assessment
The environmental fate of antibiotics is complex, involving multiple degradation pathways. Similarly, the process of assessing their environmental risk follows a structured, multi-tiered workflow. The following diagrams illustrate these concepts.
Caption: Simplified degradation pathways of Oxytetracycline (OTC) in the environment.
Caption: General workflow for the environmental risk assessment of veterinary medicines.
Experimental Protocols
The data presented in this guide are derived from standardized experimental methodologies. Below are outlines for two key types of experiments: residue analysis and ecotoxicity testing.
Protocol 1: Determination of Antibiotic Residues in Soil by LC-MS/MS
This protocol outlines a general method for extracting and quantifying antibiotic residues from soil samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Sample Preparation: A known mass of soil (e.g., 5-10 g) is weighed into a centrifuge tube. An extraction solution, often a buffered solvent mixture (e.g., McIlvaine buffer and methanol), is added. For tetracyclines, a chelating agent like EDTA is typically included to release the antibiotic from soil-metal complexes.
-
Extraction: The sample is vigorously mixed, often using ultrasonication or a mechanical shaker, to ensure efficient transfer of the antibiotic from the soil matrix into the solvent.
-
Centrifugation & Supernatant Collection: The mixture is centrifuged at high speed to separate the solid soil particles from the liquid extract (supernatant). The supernatant is carefully collected.
-
Solid-Phase Extraction (SPE) Clean-up: The extract is passed through an SPE cartridge (e.g., Oasis HLB, Strata-X) to remove interfering matrix components and concentrate the target antibiotics. The cartridge is first conditioned with methanol and water, the sample is loaded, washed with a weak solvent, and finally, the antibiotics are eluted with a strong organic solvent.
-
Analysis by LC-MS/MS: The cleaned and concentrated eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in a small volume of mobile phase. An aliquot is then injected into the LC-MS/MS system.
-
Liquid Chromatography (LC): Separates the different antibiotics based on their physicochemical properties as they pass through a column (e.g., C18).
-
Mass Spectrometry (MS/MS): Provides highly selective and sensitive detection. The instrument is typically operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for each antibiotic are monitored for unambiguous identification and quantification.
-
Protocol 2: Broth Microdilution Assay for Determining Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antibiotic that prevents visible growth of a target microorganism (e.g., a bacterium or alga), providing a measure of the antibiotic's potency.
-
Preparation of Antibiotic Stock Solutions: A stock solution of the test antibiotic is prepared at a high concentration and filter-sterilized.
-
Serial Dilution: In a 96-well microtiter plate, the antibiotic is serially diluted (typically two-fold) in a liquid growth medium appropriate for the test organism. This creates a gradient of decreasing antibiotic concentrations across the plate's wells.
-
Inoculum Preparation: The test microorganism is grown to a specific density (e.g., measured by optical density at 600 nm, A600) and then diluted to a standardized final concentration (e.g., 10^4 to 10^5 Colony Forming Units/mL).
-
Inoculation: A small, fixed volume of the standardized inoculum is added to each well of the microtiter plate containing the antibiotic dilutions. Control wells (no antibiotic) are included to ensure organism viability.
-
Incubation: The plate is incubated under optimal conditions (e.g., specific temperature and duration) to allow for microbial growth.
-
MIC Determination: After incubation, the wells are visually inspected or read with a plate reader to assess turbidity (for bacteria) or fluorescence (for algae). The MIC is the lowest concentration of the antibiotic at which no visible growth is observed. This can be further analyzed to determine EC50 values.
References
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Oxytetracycline Calcium
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Oxytetracycline calcium, from personal protective equipment (PPE) to disposal plans. By offering clear, procedural guidance, we aim to be your preferred source for laboratory safety, building trust by providing value beyond the product itself.
Personal Protective Equipment (PPE) and Exposure Control
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure. This includes the use of appropriate gloves, eye and face protection, respiratory protection, and protective clothing. Engineering controls, such as adequate ventilation, are also fundamental to a safe handling process.
Quantitative Exposure and Protection Data
While specific regulatory occupational exposure limits (OELs) for this compound are not widely established, a conservative approach based on available data for oxytetracycline formulations is recommended. The following table summarizes key quantitative data to inform your safety protocols.
| Parameter | Value/Recommendation | Source(s) |
| Occupational Exposure Band (OEB) | OEB 2 | [1] |
| Time-Weighted Average (TWA) | 500 µg/m³ (Internal Guideline for a formulation) | [1] |
| Surface Wipe Limit | 100 µ g/100 cm² (Internal Guideline for a formulation) | [1] |
| Eye Protection Standard | ANSI Z87.1 (US) or EN 166 (EU) | [2][3] |
| Respiratory Protection Standard | NIOSH (US) or EN 149 (EU) approved respirator | |
| Glove Material Recommendation | Nitrile, Neoprene, or other chemically resistant gloves. On-site testing is advised as no specific breakthrough time data is available. |
Experimental Protocol: Safe Handling of this compound
This protocol outlines a step-by-step methodology for the safe handling of this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
Ensure a well-ventilated work area. The use of a chemical fume hood is recommended, especially when handling powders to minimize dust generation.
-
Verify that an eyewash station and safety shower are readily accessible.
-
Prepare all necessary materials and equipment before handling the compound to minimize movement and potential for spills.
2. Donning Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of damage before use.
-
Eye Protection: Don chemical safety goggles or glasses that conform to ANSI Z87.1 or EN 166 standards.
-
Lab Coat: A clean, buttoned lab coat or other protective clothing should be worn to prevent skin contact.
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosolization, a NIOSH or EN 149 approved respirator is recommended.
3. Handling and Use:
-
Carefully weigh the desired amount of this compound on a tared weigh boat or paper. Avoid creating dust.
-
When preparing solutions, add the powder to the solvent slowly to prevent splashing.
-
Keep containers of this compound tightly closed when not in use.
4. Spill Management:
-
In the event of a spill, immediately alert others in the area.
-
Wearing appropriate PPE, cover the spill with an absorbent material.
-
Collect the absorbed material into a designated, labeled waste container.
-
Clean the spill area thoroughly with a suitable detergent and water.
5. Decontamination and Waste Disposal:
-
Wipe down all surfaces and equipment that may have come into contact with this compound.
-
Dispose of all contaminated materials, including gloves, weigh boats, and absorbent materials, in a clearly labeled hazardous waste container.
-
Unused this compound should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.
6. Doffing PPE:
-
Remove PPE in the reverse order it was put on, taking care to avoid self-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.
Visualizing the Workflow: Handling and Disposal
To provide a clear, at-a-glance understanding of the safe handling and disposal process, the following diagram illustrates the logical flow of operations.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
